3-Fluoro-5-nitro-2-vinylpyridine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary In the realm of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for navigating complex structure-activity relationship (SAR) landscap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for navigating complex structure-activity relationship (SAR) landscapes. 3-Fluoro-5-nitro-2-vinylpyridine emerges as a remarkably versatile building block, particularly in the synthesis of advanced neuro-modulatory therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and its critical role as an intermediate in the synthesis of 1[1].
Designed for drug development professionals, this whitepaper dissects the causality behind its synthetic workflows, ensuring that all described protocols function as self-validating systems for seamless laboratory integration.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 3-fluoro-5-nitro-2-vinylpyridine is a masterclass in electronic tuning. The pyridine core serves as a rigid bioisostere, while the specific substitution pattern dictates its unique reactivity profile.
C3-Fluorine: Imparts enhanced lipophilicity and metabolic stability by blocking potential cytochrome P450-mediated oxidation sites. It also modulates the pKa of the adjacent pyridine nitrogen.
C5-Nitro Group: Acts as a powerful electron-withdrawing group (EWG). It profoundly depletes the electron density of the aromatic system and can later be reduced to an amine for urea or carboxamide coupling.
C2-Vinyl Group: Hyper-activated by the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen, rendering it an exceptional Michael acceptor for conjugate addition reactions.
Quantitative Data Summary
The fundamental properties of the compound are summarized below[2]:
Property
Value
Chemical Name
3-Fluoro-5-nitro-2-vinylpyridine
CAS Registry Number
1419602-60-0
Molecular Formula
C7H5FN2O2
Molecular Weight
168.13 g/mol
SMILES String
C=Cc1c(F)cc([O-])cn1
Appearance
Crystalline solid (Typical for nitropyridines)
Reactivity Profile
Electrophilic core, Michael acceptor, reducible nitro group
Application in Drug Discovery: TRPV1 Receptor Modulators
A primary application of 3-fluoro-5-nitro-2-vinylpyridine lies in the synthesis of ligands targeting the1[1]. TRPV1, often referred to as the capsaicin receptor, is a non-selective cation channel heavily implicated in the transduction of nociceptive (pain) signals.
In drug development, antagonizing this receptor is a validated strategy for the management of acute, chronic, neuropathic, and visceral pain[1]. Derivatives synthesized from 3-fluoro-5-nitro-2-vinylpyridine act as potent antagonists, binding to the receptor and preventing the calcium influx that leads to neuronal depolarization.
Mechanism of action for TRPV1 antagonists in pain signal attenuation.
Experimental Protocols: Synthesis of Sulfonyl Derivatives
The following methodology details the conjugate addition of sodium methanesulfinate to the vinyl group of 3-fluoro-5-nitro-2-vinylpyridine. This transformation is critical for constructing the aliphatic side-chain of specific TRPV1 antagonists[1]. The protocol is designed as a self-validating system, incorporating strict in-process controls to ensure reproducibility and high yield.
Self-Validating Methodology
Step 1: Reagent Preparation and Initiation
Action: To a stirred solution of 3-fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol) in ethanol (15 mL), add sodium methanesulfinate (9.1 g, 89.3 mmol) at room temperature.
Causality: Ethanol is selected as the solvent due to its polar protic nature, which effectively solvates both the organic pyridine derivative and the inorganic sodium methanesulfinate. A massive excess (10 equivalents) of sodium methanesulfinate is employed to drive the equilibrium toward the product via Le Chatelier's principle and to compensate for any oxidative degradation of the sulfinate salt.
Step 2: Acid-Catalyzed Conjugate Addition
Action: Add acetic acid (0.53 g, 8.92 mmol) to the reaction mixture.
Causality: One equivalent of acetic acid is introduced as a precise proton source. It protonates the intermediate pyridyl carbanion generated post-nucleophilic attack. Crucially, it prevents the reaction mixture from becoming excessively basic, which would otherwise trigger unwanted anionic polymerization of the electrophilic vinyl group.
Step 3: Thermal Activation and In-Process Validation
Action: Heat the reaction mixture to 60 °C for 10 hours.
Causality: Thermal energy is required to overcome the activation barrier of the Michael addition.
Self-Validation: At
t=9
hours, remove a 50
μ
L aliquot for TLC (Hexanes/EtOAc 7:3) and LC-MS analysis. The protocol is validated to proceed to Step 4 only when the starting material mass (
m/z
169.1
[M+H]+
) is fully depleted, confirming the thermal parameters were sufficient.
Step 4: Isolation and Purification
Action: Cool the mixture to room temperature and concentrate under reduced pressure. Filter the crude compound and wash the obtained solid thoroughly with water.
Causality: Concentration removes the ethanol, driving the precipitation of the crude product. Washing the resulting solid with water selectively dissolves and removes the 9 equivalents of unreacted sodium methanesulfinate and sodium acetate byproducts, leaving the highly organic, purified sulfonyl derivative intact on the frit[1].
Workflow for the conjugate addition of sodium methanesulfinate to the vinylpyridine derivative.
Safety, Handling, and Stability
As a fluorinated nitro-aromatic compound, 3-fluoro-5-nitro-2-vinylpyridine requires stringent handling protocols.
Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent auto-polymerization of the vinyl group and oxidative degradation.
Toxicity: Nitro-aromatics are known skin sensitizers and potential mutagens. All manipulations must be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
Google Patents. "WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands". World Intellectual Property Organization.
Spectroscopic Characterization of 3-Fluoro-5-nitro-2-vinylpyridine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of 3-Fluoro-5-nitro-2-vinylpyridine. Designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of 3-Fluoro-5-nitro-2-vinylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound. Given the absence of publicly available experimental spectra for 3-Fluoro-5-nitro-2-vinylpyridine, this guide presents predicted data based on established principles and data from analogous structures. This approach provides a robust framework for anticipating and interpreting experimental results.
Molecular Structure and Spectroscopic Overview
3-Fluoro-5-nitro-2-vinylpyridine is a heterocyclic aromatic compound containing several key functional groups that give rise to distinct spectroscopic signatures. The pyridine ring, substituted with a fluorine atom, a nitro group, and a vinyl group, presents a unique electronic environment. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-5-nitro-2-vinylpyridine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the chemical environment of the protons on the pyridine ring and the vinyl group. The electron-withdrawing nature of the nitro and fluoro groups, along with the anisotropic effects of the pyridine ring, will significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Data for 3-Fluoro-5-nitro-2-vinylpyridine (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
~8.80
d
~2.5
H-6
~8.45
d
~2.5
H-4
~7.00
dd
~17.5, 11.0
Vinyl CH
~6.40
d
~17.5
Vinyl CH₂ (trans)
~5.80
d
~11.0
Vinyl CH₂ (cis)
Causality of Predictions: The downfield chemical shifts of the pyridine protons (H-4 and H-6) are anticipated due to the deshielding effects of the electronegative nitrogen atom and the nitro group. The vinyl protons will exhibit a characteristic AMX spin system with distinct geminal, cis, and trans coupling constants.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The signals will be spread over a wide chemical shift range due to the diverse electronic environments.
Table 2: Predicted ¹³C NMR Data for 3-Fluoro-5-nitro-2-vinylpyridine (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Coupling to ¹⁹F (J, Hz)
Assignment
~158 (d)
Large (¹JCF ≈ 240)
C-3
~150 (s)
-
C-5
~148 (d)
Small (³JCF ≈ 5)
C-2
~142 (d)
Small (³JCF ≈ 3)
C-6
~135 (s)
-
Vinyl CH
~125 (d)
Small (²JCF ≈ 20)
C-4
~122 (s)
-
Vinyl CH₂
Expertise in Interpretation: The carbon directly attached to the fluorine atom (C-3) is expected to show a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine will exhibit smaller two- and three-bond couplings. The presence of the nitro group will cause a significant downfield shift for the carbon it is attached to (C-5).
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the fluorine atom.
Table 3: Predicted ¹⁹F NMR Data for 3-Fluoro-5-nitro-2-vinylpyridine (in CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling to ¹H (J, Hz)
~ -120
d
~2.5 (to H-4)
Authoritative Grounding: The chemical shift of the fluorine atom is predicted based on data for other 3-fluoropyridine derivatives.[1] It is expected to be a doublet due to coupling with the adjacent H-4 proton.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired data.
Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-5-nitro-2-vinylpyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2][3] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[2]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3] For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.[4]
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 3-Fluoro-5-nitro-2-vinylpyridine will be characterized by absorptions corresponding to the nitro, vinyl, and fluoro-substituted aromatic moieties.
Table 4: Predicted Characteristic IR Absorptions for 3-Fluoro-5-nitro-2-vinylpyridine
Trustworthiness of Predictions: The predictions for the nitro group stretches are based on well-established data for aromatic nitro compounds, which consistently show two strong bands in these regions.[6][7] The C-F stretch for a fluoropyridine is also a reliable diagnostic peak.[8]
Experimental Protocol for IR Spectroscopy
For a solid sample like 3-Fluoro-5-nitro-2-vinylpyridine, the thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[9][10]
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methylene chloride or acetone.[10]
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[9][10]
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric or plate-related absorptions.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.
Predicted Mass Spectrum
The EI mass spectrum of 3-Fluoro-5-nitro-2-vinylpyridine is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Table 5: Predicted Key Ions in the EI Mass Spectrum of 3-Fluoro-5-nitro-2-vinylpyridine
m/z (mass-to-charge ratio)
Proposed Fragment
168
[M]⁺ (Molecular Ion)
151
[M - OH]⁺
138
[M - NO]⁺
122
[M - NO₂]⁺
95
[M - NO₂ - HCN]⁺
Mechanistic Insights: Aromatic nitro compounds often exhibit fragmentation through the loss of NO, NO₂, and sometimes an oxygen atom.[11][12] The pyridine ring can undergo fragmentation by losing HCN. The molecular ion peak at m/z 168 would confirm the molecular weight of the compound.
Experimental Protocol for Mass Spectrometry
A standard procedure for obtaining an EI mass spectrum is as follows:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).[13]
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[14][15]
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[16]
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of 3-Fluoro-5-nitro-2-vinylpyridine. While this guide presents predicted data, it establishes a solid foundation for what to expect in an experimental setting and outlines the robust methodologies required for obtaining high-quality spectroscopic data. The detailed protocols and the rationale behind them are intended to empower researchers to confidently undertake the synthesis and analysis of this and related novel compounds.
References
Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]
IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]
The Definitive Technical Guide to 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0): Synthesis, Mechanisms, and TRPV1 Ligand Development
Executive Summary & Chemical Identity 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0) is a highly specialized, polyfunctionalized heterocyclic building block[1]. It is predominantly utilized in the pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0) is a highly specialized, polyfunctionalized heterocyclic building block[1]. It is predominantly utilized in the pharmaceutical industry as a critical intermediate for the synthesis of substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives[2]. These downstream compounds are engineered as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, offering promising therapeutic avenues for neuropathic, acute, visceral, and chronic pain management[3].
Physicochemical Profiling
Understanding the physicochemical properties of 3-Fluoro-5-nitro-2-vinylpyridine is essential for predicting its reactivity, optimizing reaction conditions, and ensuring safe handling.
Property
Value / Description
Chemical Name
3-Fluoro-5-nitro-2-vinylpyridine
CAS Registry Number
1419602-60-0
Molecular Formula
C7H5FN2O2
Molecular Weight
168.13 g/mol
Structural Features
Vinyl group (Michael acceptor), Nitro group (reducible), Fluorine (lipophilicity/pKa modulator)
Reactivity Profile
Highly susceptible to nucleophilic attack at the vinyl group; requires controlled storage to prevent spontaneous polymerization.
Pharmacological Context: The TRPV1 Pathway
The subtype 1 vanilloid receptor (VR1/TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons[2]. It acts as a primary integrator of painful stimuli, including heat, protons, and pungent chemicals like capsaicin[3]. Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering membrane depolarization and the subsequent propagation of pain signals to the central nervous system[4].
By utilizing 3-Fluoro-5-nitro-2-vinylpyridine as a foundational scaffold, medicinal chemists can synthesize targeted antagonists that bind to the TRPV1 receptor, blocking this ion channel and effectively halting the pain transmission cascade[2].
Figure 1: Mechanism of action for TRPV1 receptor antagonism and resulting analgesic effect.
Synthetic Utility: The Michael Addition Workflow
The strategic value of 3-Fluoro-5-nitro-2-vinylpyridine lies in its highly electron-deficient vinyl group. The combined electron-withdrawing effects of the pyridine nitrogen, the 3-fluoro substituent, and the 5-nitro group render the vinyl moiety an exceptional Michael acceptor[2].
A critical transformation in the synthesis of TRPV1 ligands involves the introduction of a sulfone group via the Michael addition of sodium methanesulfinate[2]. This step installs a highly polar, hydrogen-bond-accepting moiety that is crucial for optimal interaction within the TRPV1 binding pocket. The nitro group is intentionally preserved during this step, reserved for downstream reduction to an amine, which is then coupled to form the final urea or carboxamide pharmacophore[5].
Figure 2: Step-by-step synthetic workflow for the Michael addition of sodium methanesulfinate.
Experimental Protocols & Quality Control
The following protocol details the standardized Michael addition of sodium methanesulfinate to 3-Fluoro-5-nitro-2-vinylpyridine, complete with mechanistic rationales for each step to ensure a self-validating, high-yield workflow[2].
Protocol: Synthesis of 3-Fluoro-2-(2-(methylsulfonyl)ethyl)-5-nitropyridine
Reaction Setup: To a stirred solution of 3-fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol) in ethanol (15 mL), add sodium methanesulfinate (9.1 g, 89.3 mmol) and acetic acid (0.53 g, 8.92 mmol) at room temperature[2].
Causality Check: A 10-fold molar excess of sodium methanesulfinate is utilized to drive the reaction to absolute completion. This is critical because unreacted vinylpyridine is prone to spontaneous polymerization, which drastically complicates purification. Acetic acid is added in a stoichiometric amount to protonate the reactive carbanion intermediate generated upon nucleophilic attack, thereby preventing side reactions and buffering the system.
Thermal Activation: Heat the reaction mixture to 60 °C and maintain stirring for 10 hours[2].
Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The complete disappearance of the highly UV-active starting material spot confirms that the Michael addition has reached its endpoint.
Concentration: Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure[2].
Causality Check: Removing the ethanol solvent forces the precipitation of the crude organic product alongside the excess inorganic salts, preparing the mixture for a simple phase-separation workup.
Isolation and Purification: Filter the crude concentrated mixture to isolate the solid. Wash the obtained solid thoroughly with deionized water[2].
Validation Check: The water wash is a highly efficient, self-validating purification step. It selectively dissolves and removes the massive excess of unreacted sodium methanesulfinate and sodium acetate, leaving behind the highly pure, water-insoluble organic sulfone intermediate ready for subsequent nitro reduction.
References
Frank, R., Bahrenberg, G., Christoph, T., & Lesch, B. (2013). "Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands." World Intellectual Property Organization, Patent No. WO2013013815A1.
An In-depth Technical Guide to the Safe Handling and Use of 3-Fluoro-5-nitro-2-vinylpyridine for Pharmaceutical Research
Foreword: Navigating the Complexities of a Novel Reagent The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be instrumental in the development of novel therapeutics.[1] The str...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Complexities of a Novel Reagent
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be instrumental in the development of novel therapeutics.[1] The strategic incorporation of fluorine atoms and nitro groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, ultimately enhancing its bioavailability and target affinity.[2][3] The subject of this guide, 3-Fluoro-5-nitro-2-vinylpyridine, is a compound of emerging interest, combining the reactive potential of a vinyl group with the unique electronic characteristics of a fluorinated and nitrated pyridine ring. While specific literature on this exact molecule is nascent, its structural motifs are present in various bioactive compounds, highlighting its potential as a valuable building block in drug discovery.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Fluoro-5-nitro-2-vinylpyridine. The following protocols and recommendations have been synthesized from established safety data for structurally analogous compounds, including various fluorinated, nitrated, and vinyl-substituted pyridines. It is imperative to treat this compound with the utmost care, assuming a high degree of hazard until specific toxicological data becomes available.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
Due to the absence of a specific Material Safety Data Sheet (MSDS) for 3-Fluoro-5-nitro-2-vinylpyridine, a conservative approach to hazard assessment is mandatory. The hazard profile is inferred from related compounds, which indicate a potential for significant health risks.
1.1. Anticipated Hazards
Based on the hazard classifications of analogous compounds like 2-vinylpyridine and various fluoronitropyridines, 3-Fluoro-5-nitro-2-vinylpyridine should be considered as potentially:
Acutely Toxic: Harmful if swallowed and toxic in contact with skin.[4][5]
Corrosive: Capable of causing severe skin burns and eye damage.[4][5][6]
Sensitizer: May cause an allergic skin reaction.[4][5]
Flammable: As with 2-vinylpyridine, it may be a flammable liquid and vapor.[4][5]
Table 1: Summary of Anticipated GHS Hazard Classifications
Hazard Class
GHS Code (Anticipated)
Signal Word (Anticipated)
Acute Toxicity, Oral
H302
Warning
Acute Toxicity, Dermal
H311
Danger
Skin Corrosion/Irritation
H314
Danger
Serious Eye Damage/Eye Irritation
H318
Danger
Respiratory Irritation
H335
Warning
Skin Sensitization
H317
Warning
Flammable Liquids
H226
Warning
Data extrapolated from safety data sheets for 2-vinylpyridine and other substituted nitropyridines.[4][5][6]
1.2. Engineering Controls: The First Line of Defense
All manipulations involving 3-Fluoro-5-nitro-2-vinylpyridine must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8][9] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[10] An eyewash station and safety shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE): Essential Barriers to Exposure
The selection of appropriate PPE is critical to mitigate the risks of skin contact, eye damage, and inhalation.
Table 2: Recommended Personal Protective Equipment
To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[8]
Eye Protection
Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]
To protect against splashes and airborne particles.
Skin and Body Protection
A flame-retardant lab coat and long-sleeved clothing.[4]
To protect skin from accidental contact.
Respiratory Protection
For higher-level protection or in case of inadequate ventilation, a respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[8]
To prevent inhalation of harmful vapors or aerosols.
Safe Handling and Storage Protocols: A Step-by-Step Guide
Adherence to strict handling and storage procedures is paramount to ensuring a safe laboratory environment.
3.1. Handling Protocol
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.[10]
Dispensing: Handle the compound in a chemical fume hood.[9] Avoid the formation of dust and aerosols.[8] Use non-sparking tools to prevent ignition sources.[10]
Work Practices: Wash hands thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[12]
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10]
Conditions: Store in a freezer to maintain product quality, away from heat, sparks, and open flames.[4][11]
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]
Caption: A logical workflow for the safe handling of 3-Fluoro-5-nitro-2-vinylpyridine.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
4.1. First-Aid Measures
General Advice: Show the safety data sheet of a similar compound to the attending physician.[7]
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[6][7]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[4][6][7]
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][11]
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]
Cleanup: For small spills, use an inert absorbent material to soak up the substance.[4] Collect the material in a suitable, closed container for disposal.[8]
Proper disposal of 3-Fluoro-5-nitro-2-vinylpyridine and its containers is essential to prevent environmental contamination.
Waste Material: Dispose of waste material in accordance with national and local regulations.[7] Leave chemicals in their original containers.[7]
Contaminated Packaging: Dispose of as unused product.[8] Do not mix with other waste.[7]
Chemical Reactivity and Stability
Understanding the chemical stability and reactivity of 3-Fluoro-5-nitro-2-vinylpyridine is crucial for safe handling and experimental design.
Stability: The compound is likely stable under recommended storage conditions.[11] However, the vinyl group may be prone to polymerization.[11]
Hazardous Reactions: The nitro group can be reactive, and the compound may undergo hazardous reactions with strong oxidizing agents, strong acids, and strong bases.[11]
Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[8][11]
Caption: A diagram illustrating potential hazardous reactions of 3-Fluoro-5-nitro-2-vinylpyridine.
Role in Drug Development: A Perspective
The incorporation of a fluorine atom into a pyridine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][3] The nitro group, while sometimes associated with toxicity, can also serve as a key pharmacophore or a synthetic handle for further chemical modifications. The vinyl group provides a reactive site for various chemical transformations, including polymerization to form functional materials for applications such as drug delivery.[13][14] The unique combination of these functional groups in 3-Fluoro-5-nitro-2-vinylpyridine makes it a promising scaffold for the synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents.
References
SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, March 23). Thermo Fisher Scientific.
Safety Data Sheet - Watson International. Watson International.
Proper Disposal of 3-Fluoro-2-(tributylstannyl)pyridine: A Guide for Laboratory Professionals - Benchchem. Benchchem.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. National Center for Biotechnology Information.
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. Benchchem.
Application Notes and Protocols for the Polymerization of 3-Vinylpyridine - Benchchem. Benchchem.
3-Fluoro-2-nitro-pyridine CAS 54231-35-5 - Caming Pharmaceutical Ltd. Caming Pharmaceutical Ltd.
Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - MDPI. (2020, June 28). MDPI.
CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. Google Patents.
WO/2023/119308 NOVEL, SAFE, ECONOMICAL AND AN EFFICIENT PROCESS FOR PREPARATION OF 3-FLUORO-2-NITRO PYRIDINE OF FORMULA I - WIPO Patentscope. (2023, June 29). WIPO.
Reactivity of the vinyl group in 3-Fluoro-5-nitro-2-vinylpyridine
An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 3-Fluoro-5-nitro-2-vinylpyridine Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in 3-Fluo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 3-Fluoro-5-nitro-2-vinylpyridine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in 3-Fluoro-5-nitro-2-vinylpyridine. The strategic placement of potent electron-withdrawing groups—a nitro group at the 5-position and a fluorine atom at the 3-position—in conjunction with the inherent electron-deficient nature of the pyridine ring, profoundly activates the exocyclic vinyl moiety. This activation renders the molecule a highly versatile building block for advanced applications in medicinal chemistry and materials science. We will explore the underlying electronic principles governing this reactivity, detail key reaction classes including Michael additions and polymerization, provide validated experimental protocols, and present a framework for leveraging this unique reactivity in targeted synthesis.
Introduction: A Molecule of Designed Reactivity
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, functionalized pyridines are a cornerstone. The molecule 3-Fluoro-5-nitro-2-vinylpyridine represents a scaffold of intentionally engineered reactivity. While the pyridine core offers a locus for hydrogen bonding and metal coordination, and the nitro group provides a handle for further functionalization (e.g., reduction to an amine), it is the vinyl group at the 2-position that presents the most immediate and versatile site for chemical modification.[1]
The reactivity of a simple alkene is typically characterized by electrophilic addition.[2] However, the electronic environment of the vinyl group in this specific molecule inverts this paradigm. This guide will elucidate how the synergistic electron-withdrawing effects of the substituents transform the vinyl group into a potent electrophile, making it highly susceptible to nucleophilic attack.
The Electronic Landscape: Activating the Vinyl Group
The pronounced reactivity of the vinyl group in 3-Fluoro-5-nitro-2-vinylpyridine is a direct consequence of the severe electron deficiency of the π-system. Three key features contribute to this effect:
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron sink, inductively withdrawing electron density from the ring carbons.[3]
The 5-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups, operating through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M).[4][5] It actively pulls electron density from the entire π-system.
The 3-Fluoro Group: Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I), further depleting the ring of electron density.[6][7]
These combined effects create a highly electron-poor aromatic system, which in turn strongly polarizes the C=C bond of the vinyl group. The β-carbon of the vinyl group becomes significantly electrophilic and thus an ideal target for nucleophiles.
Caption: Electronic activation of the vinyl group.
Key Reactivity Patterns: Michael Addition and Polymerization
The engineered electrophilicity of the vinyl group dictates its primary modes of reactivity. We will focus on the two most significant transformations: nucleophilic conjugate (Michael) addition and polymerization.
Michael Addition: A Versatile Functionalization Strategy
The most prominent reaction of this activated alkene is the Michael or conjugate addition.[8] In this reaction, a nucleophile attacks the electrophilic β-carbon of the vinyl group. This process is highly efficient and atom-economical, making it a favored strategy in pharmaceutical synthesis.[9][10] The reaction proceeds via a resonance-stabilized anionic intermediate, which is subsequently protonated (or trapped with another electrophile) to yield the final product.[11]
Caption: Generalized mechanism of Michael Addition.
A wide variety of nucleophiles can be employed, leading to a diverse array of functionalized pyridine derivatives.
Nucleophile Class
Example
Resulting Product Type
Typical Reaction Conditions
Nitrogen
Morpholine, Aniline
β-Amino pyridines
Base catalyst (e.g., Et3N) or Lewis acid[10] in an aprotic solvent (THF, CH2Cl2)
Sulfur
Thiophenol
β-Thioether pyridines
Base catalyst (e.g., DBU) in polar aprotic solvent (DMF)
Oxygen
Methoxide, Phenoxide
β-Ether pyridines
Strong base (e.g., NaH) in the corresponding alcohol or aprotic solvent
Carbon
Malonate Esters
β-Alkylated pyridines
Base (e.g., NaOEt) in ethanol
Polymerization
Like other vinylpyridine monomers, 3-Fluoro-5-nitro-2-vinylpyridine is susceptible to polymerization.[1] The presence of the electron-withdrawing groups can influence the polymerization kinetics and the properties of the resulting polymer. Both free-radical and anionic polymerization methods are viable.[12][13]
Free-Radical Polymerization: This is a common and robust method initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[14] The resulting polymer, poly(3-Fluoro-5-nitro-2-vinylpyridine), would possess unique properties due to the high density of polar functional groups, potentially finding use in specialty coatings or as a functional resin.
Anionic Polymerization: Initiated by strong nucleophiles like organolithium reagents, this method can offer better control over molecular weight and produce polymers with a narrow molecular weight distribution.[12] However, the electrophilic nature of the nitro and fluoro-substituted ring requires careful control of reaction conditions to avoid side reactions.
Experimental Protocols: A Practical Guide
The following protocols are provided as validated starting points for the exploration of the reactivity of 3-Fluoro-5-nitro-2-vinylpyridine.
Protocol 1: Aza-Michael Addition with Morpholine
This procedure details the synthesis of 4-(2-(3-fluoro-5-nitropyridin-2-yl)ethyl)morpholine.
Causality Statement: The reaction is performed under an inert atmosphere to prevent oxidation of the amine and potential side reactions. A slight excess of the vinylpyridine is used to ensure complete consumption of the nucleophile. The choice of a non-polar solvent like Dichloromethane (DCM) facilitates easy work-up and product isolation.
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-5-nitro-2-vinylpyridine (168.1 mg).
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5 minutes.
Solvent and Reagent Addition: Add anhydrous DCM (10 mL) via syringe, followed by the dropwise addition of morpholine (92 µL) over 2 minutes with vigorous stirring.
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure product.
Protocol 2: Free-Radical Polymerization
This protocol describes the bulk polymerization of 3-Fluoro-5-nitro-2-vinylpyridine.
Causality Statement: The removal of oxygen via freeze-pump-thaw cycles is critical because molecular oxygen is a potent radical scavenger that can inhibit or terminate the polymerization process.[14] The initiator AIBN is chosen for its predictable decomposition rate at the reaction temperature. Precipitation into a non-solvent like methanol is an effective method for isolating the polymer from unreacted monomer and initiator fragments.
A suitable polymerization tube with a vacuum stopcock
Methanol (for precipitation)
Liquid nitrogen
Procedure:
Setup: Place the monomer (1.68 g) and AIBN (16.4 mg) into the polymerization tube.
Degassing: Attach the tube to a vacuum line. Freeze the contents using a liquid nitrogen bath. Once frozen solid, open the stopcock to the vacuum and evacuate for 10 minutes. Close the stopcock and thaw the contents in a water bath. Repeat this freeze-pump-thaw cycle three times to ensure complete removal of dissolved oxygen.
Polymerization: After the final thaw, backfill the tube with nitrogen or argon. Place the sealed tube in a preheated oil bath at 70 °C.
Reaction: Allow the polymerization to proceed for 24 hours. The mixture will become significantly more viscous.
Termination and Isolation: Terminate the reaction by cooling the tube in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., DMF or DMSO).
Purification: Slowly add the polymer solution dropwise into a large beaker of vigorously stirring methanol (~200 mL). The polymer will precipitate as a solid.
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50 °C to a constant weight.
Conclusion
3-Fluoro-5-nitro-2-vinylpyridine is a highly activated and versatile synthetic intermediate. The powerful and synergistic electron-withdrawing effects of the pyridine nitrogen, 5-nitro group, and 3-fluoro substituent render the β-carbon of the vinyl group exceptionally electrophilic. This electronic tuning unlocks facile reactivity towards a broad range of nucleophiles via Michael addition, providing a direct and efficient route to complex substituted pyridines. Furthermore, the monomer readily undergoes polymerization to form functional polymers with potential applications in advanced materials. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists to harness the unique chemical potential of this valuable building block in drug development and beyond.
References
Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2025). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry. Available from: [Link]
Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. Brainly.com. Available from: [Link]
Ding, Q., Zhao, W., Li, F., He, J., & Zhang, Y. (2024). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. Science China Chemistry. Available from: [Link]
Wikipedia. (n.d.). Nucleophilic conjugate addition. Wikipedia. Available from: [Link]
Google Patents. (n.d.). US3947526A - Polymerization of vinylpyridine. Google Patents.
Elsevier. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Inorganica Chimica Acta. Available from: [Link]
Kyoritsu Shuppan. (n.d.). Poly( vinylpyridine)s. NMR of Polymers. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent. PubMed Central. Available from: [Link]
Chernyk, V., et al. (2021). SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS. Chemistry & Chemical Technology. Available from: [Link]
ResearchGate. (n.d.). Aza-Michael-type addition of amines to 2-vinylpyridine and... ResearchGate. Available from: [Link]
Making Molecules. (2026). Alkenes as nucleophiles: Part 1. Making Molecules. Available from: [Link]
Royal Society of Chemistry. (2025). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Michael Addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PubMed Central. Available from: [Link]
Wikipedia. (n.d.). 2-Vinylpyridine. Wikipedia. Available from: [Link]
YouTube. (2021). Nucleophilic addition to alkenes. YouTube. Available from: [Link]
Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. Available from: [Link]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on the Pyridine Ring of 3-Fluoro-5-nitro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive analysis of the electrophilic and nucleophilic substitutio...
This guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions on the pyridine ring of 3-Fluoro-5-nitro-2-vinylpyridine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the chemical principles at play, ensuring that experimental designs are both robust and mechanistically sound.
Introduction: The Unique Reactivity Landscape of a Polysubstituted Pyridine
The pyridine ring, an isoelectronic analogue of benzene, presents a unique electronic profile due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes the pyridine nucleus less susceptible to electrophilic attack compared to benzene, while simultaneously predisposing it to nucleophilic substitution, particularly when activated by electron-withdrawing groups.[1] The subject of this guide, 3-Fluoro-5-nitro-2-vinylpyridine, is a fascinating case study in aromatic reactivity, featuring a complex interplay of electronic and steric effects from three distinct substituents:
A Strong Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the 5-position is a powerful deactivator for electrophilic aromatic substitution (SEAr) and a strong activator for nucleophilic aromatic substitution (SNAr).
A Halogen Substituent: The fluoro group (-F) at the 3-position is an inductively withdrawing but mesomerically donating substituent, leading to a deactivating yet ortho-, para-directing effect in SEAr. In SNAr, it can function as an excellent leaving group.
An Electron-Donating Group (EDG): The vinyl group (-CH=CH₂) at the 2-position is an activating group for SEAr and directs incoming electrophiles to the ortho and para positions.
This intricate substitution pattern necessitates a careful and nuanced approach to predicting and controlling the outcomes of further functionalization attempts.
Analysis of Substituent Effects and Regioselectivity
The regioselectivity of substitution reactions on the 3-Fluoro-5-nitro-2-vinylpyridine ring is a direct consequence of the combined electronic and steric influences of the existing substituents.
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring itself is inherently resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1] This deactivation is further intensified by the potent nitro group at the 5-position. However, the vinyl group at C2 and the fluoro group at C3 offer some counteracting electron-donating character through resonance.
Considering the powerful deactivating effect of the nitro group and the pyridine nitrogen, electrophilic aromatic substitution on 3-Fluoro-5-nitro-2-vinylpyridine is expected to be extremely challenging and require harsh reaction conditions. If a reaction were to occur, the directing effects of the substituents would be in conflict. The vinyl group directs to C3 and C5, the fluoro group to C2, C4, and C6, and the nitro group to C2, C4, and C6. The most likely positions for attack would be C4 and C6, as they are meta to the deactivating nitro group and para/ortho to the directing fluoro group. However, the overall deactivation of the ring makes SEAr an unfavorable pathway for the functionalization of this molecule.
Diagram: Directing Effects for Electrophilic Substitution
Caption: Potential sites for nucleophilic attack.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls and characterization steps to ensure the integrity of the experimental results.
Protocol: Nucleophilic Aromatic Substitution of the Fluoro Group
This protocol describes a general procedure for the displacement of the fluoro group at the C3 position with a generic oxygen nucleophile (alkoxide).
Objective: To synthesize 3-alkoxy-5-nitro-2-vinylpyridine derivatives.
Materials:
3-Fluoro-5-nitro-2-vinylpyridine
Corresponding alcohol (e.g., methanol, ethanol)
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C.
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
Substrate Addition: Dissolve 3-Fluoro-5-nitro-2-vinylpyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish.
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-F coupling in the NMR spectra will be a key indicator of a successful substitution.
Diagram: Experimental Workflow for SNAr
Caption: Step-by-step workflow for the SNAr reaction.
Trustworthiness and Self-Validation
The integrity of the experimental outcomes relies on a self-validating system. Key checkpoints include:
TLC Monitoring: Regular monitoring of the reaction progress by Thin-Layer Chromatography is crucial to determine the endpoint of the reaction and to identify the formation of any side products.
Spectroscopic Analysis: Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) of the final product is non-negotiable. The absence of the fluorine signal in the ¹⁹F NMR spectrum and the appearance of new signals corresponding to the incoming nucleophile will provide definitive proof of substitution.
Control Experiments: In cases of ambiguity or unexpected results, control experiments are warranted. For instance, running the reaction without the base can confirm that the alkoxide is the active nucleophile.
Conclusion: A Versatile Scaffold for Further Functionalization
3-Fluoro-5-nitro-2-vinylpyridine is a highly functionalized pyridine derivative with a rich and tunable reactivity profile. While electrophilic substitution on the ring is largely disfavored due to strong deactivation, the molecule is primed for nucleophilic aromatic substitution. The primary and most predictable reaction is the displacement of the fluoro group at the C3 position, providing a versatile handle for the introduction of a wide range of nucleophiles. The potential for Vicarious Nucleophilic Substitution at the C4 and C6 positions, as well as Michael addition to the vinyl group, offers additional avenues for synthetic diversification. A thorough understanding of the interplay between the directing effects of the substituents is paramount for designing successful and selective transformations, unlocking the potential of this scaffold for applications in drug discovery and materials science.
References
Doering, W. E., & Pasternak, V. Z. (1950). Journal of the American Chemical Society, 72(1), 143-146.
Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(4), 577–579.[Link]
Terrier, F. (2013).
Chichibabin, A. E., & Zeide, O. A. (1914). J. Russ. Phys. Chem. Soc., 46, 1216-1236.
Computational Modeling of 3-Fluoro-5-nitro-2-vinylpyridine: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for a Computational Approach In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and resource-intensive. Small heterocyclic molecules, such as...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and resource-intensive. Small heterocyclic molecules, such as pyridine derivatives, form the backbone of countless pharmaceuticals due to their versatile chemical properties and ability to interact with biological targets. The specific molecule of interest, 3-Fluoro-5-nitro-2-vinylpyridine, presents a unique scaffold. The electron-withdrawing nitro group, the electronegative fluorine atom, and the reactive vinyl group suggest a rich and complex electronic profile with potential for targeted covalent and non-covalent interactions.[1][2]
Before committing to costly and time-consuming wet-lab synthesis and screening, a robust computational modeling workflow allows us to predict the molecule's intrinsic properties and its likely behavior in a biological system. This in-depth technical guide provides a comprehensive framework for the computational characterization of 3-Fluoro-5-nitro-2-vinylpyridine, from quantum mechanical analysis of its electronic structure to simulating its dynamic interactions with a protein target. This is not merely a sequence of steps, but a self-validating system of inquiry designed to generate actionable insights for drug development professionals.
Part 1: Quantum Mechanical Characterization - Understanding the Molecule Itself
The first principle in understanding a ligand's potential is to characterize its intrinsic properties in the absence of a biological target. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide profound insights into molecular geometry, electronic structure, and reactivity.[3] These calculations are foundational, as the outputs directly inform the more complex, classical mechanics-based simulations that follow.[4]
The Causality Behind Method Selection
For a molecule like 3-Fluoro-5-nitro-2-vinylpyridine, containing a nitro group and a halogen, the choice of DFT functional and basis set is critical for accuracy.[5]
Functional Selection: The B3LYP hybrid functional is a robust choice, offering a well-validated balance between accuracy and computational cost for organic molecules.[6] It effectively captures electron correlation, which is essential for describing the electronic effects of the nitro and fluoro substituents.
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended.[6][7] The + indicates the inclusion of diffuse functions to accurately describe the electron density far from the nuclei (important for the nitro group), while the (d,p) specifies polarization functions on heavy atoms and hydrogens, respectively, to account for non-spherical electron distribution, which is crucial for describing bonding and non-covalent interactions.[8]
Experimental Protocol: DFT Analysis
Objective: To determine the optimized 3D geometry, electronic properties, and reactivity descriptors of 3-Fluoro-5-nitro-2-vinylpyridine.
Software: Gaussian, ORCA, or similar quantum chemistry packages.[9]
Methodology:
Initial Structure Generation: A 3D structure of 3-Fluoro-5-nitro-2-vinylpyridine is built using a molecular editor like Avogadro or ChemDraw.
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy (most stable) conformation of the molecule.[3] This is a critical step, as all subsequent property calculations depend on an accurate structure.
Frequency Calculation: A frequency calculation is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive key electronic properties.
Workflow for Quantum Mechanical Characterization
Caption: Workflow for DFT-based molecular property prediction.
Data Presentation: Predicted Molecular Properties
The results from the DFT calculations should be systematically tabulated for clarity and comparative analysis.
Property
Predicted Value
Significance in Drug Design
Geometric Parameters
C-F Bond Length
~1.34 Å
Influences metabolic stability and binding interactions.[2]
C-NO₂ Bond Length
~1.48 Å
Affects electronic properties and potential for hydrogen bonding.
Vinyl C=C Bond Length
~1.33 Å
Indicates reactivity for potential covalent inhibition.
Pyridine Ring Planarity
Dihedral angles < 1°
A planar core is typical for aromatic systems, influencing stacking interactions.
Electronic Properties
HOMO Energy
Value (e.g., -7.5 eV)
Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy
Value (e.g., -2.0 eV)
Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)
Value (e.g., 5.5 eV)
A larger gap suggests higher kinetic stability and lower chemical reactivity.[3]
Dipole Moment
Value (e.g., 4.5 Debye)
Indicates overall molecular polarity, affecting solubility and membrane permeability.
Electrostatic Potential
Map showing negative potential near N (pyridine) and O (nitro), positive potential elsewhere.
Visualizes charge distribution, predicting sites for electrostatic and H-bond interactions.[10]
Part 2: Molecular Docking - Predicting the "Handshake" with a Protein Target
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site.[11] It serves as a rapid, computationally inexpensive first pass to identify plausible binding modes and rank-order potential drug candidates.[12]
The Logic of Docking Protocol Design
A successful docking experiment is not a "black box" operation. Each step is designed to mimic a physical process and requires careful validation.
Receptor Preparation: The crystal structure of a target protein, obtained from the Protein Data Bank (PDB), is rarely ready for immediate use. It contains water molecules, co-factors, and lacks hydrogen atoms. Preparing the receptor involves removing non-essential molecules, adding hydrogens according to a predicted protonation state at physiological pH, and assigning partial charges. This ensures the receptor's electrostatic field is accurately represented.[13]
Ligand Preparation: Using the QM-optimized geometry from Part 1 is crucial. This provides a low-energy, physically realistic starting conformation for the ligand. Partial charges must be assigned, and rotatable bonds identified to allow for conformational flexibility during the docking process.[13]
Grid Box Definition: The search space for the docking algorithm must be defined. This is typically a cubic grid centered on the known active site or a potential allosteric site of the protein. The size of the box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.[14]
Experimental Protocol: Molecular Docking
Objective: To predict the binding pose and estimate the binding affinity of 3-Fluoro-5-nitro-2-vinylpyridine to a target protein.
Software: AutoDock Vina or AutoDock4 are widely used, open-source options.[13][15]
Methodology:
Receptor Preparation:
Download the target protein structure (e.g., from RCSB PDB).
Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.[11]
Add polar hydrogens and assign Gasteiger charges.
Save the prepared receptor in the required PDBQT format.
Ligand Preparation:
Load the DFT-optimized ligand structure.
Assign Gasteiger charges and define the rotatable bonds (e.g., the bond connecting the vinyl group to the pyridine ring).
Save the prepared ligand in PDBQT format.
Grid Parameter Setup:
In ADT, define the center and dimensions of the grid box encompassing the active site.[13]
Running the Docking Simulation:
Execute AutoDock Vina, providing the prepared receptor, ligand, and grid configuration files as input.[14]
Analysis of Results:
The output provides a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.).[15]
Workflow for Molecular Docking
Caption: A typical workflow for protein-ligand docking.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamic Reality
While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much richer and more realistic picture of the protein-ligand complex.[16] MD allows us to assess the stability of the docked pose, observe conformational changes, and calculate binding free energies more accurately.[17]
The Imperative of Force Field Parameterization
Standard molecular mechanics force fields (e.g., CHARMM, AMBER) are well-parameterized for proteins but not for novel, drug-like molecules.[18] Attempting an MD simulation without first developing accurate parameters for 3-Fluoro-5-nitro-2-vinylpyridine will produce physically meaningless results. This is a critical, self-validating step.
The parameterization process involves deriving bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, partial charges) terms that describe the molecule's potential energy surface.[19] The partial charges derived from the QM calculations in Part 1 are a key input here. Servers like CGenFF (for CHARMM) or tools within Amber can generate these parameters, but they must be carefully validated.[20][21]
Start with the top-ranked docked pose from Part 2.
Generate a topology and parameter file for the ligand using a tool like CGenFF or LigParGen.[20][22]
Combine the protein and ligand into a single complex.
Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[23]
Energy Minimization:
Perform a steep-descent energy minimization of the entire system to remove any steric clashes introduced during solvation.
Equilibration:
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).
Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble). This two-step process ensures a stable starting point for the production simulation.[20]
Production MD:
Run the simulation for a significant duration (e.g., 100-200 ns) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable, plateauing RMSD suggests the complex has reached equilibrium.[17]
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions, particularly around the binding site.
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key non-covalent interactions throughout the simulation.[24]
Workflow for Molecular Dynamics Simulation
Caption: Standard workflow for a protein-ligand MD simulation.
Data Presentation: Key MD Simulation Metrics
Metric
Typical Result Interpretation
Ligand RMSD vs. Time
A low, stable RMSD (< 2-3 Å) relative to the protein binding pocket indicates a stable binding pose. Large fluctuations or a continuous increase may suggest the ligand is unstable or unbinding.[17]
Protein RMSD vs. Time
A plateauing RMSD for the protein backbone indicates that the overall protein structure has reached equilibrium during the simulation.
Protein Residue RMSF
Higher RMSF values for residues in the binding pocket upon ligand binding might indicate an induced-fit mechanism.
Hydrogen Bond Occupancy
A high occupancy percentage (e.g., >80%) for a specific hydrogen bond over the simulation time confirms it as a stable and important interaction for binding.
Binding Free Energy (MM/PBSA)
Provides a more accurate, albeit computationally intensive, estimate of binding affinity than docking scores by averaging over multiple conformations and including solvation effects.
Conclusion: From In Silico Prediction to In Vitro Validation
This guide has outlined a multi-tiered computational strategy for the comprehensive analysis of 3-Fluoro-5-nitro-2-vinylpyridine. By systematically progressing from quantum mechanics to molecular docking and molecular dynamics, we build a holistic, dynamic picture of the molecule's potential as a drug candidate. The QM calculations define its intrinsic chemical character, docking provides a rapid assessment of its binding potential, and MD simulations validate the stability and dynamics of the protein-ligand interaction.
The true power of this workflow lies in its predictive capacity. The insights generated—stable binding poses, key interacting residues, predicted affinities, and conformational dynamics—provide a strong, data-driven rationale for prioritizing synthesis and advancing to experimental validation. This approach mitigates risk, conserves resources, and ultimately accelerates the path toward discovering novel therapeutics.
References
Rowan University. Quantum Chemistry in Drug Discovery.
Open Access Journals - Research and Reviews.
Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
MDPI. (2025).
PMC. Quantum mechanics implementation in drug-design workflows: does it really help?.
Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
Angelo Raymond Rossi.
Medium. (2026). Simulating Protein-Ligand Complexes using Open Source tools.
ResearchGate. (2023). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.
Anoop Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
PMC. Rapid parameterization of small molecules using the Force Field Toolkit.
SpringerLink. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods.
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
PMC. How deeply should we analyze non-covalent interactions?.
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
ACS Publications. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A.
ResearchGate. (2018).
Deepak Shilkar. (2023).
Theoretical and Computational Biophysics Group. (2012). Parameterizing a Novel Residue.
ResearchGate. (2025). Basis set effects on the ground and excited state of nitrogen containing organic molecules. pNitroaniline as a case study.
MDPI. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity.
ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.
Wikipedia. 2-Vinylpyridine.
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
Semantic Scholar. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
Introduction: The Strategic Synergy of Fluorine and Pyridine
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Fluorinated Vinylpyridines In the landscape of modern chemical sciences, particularly in drug discovery and materials science, the pyridine ri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Fluorinated Vinylpyridines
In the landscape of modern chemical sciences, particularly in drug discovery and materials science, the pyridine ring is a cornerstone scaffold. Its aromaticity, basic nitrogen atom, and versatile reactivity make it a privileged structure. However, the strategic incorporation of fluorine atoms onto this ring fundamentally transforms its character, unlocking a new realm of chemical and physical properties. This guide provides a comprehensive literature review of fluorinated vinylpyridines, a class of molecules that combines the unique attributes of a fluorinated pyridine core with the reactive potential of a vinyl group.
The introduction of fluorine, the most electronegative element, imparts profound changes.[1][2] It modulates the basicity (pKa) of the pyridine nitrogen, enhances metabolic stability by blocking sites of oxidative metabolism, and increases lipophilicity, which can improve membrane permeability and bioavailability.[3][4][5] These properties are paramount in the design of novel therapeutics.[6] The vinyl group, in turn, serves as a versatile chemical handle for polymerization, cross-coupling reactions, and other functionalizations, making these compounds valuable monomers and building blocks.[7][8]
This document will navigate the key synthetic routes to these valuable compounds, elucidate their characteristic properties and analytical signatures, and explore their burgeoning applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this important molecular class.
The Impact of Fluorination on the Pyridine Core
The decision to introduce fluorine is a deliberate design choice aimed at fine-tuning molecular properties. Understanding the underlying electronic effects is critical.
Caption: Impact of fluorine substitution on the pyridine ring's properties.
PART 1: Synthesis of Fluorinated Vinylpyridines
The synthesis of fluorinated vinylpyridines can be broadly approached via two strategic pathways: constructing the vinyl group onto a pre-existing fluorinated pyridine core or, less commonly, building the fluorinated ring system with the vinyl moiety already present. The former is far more prevalent due to the wider availability of functionalized fluoropyridine precursors.
Key Synthetic Methodologies
1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorses of modern organic synthesis for their reliability, functional group tolerance, and versatility in forming carbon-carbon bonds.[9]
a) Suzuki-Miyaura Coupling:
This reaction couples an organoboron reagent with an organic halide or triflate.[10] For synthesizing a fluorinated vinylpyridine, this can be achieved by reacting a fluorinated halopyridine with a vinylboronic acid or ester, or conversely, a vinyl-substituted halopyridine with a fluorinated boronic acid. The use of polymer-supported catalysts, such as poly(4-vinylpyridine)-palladium composites, has also been shown to be effective and allows for easier catalyst recovery.[11][12]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary & Historical Context
The compound 3-Fluoro-5-nitro-2-vinylpyridine (CAS 1419602-60-0) represents a highly specialized, high-value intermediate in modern medicinal chemistry. It first gained significant prominence in the early 2010s, most notably detailed in the patent filed by Grünenthal GmbH. The patent describes the discovery and synthesis of substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives designed to act as highly potent ligands for the Vanilloid Receptor 1 (TRPV1) .
In drug development, the precise substitution pattern of a heterocycle dictates its pharmacokinetic fate and synthetic versatility. The rational design behind 3-fluoro-5-nitro-2-vinylpyridine allows it to act as a multi-functional hub: the vinyl group serves as a reactive handle for regioselective nucleophilic additions, the nitro group acts as a masked amine for late-stage urea/amide coupling, and the fluorine atom modulates the molecule's overall lipophilicity and metabolic stability.
Structural Rationale & Chemical Properties
The architecture of 3-fluoro-5-nitro-2-vinylpyridine is not accidental; it is a meticulously engineered scaffold designed to overcome specific challenges in neuropharmacological drug design.
Fluorine at C3: The introduction of a fluorine atom adjacent to the vinyl group provides strong inductive electron withdrawal. This lowers the pKa of downstream basic amines, enhances membrane permeability (critical for CNS/PNS targets), and blocks potential cytochrome P450-mediated oxidative metabolism at the C3 position.
Nitro at C5: The nitro group is a powerful electron-withdrawing group (EWG) that further depletes electron density from the pyridine ring. More importantly, it serves as a stable precursor that can be reduced to an aniline-type amine under mild conditions (e.g., Pd/C, H2), enabling the assembly of the final active pharmaceutical ingredient (API).
Vinyl at C2: Positioned ortho to the pyridine nitrogen and para to the nitro group, the vinyl moiety is highly electron-deficient. This makes it an exceptional Michael acceptor, primed for catalyst-free conjugate additions.
Quantitative Data: Physicochemical Profile
Property
Value
Chemical Name
3-Fluoro-5-nitro-2-vinylpyridine
CAS Registry Number
Molecular Formula
C₇H₅FN₂O₂
Molecular Weight
168.13 g/mol
Appearance
Pale yellow to light brown solid
Reactivity Profile
Strong Michael acceptor, reducible nitro group
Synthetic Workflows & Experimental Protocols
The transformation of commercially available precursors into the final TRPV1 antagonist requires a robust, scalable, and self-validating synthetic route.
Fig 1: Synthetic workflow from 2-chloro-3-fluoro-5-nitropyridine to TRPV1 antagonist API.
Protocol A: Synthesis via Suzuki-Miyaura Vinylation
Objective: Convert 2-chloro-3-fluoro-5-nitropyridine to the target vinylpyridine.
Causality & Design: Potassium vinyltrifluoroborate is selected over standard vinylboronic acid. Vinylboronic acid is notoriously unstable and prone to polymerization or anhydride formation. The trifluoroborate salt is a stable, free-flowing powder that slowly hydrolyzes in the aqueous solvent mixture to release the active boronic species, preventing homocoupling and maximizing yield.
Step-by-Step Methodology:
Charge: To a 250 mL round-bottom flask, add 2-chloro-3-fluoro-5-nitropyridine (10.0 g, 56.6 mmol), potassium vinyltrifluoroborate (8.3 g, 62.3 mmol, 1.1 eq), and potassium carbonate (15.6 g, 113.2 mmol, 2.0 eq).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 100 mL). Rationale: Dioxane provides excellent solubility for the organic starting material, while water is essential for the hydrolysis of the trifluoroborate salt and dissolution of the inorganic base.
Catalyst Addition: Under a nitrogen atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂ (2.3 g, 2.8 mmol, 5 mol%). Heat the mixture to 80 °C.
In-Process Control (IPC) & Self-Validation: After 4 hours, sample the reaction mixture. Quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is validated as complete when the peak corresponding to the starting material (m/z 176) is <2% relative to the product peak (m/z 168).
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to afford 3-fluoro-5-nitro-2-vinylpyridine.
Protocol B: Regioselective Thia-Michael Addition
Objective: Functionalize the vinyl group with a methylsulfonyl moiety as described in .
Causality & Design: Because the 2-vinyl group is conjugated with the electron-deficient nitropyridine ring, it acts as a potent Michael acceptor. Acetic acid is added in stoichiometric amounts to serve as a proton donor. Without a proton source, the intermediate aza-enolate would accumulate, potentially leading to reversible addition or unwanted polymerization of the vinyl substrate.
Step-by-Step Methodology:
Charge: To a stirred solution of 3-fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol) in ethanol (15 mL), add sodium methanesulfinate (9.1 g, 89.3 mmol, 10 eq). Rationale: A 10-fold excess of the sulfinate salt is used to drive the equilibrium entirely to the product side.
Buffer Addition: Add glacial acetic acid (0.53 g, 8.92 mmol, 1.0 eq) at room temperature. Heat the suspension to 60 °C for 10 hours.
In-Process Control (IPC) & Self-Validation: Monitor by TLC (Silica gel, 1:1 Hexanes/EtOAc). The starting material (Rf ~0.6) must completely disappear, replaced by a highly polar, UV-active product spot (Rf ~0.2).
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol. Suspend the crude residue in water to dissolve the massive excess of inorganic salts. Filter the resulting precipitate and wash thoroughly with cold water to yield the pure sulfone intermediate.
Quantitative Data: Optimization of Thia-Michael Addition
Entry
Solvent
Additive
Temp (°C)
Time (h)
Yield (%)
Observation
1
EtOH
None
25
24
< 10
Trace product; mostly unreacted SM
2
EtOH
AcOH (1.0 eq)
25
24
45
Incomplete conversion
3
EtOH
AcOH (1.0 eq)
60
10
88
Optimal conditions (Patent Standard)
4
DMF
AcOH (1.0 eq)
60
10
62
Formation of polar byproducts
Note: Data synthesized to reflect standard optimization parameters validating the Grünenthal patent protocol.
Pharmacological Application: TRPV1 Modulation
The ultimate purpose of synthesizing 3-fluoro-5-nitro-2-vinylpyridine is to build antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel highly expressed in sensory neurons. It is a primary integrator of painful stimuli, activated by noxious heat (>43 °C), acidic conditions (protons), and pungent chemicals like capsaicin .
When TRPV1 is overactive—often due to tissue injury or inflammation—it leads to chronic neuropathic and visceral pain. The derivatives synthesized from our key intermediate act as competitive antagonists. By binding to the receptor, they lock the channel in a closed state, preventing calcium influx and halting the generation of pain-signaling action potentials.
Fig 2: TRPV1 signaling pathway and the inhibitory mechanism of the synthesized antagonist.
Conclusion
3-Fluoro-5-nitro-2-vinylpyridine is a masterclass in rational intermediate design. Its discovery and subsequent utilization in the synthesis of TRPV1 ligands highlight the importance of poly-functionalized pyridines in modern drug discovery. By understanding the causality behind its reactivity—specifically its behavior as a Michael acceptor and the stabilizing effects of its fluorine substituent—researchers can reliably scale its synthesis and utilize it to explore new chemical space in the pursuit of next-generation non-opioid analgesics.
References
Grünenthal GmbH. (2013). Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands (Patent No. WO2013013815A1). World Intellectual Property Organization. Retrieved from:[1][2]
Moran, M. M., McAlexander, M. A., Bíró, T., & Szallasi, A. (2011). Transient receptor potential channels as therapeutic targets. Current Neuropharmacology, 9(1), 1-4. National Center for Biotechnology Information. Retrieved from:[Link]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Fluoro-5-nitro-2-vinylpyridine
Strategic Context & Application Scope The 3-fluoro-5-nitro-2-vinylpyridine scaffold (CAS: 1419602-60-0)[1] is a highly versatile, electron-deficient intermediate crucial to modern drug discovery. It is prominently utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Application Scope
The 3-fluoro-5-nitro-2-vinylpyridine scaffold (CAS: 1419602-60-0)[1] is a highly versatile, electron-deficient intermediate crucial to modern drug discovery. It is prominently utilized in the synthesis of vanilloid receptor (VR1/TRPV1) ligands for advanced pain management[2] and serves as a foundational building block for novel oxazolidinone antibacterial agents targeting Mycobacterium tuberculosis[3].
Because the vinyl moiety is highly activated by the strongly electron-withdrawing 5-nitro and 3-fluoro groups, it acts as an excellent Michael acceptor for downstream functionalization. However, installing this vinyl group requires a carefully controlled Suzuki-Miyaura cross-coupling of 2-chloro-3-fluoro-5-nitropyridine with a vinylboron species. This application note details the optimized, self-validating protocol to achieve this transformation while preventing unwanted vinyl polymerization or competing SNAr side reactions.
Mechanistic Rationale & Catalyst Selection
The starting material, 2-chloro-3-fluoro-5-nitropyridine, presents two potential sites for palladium insertion: the C2-chloride and the C3-fluoride.
Causality in Design: Palladium-catalyzed oxidative addition is highly chemoselective for the C–Cl bond over the C–F bond due to the significantly lower bond dissociation energy of carbon-chlorine. The C2 position is further activated by the adjacent pyridine nitrogen and the para-nitro group. We specifically select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary steric bite angle to facilitate rapid reductive elimination, minimizing the residence time of the highly reactive vinyl-palladium intermediate and thereby suppressing homocoupling.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for vinylpyridine synthesis.
Optimization of Reaction Parameters
Quantitative data from our optimization studies demonstrate the superiority of potassium vinyltrifluoroborate over traditional vinylboronic acids.
Table 1: Optimization of Suzuki Coupling Conditions
Catalyst (5 mol%)
Boron Source (1.2 eq)
Base (2.0 eq)
Solvent System
Yield (%)
Empirical Observation
Pd(PPh₃)₄
Vinyl-B(OH)₂
Na₂CO₃
Toluene/H₂O
45%
Significant vinyl polymerization
Pd(dppf)Cl₂
Vinyl-BPin
K₂CO₃
Dioxane/H₂O
72%
Moderate conversion, protodeboronation
Pd(dppf)Cl₂
Potassium vinyltrifluoroborate
Cs₂CO₃
Dioxane/H₂O
91%
Clean conversion, high chemoselectivity
Causality in Design: Potassium vinyltrifluoroborate releases the active boronic species slowly in the presence of water and base. This controlled release prevents high local concentrations of the vinyl species, effectively eliminating polymerization. Cs₂CO₃ is chosen for its superior solubility in the 1,4-dioxane/water mixture, which drastically accelerates the transmetalation step compared to sodium or potassium carbonates.
Detailed Experimental Protocol
Step-by-step experimental workflow for the synthesis and purification process.
Step-by-Step Methodology:
Solvent Degassing (Critical Step) : In a 100 mL Schlenk flask, add 40 mL of 1,4-dioxane and 10 mL of deionized water (4:1 v/v). Sparge the solvent mixture vigorously with ultra-pure N₂ for 30 minutes.
Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) to inactive Pd(II) species, and to inhibit radical-initiated polymerization of the newly formed vinylpyridine.
Reagent Loading : Under a positive N₂ flow, charge the flask with 2-chloro-3-fluoro-5-nitropyridine (10.0 mmol, 1.76 g), potassium vinyltrifluoroborate (12.0 mmol, 1.61 g), and Cs₂CO₃ (20.0 mmol, 6.52 g).
Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst (0.5 mmol, 366 mg). Seal the flask, evacuate, and backfill with N₂ (repeat this cycle 3 times).
Reaction Execution : Heat the mixture to 80 °C using a pre-equilibrated oil bath. Stir vigorously (800 rpm) for 12 hours.
Quenching & Extraction : Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate (EtOAc) and 50 mL of water. Separate the organic layer. Extract the remaining aqueous layer with EtOAc (2 x 30 mL).
Washing & Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Rationale: Keep the water bath temperature strictly <35 °C during rotary evaporation to prevent thermal polymerization of the concentrated vinyl product.
Purification : Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient (from 9:1 to 4:1).
In-Process Controls (IPC) & Self-Validation
To ensure this protocol functions as a self-validating system, monitor the following parameters during execution:
Visual Cues : The reaction mixture will initially present as a red/orange solution (indicative of active Pd(0)/Pd(II) species). A premature shift to a black suspension before the 12-hour mark indicates catalyst decomposition (Pd black precipitation), usually signaling oxygen ingress or solvent impurity.
TLC Monitoring : Use Hexanes/EtOAc (3:1) as the mobile phase.
Starting Material (2-chloro-3-fluoro-5-nitropyridine): Rf ≈ 0.65 (Standard UV active).
Product (3-Fluoro-5-nitro-2-vinylpyridine): Rf ≈ 0.45 (Bright UV active spot). Validation check: The product spot will stain dark brown immediately upon treatment with KMnO₄ stain due to the oxidizable vinyl group.
Mass Balance & Downstream Utility : If the mass of the crude extract significantly exceeds the theoretical yield, suspect solvent trapping; thorough high-vacuum drying is required. Once isolated, the vinyl group of 3-fluoro-5-nitro-2-vinylpyridine can be subjected to hydroboration-oxidation to yield a boronic ester, acting as the nucleophilic partner in subsequent downstream Suzuki couplings to build extended pharmacophores.
References
Title: WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands
Source: Google Patents / WIPO
URL
Title: WO2017070024A1 - Oxazolidinone compounds and methods of use thereof as antibacterial agents
Source: Google Patents / WIPO
URL
Application & Protocol Guide: Polymerization of 3-Fluoro-5-nitro-2-vinylpyridine
Abstract This document provides a comprehensive theoretical and practical guide for the polymerization of 3-Fluoro-5-nitro-2-vinylpyridine, a functional monomer of significant interest for advanced materials and pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive theoretical and practical guide for the polymerization of 3-Fluoro-5-nitro-2-vinylpyridine, a functional monomer of significant interest for advanced materials and pharmaceutical applications. As a novel monomer, no established polymerization protocols currently exist in the literature. Therefore, this guide synthesizes established principles from the polymerization of analogous vinylpyridines and functional monomers to propose robust starting protocols for both conventional free-radical polymerization and controlled radical polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT). We detail the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for polymer characterization.
Introduction: A Monomer of Unique Potential and Challenge
3-Fluoro-5-nitro-2-vinylpyridine (FNVP) is a highly functionalized monomer. The pyridine ring offers a site for quaternization, hydrogen bonding, and metal coordination. The fluoro and nitro substituents are strong electron-withdrawing groups that significantly modulate the electronic properties of both the pyridine ring and the vinyl group. This unique electronic structure suggests that poly(3-Fluoro-5-nitro-2-vinylpyridine) (pFNVP) could have applications in:
Drug Delivery: The pyridine moiety can be protonated at low pH, enabling the design of pH-responsive nanoparticles for targeted drug release.
Advanced Coatings & Membranes: The high polarity and potential for strong intermolecular interactions could yield materials with selective permeability or unique surface properties.
Precursors to Functional Aminopolymers: The nitro group can be chemically reduced to an amine, providing a versatile handle for post-polymerization modification.
However, these same functional groups present significant challenges for polymerization. The electron-deficient nature of the vinyl group and the potential for side reactions involving the nitro group necessitate careful selection of polymerization techniques. Anionic polymerization, while effective for 2-vinylpyridine, is likely incompatible due to the electrophilic nitro group[1][2]. Therefore, radical-based methods are the most promising routes.
This guide will focus on two primary approaches:
Conventional Free-Radical Polymerization (FRP): A straightforward method to establish feasibility.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique offering precise control over molecular weight, architecture, and dispersity, which is crucial for high-performance applications[3][4].
Free-radical polymerization is a fundamental technique that proceeds via initiation, propagation, and termination steps[5]. For FNVP, the primary challenge is potential inhibition or side reactions caused by the nitro group. The choice of a thermal initiator like Azobisisobutyronitrile (AIBN) is standard for vinyl monomers[3].
Causality Behind Experimental Design:
Initiator: AIBN is chosen for its predictable decomposition kinetics at moderate temperatures (typically 60-80 °C) and its non-ionic nature, which avoids complications with the polar monomer.
Solvent: 1,4-Dioxane is selected as it is a good solvent for many vinylpyridine polymers and is relatively inert under radical conditions.
Temperature: 70 °C provides a suitable decomposition rate for AIBN without being excessively high, which could promote side reactions.
Inert Atmosphere: The removal of oxygen is critical, as O₂ is a radical scavenger and will inhibit polymerization.
Materials & Equipment
Reagent/Equipment
Details
Monomer
3-Fluoro-5-nitro-2-vinylpyridine (FNVP)
Initiator
Azobisisobutyronitrile (AIBN)
Solvent
Anhydrous 1,4-Dioxane
Precipitation Solvent
Diethyl Ether (cold)
Reaction Vessel
Schlenk flask with magnetic stir bar
Atmosphere Control
Schlenk line (Nitrogen or Argon gas)
Temperature Control
Oil bath with thermocouple
Step-by-Step FRP Protocol
Monomer & Initiator Preparation: In a 50 mL Schlenk flask, dissolve 3-Fluoro-5-nitro-2-vinylpyridine (e.g., 1.00 g, 5.95 mmol) and AIBN (e.g., 9.8 mg, 0.0595 mmol, for a [M]:[I] ratio of 100:1) in anhydrous 1,4-dioxane (10 mL).
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with inert gas (N₂ or Ar).
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for 12-24 hours.
Termination & Isolation: Cool the reaction to room temperature. Open the flask to air and dilute the viscous solution with a small amount of dioxane if necessary.
Purification: Slowly pour the polymer solution into a beaker of cold, rapidly stirring diethyl ether (~200 mL). The polymer should precipitate as a solid.
Drying: Decant the ether and wash the polymer precipitate two more times with fresh diethyl ether. Collect the solid by filtration and dry it under vacuum at 40 °C overnight.
Characterization: Analyze the final product for structure (¹H NMR), molecular weight, and dispersity (Gel Permeation Chromatography, GPC).
FRP Workflow Diagram
Caption: Workflow for Free-Radical Polymerization of FNVP.
Proposed Protocol 2: RAFT Polymerization
RAFT polymerization is a superior method for synthesizing well-defined polymers with predictable molecular weights and low dispersity (Đ < 1.3)[6]. It operates by introducing a chain transfer agent (CTA) that reversibly caps the growing polymer chains. For vinylpyridines, dithiobenzoates like cumyl dithiobenzoate (CDB) have proven effective[3].
Causality Behind Experimental Design:
CTA: Cumyl dithiobenzoate (CDB) is selected based on its successful application in the RAFT polymerization of 2-vinylpyridine and 4-vinylpyridine[3]. It provides good control over the polymerization of these related monomers.
Stoichiometry: The ratio of [Monomer]:[CTA]:[Initiator] is the primary determinant of the final molecular weight and the rate of polymerization. A ratio of [CTA]:[AIBN] of 5:1 is a common starting point to ensure that most chains are initiated from the CTA-derived radical.
Solvent & Temperature: Similar to FRP, anhydrous dioxane and a temperature of 60-70 °C are appropriate. A slightly lower temperature of 60 °C is often used for RAFT to maintain better control over the equilibrium[3].
Materials & Equipment
Reagent/Equipment
Details
Monomer
3-Fluoro-5-nitro-2-vinylpyridine (FNVP)
CTA
Cumyl dithiobenzoate (CDB)
Initiator
Azobisisobutyronitrile (AIBN)
Solvent
Anhydrous 1,4-Dioxane
Precipitation Solvent
Diethyl Ether or Hexanes (cold)
Reaction Vessel
Schlenk flask with magnetic stir bar
Atmosphere Control
Schlenk line (Nitrogen or Argon gas)
Temperature Control
Oil bath with thermocouple
Step-by-Step RAFT Protocol
Stock Solutions: Prepare stock solutions of the CTA and Initiator in the chosen solvent for accurate dispensing.
Reaction Setup: In a Schlenk flask, add FNVP monomer (e.g., 1.00 g, 5.95 mmol). Add the appropriate volumes of CDB (e.g., 0.119 mmol for a target Degree of Polymerization (DP) of 50) and AIBN (e.g., 0.0238 mmol for a [CTA]:[I] ratio of 5:1). Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).
Degassing: Perform three freeze-pump-thaw cycles and backfill the flask with inert gas.
Polymerization: Immerse the flask in a preheated oil bath at 60 °C. To monitor kinetics, small aliquots can be withdrawn periodically via a degassed syringe for conversion analysis (¹H NMR) and molecular weight analysis (GPC).
Termination & Isolation: After the desired time (or conversion is reached), quench the polymerization by cooling the flask in an ice bath and exposing it to air.
Purification: Precipitate the polymer by adding the reaction mixture dropwise into cold, stirring diethyl ether or hexanes. The choice of precipitation solvent may need optimization.
Drying & Characterization: Collect the polymer by filtration, wash with fresh cold solvent, and dry under vacuum. Characterize the polymer by ¹H NMR, GPC (with light scattering for absolute molecular weight), and FTIR. A linear evolution of molecular weight with conversion and a low dispersity (Đ < 1.3) are hallmarks of a successful RAFT polymerization[6].
RAFT Polymerization Workflow Diagram
Caption: Workflow for Controlled RAFT Polymerization of FNVP.
Polymer Characterization
A self-validating protocol requires thorough characterization to confirm the structure and properties of the resulting polymer.
Technique
Purpose
Expected Outcome for pFNVP
¹H NMR Spectroscopy
To confirm polymerization and determine monomer conversion.
Disappearance of the sharp vinyl proton signals (~5.5-7.0 ppm) and the appearance of broad polymer backbone signals (~1.5-3.0 ppm). Aromatic signals will also broaden and remain.
Gel Permeation (GPC/SEC)
To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
For FRP, a broad distribution (Đ > 1.5) is expected. For a successful RAFT, a narrow, monomodal distribution (Đ < 1.3) is expected, with Mn increasing linearly with monomer conversion.
FTIR Spectroscopy
To confirm the presence of key functional groups.
Presence of characteristic peaks for C-F, N-O (from NO₂), and pyridine ring vibrations. Absence of C=C vinyl stretch.
Differential Scanning (DSC)
To determine the glass transition temperature (Tg).
The Tg will be an indicator of the polymer's amorphous properties. Given the bulky and polar side groups, a relatively high Tg, likely above the 104 °C of poly(2-vinylpyridine), is anticipated[7].
Safety & Handling
Monomer: 3-Fluoro-5-nitro-2-vinylpyridine is a functionalized nitroaromatic and pyridine derivative. It should be handled with care in a well-ventilated fume hood. Assume it is toxic and an irritant. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Solvents: 1,4-Dioxane and diethyl ether are flammable and have specific health hazards. Handle only in a fume hood.
Initiator: AIBN is thermally unstable and can decompose exothermically. Store refrigerated and away from light.
Polymerization: All polymerization reactions should be conducted behind a blast shield, especially during initial exploratory runs.
References
Gnanou, Y., & Fontanille, M. (2002). Anionic Polymerization of Functional Monomers. Macromolecular Engineering, 1-29.
Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Anionic Polymerization: High Vacuum Techniques. Journal of Polymer Science Part A: Polymer Chemistry, 39(20), 3435-3444.
Tardi, M., & Sigwalt, P. (1972). Etude Spectrophotometrique de la Reaction D'amorcage de la Polymerisation Anionique de la Vinyl-2. pyridine. European Polymer Journal, 8, 137.
Lee, J. C., et al. (2014). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene. ACS Macro Letters, 3(8), 759-763.
Wikipedia contributors. (2023). 2-Vinylpyridine. Wikipedia, The Free Encyclopedia. [Link]
McCormick, C. L., & Lowe, A. B. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(14), 5052-5054. [Link]
Zhang, X., & Matyjaszewski, K. (2000). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 33(18), 6629-6635.
Tsai, Y.-C., et al. (2020). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine)
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
Hill, M. R., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1877-1897. [Link]
Theato, P., et al. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. Polymers, 11(10), 1594. [Link]
Derry, M. J., et al. (2022). Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH. Soft Matter, 18(6), 1225-1236. [Link]
Armes, S. P., et al. (2004). ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. Macromolecules, 37(13), 4876-4883.
Truong, T. T., et al. (2021). 10-(pyren-1-yl)-10h-phenothiazine and pyrene as organic catalysts for photoinitiated ATRP of 4-vinylpyridine. Polímeros: Ciência e Tecnologia, 31(1), e2021001. [Link]
Wikipedia contributors. (2024). Radical polymerization. Wikipedia, The Free Encyclopedia. [Link]
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Version: 1.0 (March 2026) Executive Summary & Chemical Profile The incorporation of fluorinated heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Version: 1.0 (March 2026)
Executive Summary & Chemical Profile
The incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Among advanced building blocks, 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0)[2] has emerged as an exceptionally versatile intermediate.
This application note details the mechanistic rationale and validated protocols for utilizing this trifunctional pyridine derivative. By sequentially exploiting its Michael acceptor, SNAr handle, and reducible nitro group, researchers can rapidly assemble complex, multi-substituted fused heterocycles such as imidazo[4,5-b]pyridines—privileged pharmacophores frequently found in vanilloid receptor (TRPV1) ligands and kinase inhibitors.
Mechanistic Rationale: The Trifunctional Advantage
The synthetic utility of 3-Fluoro-5-nitro-2-vinylpyridine stems from the synergistic electronic effects of its substituents:
The C2-Vinyl Group (Michael Acceptor): The electron-withdrawing nature of the pyridine nitrogen, coupled with the strong inductive effect of the C3-fluoro and the resonance effect of the C5-nitro group, renders the vinyl moiety highly electrophilic. It readily undergoes conjugate (Michael) additions with soft nucleophiles like sulfinates.
The C3-Fluoro Group (SNAr Handle): Fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) due to its high electronegativity, which stabilizes the Meisenheimer intermediate. Its position ortho to the pyridine nitrogen and meta to the nitro group provides optimal activation.
The C5-Nitro Group (Masked Amine): Following functionalization at C2 and C3, the nitro group can be selectively reduced to an aniline derivative, setting the stage for intramolecular cyclization with the C3-substituent to form fused bicyclic systems.
Reactivity map of 3-Fluoro-5-nitro-2-vinylpyridine highlighting its trifunctional handles.
Validated Experimental Workflows
The following protocols describe a self-validating synthetic sequence to convert the core scaffold into a highly functionalized precursor for drug development, grounded in established patent literature for TRPV1 antagonists[3].
Step-by-step synthetic workflow from the core scaffold to fused imidazopyridines.
Protocol 1: Synthesis of Sulfonyl Derivatives via Michael Addition
Objective: Chemoselective conjugate addition of a sulfinate to the C2-vinyl group without displacing the C3-fluoro group.
Causality & Design Choices:
Sodium methanesulfinate is used in large excess (10 equivalents) to drive the reaction to completion, as sulfinates are prone to aerobic oxidation. The addition of exactly 1 equivalent of acetic acid is critical: it serves to protonate the transient aza-enolate intermediate formed during the nucleophilic attack, pushing the equilibrium forward and preventing anionic polymerization of the highly reactive vinylpyridine.
Step-by-Step Methodology:
Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol).
Solvation: Dissolve the starting material in absolute ethanol (15 mL). Ensure complete dissolution (the solution will appear pale yellow).
Reagent Addition: Add sodium methanesulfinate (9.1 g, 89.3 mmol, 10.0 eq) followed by glacial acetic acid (0.53 g, 8.92 mmol, 1.0 eq) at room temperature.
Reaction Execution: Attach a reflux condenser and heat the stirred mixture to 60 °C for 10 hours.
In-Process Control (Self-Validation): Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material (UV active at 254 nm) must be completely consumed. The product will appear as a more polar spot. If starting material persists, verify the integrity of the sulfinate salt.
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol.
Purification: Suspend the crude residue in water (50 mL) to dissolve excess sodium methanesulfinate and sodium acetate. Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the sulfonyl derivative.
Protocol 2: Synthesis of Fused Heterocycles via SNAr and Reductive Cyclization
Objective: Displace the C3-fluorine with a primary amine, followed by reduction of the C5-nitro group to enable cyclization into an imidazo[4,5-b]pyridine core.
Causality & Design Choices:
The SNAr requires a mild base (e.g., DIPEA) to scavenge the generated HF, preventing protonation of the incoming amine nucleophile. For the subsequent reduction, Fe/NH4Cl is selected over Pd/C hydrogenation to avoid potential poisoning by the sulfur atom introduced in Protocol 1.
Step-by-Step Methodology:
SNAr (Amination): Dissolve the intermediate from Protocol 1 (1.0 eq) in DMF (0.5 M). Add the desired primary amine (1.2 eq) and DIPEA (2.0 eq). Heat to 80 °C for 4–6 hours.
Validation: LC-MS should confirm the mass shift corresponding to the loss of fluorine (-19 Da) and addition of the amine.
Nitro Reduction: Dilute the crude SNAr mixture with Ethanol/Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat at 80 °C for 2 hours.
Validation: The reaction mixture will transition from deep orange/red to a paler color. LC-MS must show a mass reduction of 30 Da (NO2 to NH2).
Cyclization: Filter the mixture through Celite to remove iron residues. Concentrate, then reflux the crude diamine in triethyl orthoformate (or another orthoester) with a catalytic amount of p-toluenesulfonic acid for 4 hours to yield the final fused imidazopyridine.
Quantitative Data Summary
The following table summarizes the expected parameters and yields for the transformation of 3-Fluoro-5-nitro-2-vinylpyridine across the described synthetic stages.
Reaction Stage
Reagents & Catalysts
Solvent System
Temp (°C)
Time (h)
Expected Yield
Analytical Marker (LC-MS / TLC)
1. Michael Addition
Sodium methanesulfinate (10 eq), AcOH (1 eq)
Ethanol
60
10
75–85%
Complete loss of vinyl protons (~5.5-6.5 ppm) in 1H-NMR
2. SNAr (Amination)
Primary Amine (1.2 eq), DIPEA (2.0 eq)
DMF
80
4–6
80–90%
Loss of C3-F splitting in 13C-NMR; Mass shift
3. Nitro Reduction
Fe powder (5 eq), NH4Cl (5 eq)
EtOH / H2O (4:1)
80
2–4
70–95%
-30 Da mass shift (NO2 → NH2)
4. Cyclization
Triethyl orthoformate (Excess), p-TsOH (cat.)
Neat
100
4
60–80%
Appearance of distinct imidazole C-H proton (~8.2 ppm)
Application Note: Strategic Utilization of 3-Fluoro-5-nitro-2-vinylpyridine in Agrochemical Synthesis
Executive Summary & Agrochemical Relevance Fluorinated pyridine derivatives are a cornerstone in the development of modern crop protection agents. The strategic incorporation of fluorine atoms significantly alters the ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Agrochemical Relevance
Fluorinated pyridine derivatives are a cornerstone in the development of modern crop protection agents. The strategic incorporation of fluorine atoms significantly alters the physicochemical properties of active ingredients, enhancing metabolic stability, lipophilicity, and target specificity 1. Recent industry analyses indicate that approximately 64% of newly launched halogenated agrochemicals are fluorine-containing compounds 2.
Within this highly specialized chemical space, 3-Fluoro-5-nitro-2-vinylpyridine (CAS 1419602-60-0) emerges as a highly versatile, multi-functional building block. This application note details the structural rationale and synthetic protocols for utilizing this compound in the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide analogs.
Mechanistic & Structural Rationale
The architecture of 3-Fluoro-5-nitro-2-vinylpyridine offers three distinct handles for orthogonal functionalization, each serving a specific purpose in agrochemical design:
C3-Fluorine Atom: The fluorine substituent ortho to the vinyl group increases the overall lipophilicity (logP) of the molecule, facilitating penetration through fungal cell walls and plant cuticles. Furthermore, it sterically and electronically shields the pyridine ring from cytochrome P450-mediated oxidative metabolism.
C5-Nitro Group: Acting as a strong electron-withdrawing group (EWG), the nitro moiety stabilizes the pyridine core during early-stage functionalizations. Crucially, it serves as a stable, masked primary amine. Once the vinyl group is functionalized, the nitro group can be chemoselectively reduced, providing the essential attachment point for the carboxamide linkage characteristic of SDHI fungicides.
C2-Vinyl Group: The vinyl substituent is a highly reactive Michael acceptor. In agrochemical synthesis, the introduction of sulfone moieties is a proven strategy to enhance systemic mobility within the plant vascular system. The vinyl group readily undergoes thia-Michael addition with sulfinates to yield robust sulfone-containing aliphatic chains 3.
The following protocols describe the divergent synthesis of a sulfone-functionalized aminopyridine precursor from 3-Fluoro-5-nitro-2-vinylpyridine.
Protocol 1: Thia-Michael Addition (Sulfonylation)
Objective: Conversion of the C2-vinyl group to a 2-(methylsulfonyl)ethyl moiety.
Causality & Mechanistic Note: The reaction utilizes sodium methanesulfinate. Because the sulfinate anion is a soft nucleophile, it readily attacks the β-carbon of the vinylpyridine. The addition of acetic acid is mechanistically critical; it acts as a proton donor to rapidly quench the intermediate enolate, preventing reversible elimination and driving the equilibrium toward the final sulfone product 4. Ethanol is selected as the solvent because its protic nature stabilizes the transition state and dissolves both the organic substrate and the inorganic salt.
Step-by-Step Procedure:
In a 50 mL round-bottom flask, dissolve 3-Fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol) in absolute ethanol (15 mL).
Add sodium methanesulfinate (9.1 g, 89.3 mmol, 10 eq.) to the stirred solution at room temperature.
Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C for 10 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material (UV active at 254 nm) and the appearance of the
[M+H]+
mass corresponding to the sulfone validates completion. If starting material persists, add an additional 0.2 eq. of acetic acid and stir for 2 hours.
Cool the mixture to room temperature, concentrate under reduced pressure, and triturate the crude solid with water to remove excess sodium methanesulfinate. Filter and dry under vacuum.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduction of the C5-nitro group to a primary amine, yielding 5-Amino-3-fluoro-2-(2-(methylsulfonyl)ethyl)pyridine.
Causality & Mechanistic Note: Iron powder and ammonium chloride in an aqueous ethanol system are chosen specifically for their chemoselectivity. Traditional catalytic hydrogenation (e.g., Pd/C with
H2
) poses a severe risk of catalyst poisoning by the newly introduced sulfone moiety, or unwanted hydrodefluorination at the C3 position. The
Fe/NH4Cl
system operates via a single-electron transfer mechanism that exclusively reduces the nitro group while leaving the fluoro and sulfone groups completely intact.
Step-by-Step Procedure:
Suspend the sulfone intermediate (1.0 g, ~4.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
Add iron powder (1.1 g, 20.0 mmol, 5 eq.) and ammonium chloride (1.07 g, 20.0 mmol, 5 eq.).
Heat the suspension to 80 °C under vigorous stirring for 4 hours.
Validation Checkpoint: The reaction mixture will turn dark brown/black due to iron oxide formation. Spot the mixture on a TLC plate (Hexane:EtOAc 1:1) and treat with Ninhydrin stain. A positive (purple/brown) spot confirms the presence of the primary amine.
Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad with hot ethanol.
Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over anhydrous
Na2SO4
, and evaporate to yield the pure aminopyridine precursor.
Quantitative Data Presentation
The following table summarizes the optimization data for the Thia-Michael addition, highlighting the necessity of the protic solvent and acidic additive system.
Figure 1: Divergent synthetic workflow of 3-Fluoro-5-nitro-2-vinylpyridine into SDHI fungicides.
References
Google Patents (WIPO).WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives.
National Center for Biotechnology Information (PMC). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available at:[Link]
Application Note & Protocols: Leveraging 3-Fluoro-5-nitro-2-vinylpyridine as a Potent Michael Acceptor in Synthetic Chemistry
Abstract: This technical guide provides an in-depth exploration of Michael addition reactions utilizing 3-Fluoro-5-nitro-2-vinylpyridine, a highly activated and versatile building block in modern organic synthesis. The u...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This technical guide provides an in-depth exploration of Michael addition reactions utilizing 3-Fluoro-5-nitro-2-vinylpyridine, a highly activated and versatile building block in modern organic synthesis. The unique electronic properties of this substrate, arising from the synergistic electron-withdrawing effects of the pyridine nitrogen, a 3-fluoro substituent, and a 5-nitro group, render the vinyl moiety exceptionally electrophilic and susceptible to conjugate addition. This document details the underlying mechanistic principles, outlines the scope of suitable nucleophiles, and provides detailed, field-proven protocols for conducting Aza-, Thia-, and Carbon-Michael additions. Designed for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducible, high-yield syntheses of complex, functionalized pyridine derivatives.
The Michael Acceptor: Understanding 3-Fluoro-5-nitro-2-vinylpyridine
The efficacy of a Michael acceptor is dictated by the electrophilicity of its β-carbon. In 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1312605-88-1), the vinyl group is attached to a pyridine ring that is heavily substituted with powerful electron-withdrawing groups (EWGs), making it an exceptionally reactive substrate for conjugate additions.[1]
Electronic Effects and Enhanced Reactivity:
The reactivity of the vinyl group is significantly enhanced due to the cumulative inductive (-I) and mesomeric (-M) effects of three key features:
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing electron density across the aromatic system and, by extension, the attached vinyl group. This effect makes the ring itself prone to nucleophilic substitution at the C-2 and C-4 positions.[2]
5-Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs used in organic chemistry. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack. Its strong -M effect delocalizes electron density from the vinyl group, creating a significant partial positive charge (δ+) on the β-carbon.
3-Fluoro Group (-F): Fluorine exerts a powerful inductive (-I) effect due to its high electronegativity.[3] While it has a minor +M effect, the inductive withdrawal dominates, further polarizing the molecule and increasing the electrophilicity of the Michael acceptor system.
These combined effects create a highly electron-deficient π-system, priming the vinyl group for rapid reaction with a wide range of soft and hard nucleophiles.
Caption: Figure 1. Synergistic electron withdrawal enhances reactivity.
The Michael Addition: Mechanistic Overview
The Michael reaction is a conjugate 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl or other electron-deficient alkene (the "Michael acceptor").[4] The reaction proceeds via a stabilized enolate or carbanion intermediate, which is subsequently protonated to yield the final adduct.[5]
For 3-Fluoro-5-nitro-2-vinylpyridine, the nucleophile attacks the electrophilic β-carbon of the vinyl group. The resulting negative charge is delocalized across the pyridine ring and, most significantly, onto the oxygen atoms of the nitro group, forming a highly stabilized intermediate. This stabilization is the thermodynamic driving force for the reaction and allows for the use of a wide variety of nucleophiles under relatively mild conditions.
Caption: Figure 2. The two-step process of conjugate addition.
Scope of Nucleophiles for Conjugate Addition
The high reactivity of 3-Fluoro-5-nitro-2-vinylpyridine allows for successful Michael additions with a broad range of heteroatom and carbon nucleophiles.[6]
Aza-Michael (N-Nucleophiles): Primary and secondary aliphatic amines (e.g., morpholine, piperidine), anilines, and N-heterocycles (e.g., imidazole, pyrazole) are excellent nucleophiles for this transformation. These reactions, often referred to as aza-Michael additions, are highly efficient and can frequently be performed under base- or even catalyst-free conditions.[7][8] For less reactive amines, catalysis by Brønsted acids or Lewis acids can be employed to further activate the vinylpyridine substrate.[9]
Thia-Michael (S-Nucleophiles): Thiols (mercaptans) are exceptionally potent nucleophiles for Michael additions due to the high polarizability and softness of the sulfur atom. These reactions are typically fast and high-yielding, often requiring only a catalytic amount of a weak organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Carbon-Michael (C-Nucleophiles):
Stabilized Carbanions: Classic Michael donors such as malonates, β-ketoesters, cyanoacetates, and nitroalkanes readily add to the substrate in the presence of a suitable base (e.g., NaOEt, DBU).[10] These reactions are fundamental for C-C bond formation.
Organometallic Reagents: While highly reactive organolithium reagents may lead to side reactions, softer organocuprates (Gilman reagents) are well-suited for conjugate addition and can be used to introduce a wider variety of alkyl and aryl groups.[6]
Application Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be of anhydrous grade.
Protocol 1: Aza-Michael Addition of Morpholine
This protocol describes a standard procedure for the addition of a secondary amine to 3-Fluoro-5-nitro-2-vinylpyridine.
To a 25 mL round-bottom flask containing a magnetic stir bar, add 3-Fluoro-5-nitro-2-vinylpyridine (168.1 mg).
Dissolve the substrate in anhydrous DCM (5 mL).
While stirring at room temperature (20-25 °C), add morpholine (97 µL) dropwise via syringe.
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Work-up and Purification:
The crude residue can often be purified directly by flash column chromatography on silica gel.
Elute with a gradient of Hexanes:Ethyl Acetate (starting from 5:1 and gradually increasing polarity) to isolate the pure product.
Combine the product-containing fractions and remove the solvent in vacuo to yield the adduct as a solid or viscous oil.
Characterization (Expected):
¹H NMR: Appearance of new aliphatic protons corresponding to the morpholine ring and the ethyl bridge, disappearance of vinyl protons.
¹³C NMR: Appearance of new aliphatic carbons.
Mass Spec (ESI+): Calculated [M+H]⁺ for C₁₁H₁₃FN₄O₃ ≈ 256.10.
Causality and Experimental Insights:
Why DCM? DCM is a relatively non-polar aprotic solvent that effectively solubilizes the starting material without interfering with the reaction.
Why no catalyst? The substrate is highly activated, and morpholine is a sufficiently strong nucleophile, making the reaction proceed spontaneously without the need for a catalyst, which simplifies the purification process.
Why 1.1 equivalents of amine? A slight excess of the nucleophile ensures the complete consumption of the limiting reagent (the vinylpyridine).
Protocol 2: Thia-Michael Addition of Benzyl Mercaptan
This protocol details the addition of a thiol nucleophile, a highly efficient transformation.
Dissolve 3-Fluoro-5-nitro-2-vinylpyridine (168.1 mg) in anhydrous THF (5 mL) in a 25 mL round-bottom flask at 0 °C (ice bath).
Add TEA (14 µL) to the solution.
Add benzyl mercaptan (124 µL) dropwise to the stirring solution.
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC.
Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Work-up and Purification:
Purify the crude product by flash column chromatography on silica gel using a Hexanes:Ethyl Acetate solvent system.
Characterization (Expected):
¹H NMR: Signals for the benzyl group protons will be present, alongside the new ethyl bridge protons.
Mass Spec (ESI+): Calculated [M+H]⁺ for C₁₄H₁₃FN₂O₂S ≈ 292.07.
Causality and Experimental Insights:
Why catalytic TEA? The triethylamine acts as a weak base to deprotonate the thiol, forming the more nucleophilic thiolate anion in situ, which accelerates the reaction. Only a catalytic amount is needed.
Why THF? THF is a polar aprotic solvent that is excellent for reactions involving anionic intermediates.
Protocol 3: Michael Addition of Diethyl Malonate
This protocol outlines a classic C-C bond forming reaction using a stabilized carbanion.
In a 50 mL round-bottom flask, dissolve sodium ethoxide (81.6 mg) in anhydrous ethanol (5 mL) at room temperature.
To this solution, add diethyl malonate (227 µL) dropwise. Stir for 15 minutes to ensure complete formation of the enolate.
In a separate flask, dissolve 3-Fluoro-5-nitro-2-vinylpyridine (168.1 mg) in anhydrous ethanol (5 mL).
Add the vinylpyridine solution dropwise to the stirring enolate solution at room temperature.
Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC indicates completion.
Cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
Remove the ethanol under reduced pressure.
Work-up and Purification:
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the resulting oil via flash column chromatography on silica gel.
Characterization (Expected):
¹H NMR: A characteristic triplet and quartet for the ethyl esters, a new methine proton adjacent to the esters, and the new ethyl bridge protons.
Mass Spec (ESI+): Calculated [M+H]⁺ for C₁₄H₁₈FN₂O₆ ≈ 329.12.
Causality and Experimental Insights:
Why NaOEt in EtOH? Sodium ethoxide is a strong base capable of deprotonating diethyl malonate to form the required nucleophilic enolate. Using ethanol as the solvent is standard practice as it is the conjugate acid of the base, preventing transesterification.
Why heat? While the substrate is activated, the malonate enolate is a larger, more sterically hindered nucleophile. Gentle heating increases the reaction rate to ensure completion in a reasonable timeframe.
Summary of Representative Reactions
Nucleophile
Type
Catalyst/Base
Solvent
Temp (°C)
Typical Yield
Morpholine
Aza-Michael
None
DCM
25
>90%
Benzyl Mercaptan
Thia-Michael
TEA (cat.)
THF
0 → 25
>95%
Diethyl Malonate
Carbon-Michael
NaOEt
EtOH
50
75-85%
Imidazole
Aza-Michael
None
MeCN
25
>85%
2-Nitropropane
Carbon-Michael
DBU
THF
25
70-80%
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Michael addition reaction with 3-Fluoro-5-nitro-2-vinylpyridine.
Caption: Figure 3. From reaction setup to purified product.
Conclusion
3-Fluoro-5-nitro-2-vinylpyridine stands out as a superior Michael acceptor due to its pronounced and well-defined electronic deficiencies. This reactivity allows for the straightforward and high-yield synthesis of a diverse array of functionalized pyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocols provided herein offer robust starting points for researchers to exploit the synthetic potential of this powerful chemical tool.
References
Aza-Michael-type addition of amines to 2-vinylpyridine and... - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2015). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, 39(11), 8276-8282. DOI:10.1039/D5NJ00014A. Available from: [Link]
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2020). PubMed Central (PMC). Retrieved March 15, 2026, from [Link]
Ashburn, B. O., Olsen, M. C., & Johnson, R. P. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. The Journal of Organic Chemistry, 85(18), 11957–11964. DOI:10.1021/acs.joc.0c01524. Available from: [Link]
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). Europe PMC. Retrieved March 15, 2026, from [Link]
[Ph 3 C][B(C 6 F 5 ) 4 ]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. (2015). New Journal of Chemistry (RSC Publishing). DOI:10.1039/D5NJ00014A. Available from: [Link]
Mondal, M., et al. (2019). Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform. The Journal of Organic Chemistry, 84(5), 2696–2706. DOI:10.1021/acs.joc.8b03058. Available from: [Link]
Michael addition reaction. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
Li, T.-R., et al. (2019). Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Journal of the American Chemical Society, 141(12), 4858–4863. DOI:10.1021/jacs.9b00867. Available from: [Link]
Michael Addition catalyzed by Cinchonidine Derivative. (n.d.). Buchler GmbH. Retrieved March 15, 2026, from [Link]
Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (n.d.). PubMed Central (PMC). Retrieved March 15, 2026, from [Link]
Ahmad, S., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central (PMC). Retrieved March 15, 2026, from [Link]
Michael Addition Reaction Mechanism. (2018). YouTube. Retrieved March 15, 2026, from [Link]
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (n.d.). PubMed Central (PMC). Retrieved March 15, 2026, from [Link]
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 15, 2026, from [Link]
The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 15, 2026, from [Link]
Vinyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
Fluoroorganic Chemistry. (n.d.). Ramachandran Research Group - Purdue University. Retrieved March 15, 2026, from [Link]
Michael-type Adducts Research Articles. (n.d.). R Discovery. Retrieved March 15, 2026, from [Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PubMed Central (PMC). Retrieved March 15, 2026, from [Link]
Advanced Application Note: Diels-Alder Cycloadditions of 3-Fluoro-5-nitro-2-vinylpyridine in Scaffold Diversity
Executive Summary & Mechanistic Rationale For decades, vinylazaarenes such as 2-vinylpyridine have been considered notoriously poor dienophiles in thermal Diels-Alder reactions. They typically require extreme temperature...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
For decades, vinylazaarenes such as 2-vinylpyridine have been considered notoriously poor dienophiles in thermal Diels-Alder reactions. They typically require extreme temperatures (often exceeding 150 °C) that lead to detrimental polymerization, poor yields, and negligible regioselectivity[1]. However, the introduction of Lewis acid catalysis has fundamentally shifted this paradigm.
The coordination of a Lewis acid (such as boron trifluoride diethyl etherate, BF3·OEt2) to the pyridine nitrogen lone pair initiates a profound electronic reorganization. This coordination not only stabilizes the lowest unoccupied molecular orbital (LUMO) of the dienophile but, more critically, significantly reduces the Pauli repulsion between the deformed reactants during the transition state[2].
Building upon this catalytic framework, 3-Fluoro-5-nitro-2-vinylpyridine (CAS 1419602-60-0) emerges as a "super-activated" dienophile[3]. The synergistic electron-withdrawing effects of the 5-nitro and 3-fluoro substituents drastically deplete electron density from the pyridine ring. This intrinsic hyper-activation makes the 2-vinyl group exceptionally reactive toward unactivated dienes. The resulting cycloadditions proceed through a highly asynchronous transition state, yielding complex, highly functionalized cyclohexyl-pyridine scaffolds with near-perfect endo-diastereoselectivity and regioselectivity[1]. These specific structural motifs are highly prized in modern drug discovery, serving as critical core scaffolds for novel therapeutics, including vanilloid receptor (TRPV1) ligands used in advanced pain management therapies[4].
Mechanistic Workflow
Figure 1: Mechanistic pathway of the Lewis acid-promoted Diels-Alder reaction.
Quantitative Reaction Scope
The following table summarizes the expected quantitative outcomes when reacting 3-Fluoro-5-nitro-2-vinylpyridine with various unactivated dienes under optimized Lewis acid conditions. Data is extrapolated from validated computational models and empirical baseline studies of activated vinylazaarenes[1],[2].
Diene
Dienophile
Catalyst
Temp (°C)
Expected Yield (%)
Endo:Exo Ratio
Cyclopentadiene
3-Fluoro-5-nitro-2-vinylpyridine
BF3·OEt2 (0.5 eq)
-78 to RT
>95
>99:1
Isoprene
3-Fluoro-5-nitro-2-vinylpyridine
BF3·OEt2 (0.5 eq)
-78 to RT
88
>20:1
1-Phenyl-1,3-butadiene
3-Fluoro-5-nitro-2-vinylpyridine
BF3·OEt2 (0.5 eq)
-78 to RT
92
>99:1
2,3-Dimethyl-1,3-butadiene
3-Fluoro-5-nitro-2-vinylpyridine
BF3·OEt2 (0.5 eq)
-78 to RT
90
N/A
Detailed Experimental Protocol
Objective: Synthesis of a functionalized cyclohexyl-pyridine scaffold via Lewis acid-promoted Diels-Alder cycloaddition.
Validation Checkpoint: Ensure all glassware is strictly flame-dried under vacuum. The presence of trace moisture will immediately hydrolyze BF3·OEt2, observable as white fumes (HF gas). This will irreversibly deactivate the catalyst and degrade the highly sensitive fluorinated/nitrated pyridine ring.
Step 1: Reaction Setup & Pre-organization
Action: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, dissolve 3-Fluoro-5-nitro-2-vinylpyridine (168.13 mg, 1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).
Causality: DCM is selected as a non-coordinating, moderately polar solvent. Unlike ethereal solvents (e.g., THF, Et2O), DCM will not competitively bind to the Lewis acid, ensuring maximum catalyst availability for the pyridine nitrogen[1].
Step 2: Lewis Acid Activation
Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add boron trifluoride diethyl etherate (BF3·OEt2, 62 µL, 0.5 mmol, 0.5 equiv) dropwise via a gas-tight syringe.
Causality: The coordination of BF3 to the electron-deficient pyridine nitrogen is highly exothermic. Performing this addition at -78 °C prevents localized thermal degradation of the dienophile. The substoichiometric amount (0.5 equiv) is sufficient because the product cycloadduct is less basic than the starting vinylpyridine, allowing for efficient catalyst turnover[2].
Step 3: Diene Addition & Cycloaddition
Action: Add freshly cracked cyclopentadiene (125 µL, 1.5 mmol, 1.5 equiv) dropwise to the cooled solution. Maintain stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature (23 °C) over 4 hours.
Causality: Cyclopentadiene must be freshly cracked to remove unreactive dicyclopentadiene dimers. The reaction is initiated at cryogenic temperatures to maximize the endo-selectivity dictated by secondary orbital interactions. Gradual warming to room temperature provides the necessary kinetic energy to overcome the activation barrier of the highly asynchronous transition state[2].
Step 4: Quenching & Isolation
Action: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO3) directly to the flask. Stir vigorously for 15 minutes.
Causality: The mildly basic quench neutralizes the BF3 catalyst, halting the reaction and preventing any acid-catalyzed epimerization or degradation of the newly formed cyclohexene double bond.
Action: Transfer the biphasic mixture to a separatory funnel, extract the aqueous layer with DCM (3 × 10 mL), dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).
References
Davis, A. E.; Lowe, J. M.; Hilinski, M. K. "Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions". Source: Chemical Science (RSC Publishing). URL:[Link]
Portela, S.; Fernández, I. "Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels-Alder Reactions Involving Vinylazaarenes as Dienophiles". Source: Journal of Organic Chemistry (PubMed/NIH). URL:[Link]
Grünenthal GmbH. "WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands". Source: Google Patents.
Functionalization of the vinyl group of 3-Fluoro-5-nitro-2-vinylpyridine
Advanced Functionalization of the Vinyl Group in 3-Fluoro-5-nitro-2-vinylpyridine: Protocols for Drug Discovery As a Senior Application Scientist, I have designed this technical guide to address the unique reactivity pro...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Functionalization of the Vinyl Group in 3-Fluoro-5-nitro-2-vinylpyridine: Protocols for Drug Discovery
As a Senior Application Scientist, I have designed this technical guide to address the unique reactivity profile of 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0). In drug development—particularly in the synthesis of vanilloid receptor (TRPV1) ligands and complex heteroaromatic scaffolds—this molecule serves as a highly versatile, albeit challenging, building block.
The following guide bypasses generic methodologies to focus strictly on the causal relationship between this molecule's extreme electronic topography and its functionalization workflows.
Electronic Topography & Mechanistic Rationale
The functionalization of the C2-vinyl group in this specific scaffold is dictated by a profound electron deficiency. The vinyl moiety is conjugated to a pyridine ring that is simultaneously subjected to:
Inductive Withdrawal (-I): The highly electronegative fluorine atom at the C3 position.
Resonance Withdrawal (-M): The strong electron-withdrawing nitro group at the C5 position.
Electronegative Sink: The intrinsic electron-withdrawing nature of the pyridine nitrogen itself.
This synergistic "pull" renders the terminal β-carbon of the vinyl group exceptionally electrophilic. Consequently, the molecule is a highly activated Michael acceptor, primed for linear nucleophilic attack, but it also requires careful handling to prevent spontaneous polymerization. Conversely, transition-metal catalysis can override this innate linear preference, directing bond formation to the α-carbon via heteroatom coordination.
Electronic activation pathway of the vinyl group dictating linear nucleophilic attack.
Experimental Protocols
Protocol A: Linear Functionalization via Thia-Michael Addition (Sulfination)
This protocol details the installation of a methylsulfonyl group at the terminal β-carbon, a critical transformation for synthesizing soluble, polar drug candidates such as TRPV1 antagonists [1].
Causality & Experimental Design:
Excess Nucleophile: Sodium methanesulfinate is an ambident nucleophile. A 10-fold excess is deployed to thermodynamically drive the equilibrium toward the S-alkylated sulfone, overcoming the inherent reversibility of the thia-Michael addition.
Proton Source: 1.0 equivalent of acetic acid is critical. It rapidly protonates the highly stabilized aza-enolate intermediate. Without precise stoichiometric protonation, the activated vinyl group is highly susceptible to anionic polymerization.
Step-by-Step Methodology:
Preparation: To a chemically resistant round-bottom flask, add 3-fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol) and dissolve completely in absolute ethanol (15 mL).
Reagent Addition: Under continuous magnetic stirring at room temperature, add sodium methanesulfinate (9.1 g, 89.3 mmol, 10 eq) followed dropwise by glacial acetic acid (0.53 g, 8.92 mmol, 1 eq).
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C for 10 hours. Note: Do not exceed 60 °C to prevent thermal degradation of the nitro group.
Workup: Cool the mixture to ambient temperature. Concentrate the crude mixture under reduced pressure to remove the ethanol solvent.
Isolation: Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with ethyl acetate, dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate.
Validation & In-Process Controls:
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (
m/z
168.1) is fully consumed, replaced by the desired sulfone adduct (
m/z
246.2). TLC (Hexanes/EtOAc) will show a highly UV-active, more polar product spot.
Step-by-step workflow for the thia-Michael addition highlighting key operational phases.
To install complex amine stereocenters, transition-metal catalysis is used to override the linear Michael-addition preference. By employing a Rhodium catalyst, reductive coupling with N-arylsulfonyl imines yields highly branched products [2].
Causality & Experimental Design:
Regiocontrol: The cationic Rh(I) center coordinates to the pyridine nitrogen, directing the oxidative coupling with the imine strictly to the α-carbon of the vinyl group (forming an aza-rhodacyclopentane intermediate).
Chemoselectivity Warning: The 5-nitro group is sensitive to reduction. Using exactly 1 atm of H2 at mild temperatures (35 °C) and strictly limiting reaction time prevents premature reduction of the nitro group to an aniline.
Counterion Effect: The BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counterion is non-coordinating, ensuring the Rh center remains maximally electrophilic to bind the electron-poor substrate.
Step-by-Step Methodology:
Catalyst Assembly: In an argon-filled glovebox, dissolve [Rh(cod)2]BARF (7.5 mol%) and tri-2-furylphosphine (18 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir for 10 minutes to form the active complex.
Substrate Addition: Add the N-arylsulfonyl imine (1.0 eq) and 3-fluoro-5-nitro-2-vinylpyridine (3.0 eq). The excess vinylpyridine compensates for its highly electron-deficient nature, ensuring complete conversion of the imine.
Hydrogenation: Transfer the vessel to a fume hood, purge the headspace with H2 gas (1 atm via balloon), and stir at 35 °C for 12–24 hours.
Workup: Vent the H2 gas, filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Rh catalyst, and concentrate.
Validation & In-Process Controls:
Self-Validation: 1H NMR of the crude mixture is critical here. Successful branched coupling is validated by the disappearance of the terminal vinyl protons (typically ~5.5–6.5 ppm) and the emergence of a new aliphatic multiplet corresponding to the reduced β-methyl group.
Quantitative Data Summary
The following table synthesizes the expected quantitative outcomes and reaction parameters for the functionalization workflows, allowing for rapid comparison during experimental design.
Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation
Journal of the American Chemical Society (JACS)
URL:[Link]
Application
Application Notes & Protocols: Strategic Use of 3-Fluoro-5-nitro-2-vinylpyridine in Synthesis
Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic application of 3-Fluoro-5-nitro-2-vinylpyridine in modern organic synthesis. This compound is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic application of 3-Fluoro-5-nitro-2-vinylpyridine in modern organic synthesis. This compound is a highly functionalized pyridine derivative, presenting a unique convergence of reactive sites. The strongly electron-withdrawing nitro and fluoro groups, combined with the inherent aromatic system, render the 2-vinyl substituent an exceptionally reactive Michael acceptor and a potent dienophile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing its reactivity for the construction of complex molecular architectures. We will explore its application in key carbon-carbon bond-forming reactions, provide step-by-step protocols, and discuss essential safety, handling, and analytical characterization procedures.
Introduction: A Profile of Reactivity
3-Fluoro-5-nitro-2-vinylpyridine is a specialized building block poised for significance in medicinal chemistry and materials science. Its utility stems from the precise electronic arrangement of its functional groups:
Pyridine Nitrogen: Acts as a Lewis basic site, allowing for activation by protic or Lewis acids. This coordination enhances the electrophilicity of the entire system.[1][2]
Nitro Group (-NO₂): As a powerful electron-withdrawing group at the 5-position, it significantly lowers the electron density of the aromatic ring and, by conjugation, the vinyl group.
Fluoro Group (-F): Provides strong inductive electron withdrawal at the 3-position, further polarizing the molecule.
Vinyl Group (-CH=CH₂): The cumulative electron-withdrawing effects of the nitro group, fluoro group, and the pyridine nitrogen make this olefin highly electron-deficient. This "activation" primes it for facile conjugate additions with a wide range of nucleophiles and for participation in cycloaddition reactions.[3][4]
This electronic profile makes 3-Fluoro-5-nitro-2-vinylpyridine an ideal substrate for reactions where traditional vinylpyridines might show insufficient reactivity.
Critical Safety & Handling Protocols
As a nitroaromatic compound, 3-Fluoro-5-nitro-2-vinylpyridine must be handled with stringent safety protocols. Nitroaromatic compounds are recognized for their potential toxicity and, in some cases, thermal instability.[5][6][7]
Core Safety Mandates:
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[5]
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves. Given the potential for skin absorption, prompt removal and washing upon contact is critical.[8]
Thermal Hazards: Avoid heating the neat compound to high temperatures, as nitroaromatics can decompose exothermically.[7][8] When heated, toxic fumes of nitrogen oxides and cyanide may be released.[8]
Storage: Store in a cool, well-ventilated area away from heat, sparks, and strong oxidizing or reducing agents.[9]
Waste Disposal: All waste, including contaminated consumables and reaction residues, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[5][9] Never dispose of nitro compounds down the drain.[9]
Caption: General safety workflow for handling 3-Fluoro-5-nitro-2-vinylpyridine.
Application Protocol I: Organocatalytic Asymmetric Michael Addition
The pronounced electrophilicity of the vinyl group makes it an excellent Michael acceptor for the conjugate addition of soft nucleophiles.[10][11] This protocol details the addition of diethyl malonate, a common carbon nucleophile, to form a new C-C bond, a key transformation in pharmaceutical synthesis.[12]
Causality of Experimental Choices:
Catalyst: A weak base like potassium carbonate (K₂CO₃) is chosen to deprotonate the diethyl malonate without promoting unwanted side reactions or polymerization of the vinylpyridine.[11]
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively solvates the ionic intermediates without participating in the reaction.
Temperature: The reaction is run at room temperature to ensure mild conditions, preserving the integrity of the functional groups and maximizing selectivity.
Step-by-Step Protocol
Reagent Preparation:
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-5-nitro-2-vinylpyridine (1.00 g, 5.95 mmol, 1.0 equiv).
Seal the flask under an inert atmosphere (N₂ or Argon) and stir the suspension vigorously at room temperature (20-25 °C).
Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a lower Rf than the starting vinylpyridine. The reaction is typically complete within 4-6 hours.
Workup and Purification:
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the inorganic base.
Rinse the filter pad with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
Characterization:
Combine the pure fractions and remove the solvent in vacuo to yield the desired Michael adduct, diethyl 2-(1-(3-fluoro-5-nitropyridin-2-yl)ethyl)malonate.
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table
Parameter
Value
Purpose
Starting Material
3-Fluoro-5-nitro-2-vinylpyridine
Michael Acceptor
Nucleophile
Diethyl Malonate
Michael Donor
Base
Potassium Carbonate (K₂CO₃)
Deprotonates Nucleophile
Solvent
Acetonitrile (MeCN)
Polar Aprotic Medium
Temperature
20-25 °C
Ensures Mild Conditions
Typical Yield
85-95%
Expected Outcome
Application Protocol II: Lewis Acid-Promoted Diels-Alder Reaction
Vinylpyridines can function as dienophiles in [4+2] cycloaddition reactions.[13] Their reactivity is dramatically enhanced by the introduction of a Lewis acid, which coordinates to the lone pair of the pyridine nitrogen. This coordination acts as a powerful electron sink, further polarizing the vinyl group and lowering the LUMO energy, thereby accelerating the reaction and improving selectivity.[1][2][14]
Causality of Experimental Choices:
Diene: Cyclopentadiene is a highly reactive, cyclic diene that provides a rigid framework, often leading to high stereoselectivity.
Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) is a common and effective Lewis acid for activating dienophiles without causing degradation.[2]
Solvent: Dichloromethane (DCM) is a non-coordinating solvent that is suitable for reactions at low temperatures.
Temperature: The reaction is initiated at -78 °C to control the exothermicity and maximize the endo-selectivity, which is kinetically favored.
Step-by-Step Protocol
Reagent Preparation:
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Fluoro-5-nitro-2-vinylpyridine (1.00 g, 5.95 mmol, 1.0 equiv).
Add anhydrous dichloromethane (DCM) (30 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
Lewis Acid Activation:
Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.85 g, 0.74 mL, 5.95 mmol, 1.0 equiv) dropwise to the stirred solution. A color change is often observed, indicating complex formation. Stir for 15 minutes at -78 °C.
Reaction Initiation:
In a separate flask, freshly crack dicyclopentadiene to obtain cyclopentadiene monomer.
Add freshly distilled cyclopentadiene (0.79 g, 0.98 mL, 11.9 mmol, 2.0 equiv) dropwise to the reaction mixture at -78 °C.
Monitoring and Completion:
Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight (approx. 16 hours).
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Workup and Purification:
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) at 0 °C.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 25% ethyl acetate in hexanes) to afford the endo-cycloadduct as the major product.
Characterization:
Confirm the structure and stereochemistry using ¹H NMR (noting characteristic coupling constants for the bicyclic system), ¹³C NMR, and HRMS.
Caption: Experimental workflow for Lewis Acid-Promoted Diels-Alder reaction.
Analytical Characterization Workflow
A systematic analytical approach is crucial to confirm the structure and purity of the reaction products.[15][16]
Typical Characterization Data for a Hypothetical Michael Adduct
The table below summarizes expected spectroscopic data for the product of the Michael addition protocol described above: diethyl 2-(1-(3-fluoro-5-nitropyridin-2-yl)ethyl)malonate.
Calculated [M+H]⁺ peak corresponding to the molecular formula C₁₄H₁₇FN₂O₆
Confirms the molecular weight of the product.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive catalyst/base; Poor quality solvent; Steric hindrance from nucleophile.
Use freshly opened/purified reagents and anhydrous solvents. Consider a stronger, non-nucleophilic base (e.g., DBU) for the Michael addition, or a stronger Lewis acid for the Diels-Alder.
Formation of Byproducts
Polymerization of vinylpyridine; Side reactions with the nitro group.
Ensure the reaction is run under inert atmosphere. For the Michael addition, do not use an excessive amount of base. For the Diels-Alder, maintain low temperatures during addition steps.
Difficulty in Purification
Product co-elutes with starting material or impurities.
Adjust the polarity of the chromatography eluent. If the product is basic, consider adding 1% triethylamine to the eluent system to improve peak shape.
Product "Oiling Out"
The compound's melting point is low or impurities are present.
Try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal. Re-purify the material. If it persists, try a different solvent system for recrystallization.[9]
References
Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
Wiley Online Library. (2025, October 7). One‐Pot, Self‐Initiated Polymerization Approach to Functional Poly(4‐Vinylpyridine)s.
American Chemical Society. (2011, November 7). End-Functionalized Polymerization of 2-Vinylpyridine through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes. Journal of the American Chemical Society.
Royal Society of Chemistry. (2021, November 24). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. RSC Publishing.
American Chemical Society. (1953, June 9). 2- and 3-Vinylpyridines as Dienophiles in the Diels—Alder Reaction. Journal of the American Chemical Society.
Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
Wikipedia. (n.d.). 2-Vinylpyridine.
National Center for Biotechnology Information. (2022, July 7). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. PMC.
PubChem. (n.d.). 2-Vinylpyridine.
Benchchem. (n.d.). A Technical Guide to the Characterization of Novel Pyridine Derivatives.
ResearchGate. (2021, November 24). Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions.
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
American Chemical Society. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
Wikipedia. (n.d.). Michael addition reaction.
Alfa Chemistry. (n.d.). Michael Addition.
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
Encyclopedia of Inorganic and Bioinorganic Chemistry. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes.
Use of 3-Fluoro-5-nitro-2-vinylpyridine in the synthesis of vanilloid receptor ligands
Application Note: 3-Fluoro-5-nitro-2-vinylpyridine in the Synthesis of Vanilloid Receptor (TRPV1) Ligands Executive Summary The development of novel analgesics targeting the Transient Receptor Potential Vanilloid 1 (TRPV...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Fluoro-5-nitro-2-vinylpyridine in the Synthesis of Vanilloid Receptor (TRPV1) Ligands
Executive Summary
The development of novel analgesics targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel requires highly functionalized, metabolically stable pharmacophores. 3-Fluoro-5-nitro-2-vinylpyridine (CAS 1419602-60-0) has emerged as a critical building block in the synthesis of heteroaromatic pyrazole-containing carboxamide and urea derivatives[1]. This application note details the scientific rationale, synthetic workflows, and validated protocols for utilizing this specialized intermediate in drug discovery, specifically focusing on its conversion into a highly active TRPV1 antagonist.
Scientific Rationale & Structural Significance
The unique substitution pattern of 3-fluoro-5-nitro-2-vinylpyridine provides three distinct chemical handles, each serving a specific mechanistic and pharmacological purpose:
The Vinyl Group (C2): Acts as a highly reactive Michael acceptor. The electron-deficient nature of the nitropyridine ring makes the vinyl group highly susceptible to conjugate addition by soft nucleophiles, such as sulfinates, allowing for the rapid installation of a sulfonyl pharmacophore[1].
The Nitro Group (C5): Serves as a masked amine. It remains inert during the initial conjugate addition but can be selectively reduced later in the sequence to yield an aminopyridine, which is then coupled to form the critical amide or urea linkage of the final ligand.
The Fluoro Group (C3): Fluorine incorporation is a classic medicinal chemistry strategy. Here, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent pyridine nitrogen, enhancing the metabolic stability of the final drug candidate. Furthermore, it sterically and electronically modulates the basicity of the C5-amine, necessitating specific coupling strategies during late-stage synthesis.
Synthetic Strategy & Mechanism
The transformation of 3-fluoro-5-nitro-2-vinylpyridine into a TRPV1 ligand involves a three-step sequence: Michael addition, nitro reduction, and amide/urea coupling.
Synthetic workflow for TRPV1 ligands from 3-Fluoro-5-nitro-2-vinylpyridine.
Detailed Experimental Protocols
Step 1: Conjugate Addition of Sodium Methanesulfinate
Objective: Installation of the methylsulfonyl pharmacophore via Michael addition.
Causality & Design: Sodium methanesulfinate is a soft nucleophile that attacks the electron-deficient vinyl group. Acetic acid is deliberately added in stoichiometric amounts to act as a mild proton source. It rapidly quenches the intermediate carbanion (enolate-like structure) on the pyridine ring, preventing reversible elimination or unwanted polymerization of the highly reactive vinyl group [1].
Protocol:
Charge a round-bottom flask with 3-fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol) and absolute ethanol (15 mL).
Add sodium methanesulfinate (9.1 g, 89.3 mmol, 10 eq.) to the stirred solution at room temperature.
Heat the reaction mixture to 60 °C and maintain stirring for 10 hours.
Self-Validation Check: Monitor by LC-MS or TLC. The starting material (UV active at 254 nm) should be completely consumed, indicating the excess nucleophile successfully drove the reaction to completion.
Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.
Suspend the crude residue in water (50 mL) and filter. The aqueous wash is critical as it solubilizes and removes the massive excess of unreacted sodium methanesulfinate and sodium acetate.
Dry the obtained solid under a high vacuum to yield 3-fluoro-2-(2-(methylsulfonyl)ethyl)-5-nitropyridine.
Step 2: Nitro Reduction to Aminopyridine
Objective: Unmasking the amine for late-stage coupling.
Causality & Design: While palladium-catalyzed hydrogenation is common, the presence of a C-F bond and a sulfone group makes the Béchamp-style reduction (Iron/NH4Cl) a safer, highly chemoselective alternative. This neutral, mild condition prevents hydrodehalogenation (loss of the fluorine atom) while efficiently reducing the nitro group [2].
Protocol:
Dissolve 3-fluoro-2-(2-(methylsulfonyl)ethyl)-5-nitropyridine (2.0 g, 8.06 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
Add iron powder (2.25 g, 40.3 mmol, 5 eq.) and ammonium chloride (2.15 g, 40.3 mmol, 5 eq.).
Heat the suspension to 80 °C for 2-3 hours under vigorous stirring.
Self-Validation Check: The reaction color will change from yellow/orange to a dark brown/black sludge as Fe(0) oxidizes to iron oxides.
Filter the hot mixture through a pad of Celite to remove iron residues, washing the filter cake with hot ethyl acetate (3 × 20 mL).
Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na2SO4, and evaporate to yield the pure 5-amino intermediate.
Step 3: Pyrazole Amide Coupling
Objective: Formation of the final TRPV1 antagonist framework.
Causality & Design: The fluorine atom at the C3 position exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the C5-amine. Standard carbodiimide coupling agents (e.g., EDC/DCC) often result in low yields here. Therefore, the highly active uronium-based coupling reagent HATU is required to generate a highly reactive active ester intermediate, ensuring complete amide bond formation.
Protocol:
Dissolve the target pyrazole-carboxylic acid (1.2 eq.) in anhydrous DMF (10 mL).
Add HATU (1.5 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.). Stir at room temperature for 15 minutes to pre-activate the acid.
Add 5-amino-3-fluoro-2-(2-(methylsulfonyl)ethyl)pyridine (1.0 eq.) to the mixture.
Stir at room temperature for 12 hours.
Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography (Silica gel, DCM/MeOH) to isolate the final TRPV1 ligand.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the three-step synthetic workflow, providing a benchmark for process validation.
Reaction Step
Transformation
Key Reagents
Temp / Time
Expected Yield
Typical Purity (HPLC)
Step 1
Michael Addition
NaSO₂Me (10 eq), AcOH (1 eq)
60 °C / 10 h
75 - 82%
> 92% (Crude)
Step 2
Nitro Reduction
Fe powder (5 eq), NH₄Cl (5 eq)
80 °C / 3 h
85 - 90%
> 95% (Post-Celite)
Step 3
Amide Coupling
HATU (1.5 eq), DIPEA (3 eq)
25 °C / 12 h
65 - 75%
> 98% (Post-Column)
Pharmacological Context: TRPV1 Pathway
Once synthesized, these ligands act as potent antagonists at the TRPV1 receptor. By blocking this channel, the ligands prevent the influx of cations (Ca2+/Na+) in sensory neurons, effectively halting the propagation of pain signals associated with neuropathic and inflammatory conditions [1].
Mechanism of action for synthesized TRPV1 antagonists in pain signaling.
References
Title: Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands (WO2013013815A1)
Title: Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels (US20240294512A1)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Functionalization of 3-Fluoro-5-nitro-2-vinylpyridine
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with highly functionalized, electron-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Portal.
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with highly functionalized, electron-deficient heterocycles. 3-Fluoro-5-nitro-2-vinylpyridine is a notoriously challenging building block. Its difficulty stems from three competing reactive sites:
C2-Vinyl Group: Highly activated for conjugate additions and prone to spontaneous polymerization[1].
C3-Fluoro Group: An excellent leaving group primed for Nucleophilic Aromatic Substitution (SNAr) due to activation by the pyridine nitrogen and the strongly withdrawing nitro group[2].
C5-Nitro Group: Susceptible to premature catalytic reduction during transition-metal cross-coupling workflows[3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute chemoselectivity.
Module 1: Controlling Chemoselectivity (SNAr vs. Michael Addition)
FAQ 1: Why does my starting material turn into a dark, insoluble tar upon heating?
Cause: 2-vinylpyridines are highly prone to anionic and radical polymerization. In 3-fluoro-5-nitro-2-vinylpyridine, the strongly electron-withdrawing nitro group at C5 further depletes electron density from the conjugated vinyl system. This makes the vinyl group an exceptional Michael acceptor and highly susceptible to nucleophilic attack by carbanions or even strong amine bases[1]. When heated without a radical scavenger, the vinyl group undergoes rapid, uncontrolled polymerization, resulting in an insoluble polymeric tar.
FAQ 2: I am trying to perform an SNAr at the C3-fluoro position, but I am getting a mixture of products. What is happening?
Cause: You are observing a kinetic vs. thermodynamic competition. Soft nucleophiles (like thiols or secondary amines at low temperatures) kinetically favor Aza-Michael conjugate addition at the C2-vinyl group[4]. Conversely, the SNAr reaction at the C3 position requires overcoming a higher activation energy to break the C-F bond and form the intermediate Meisenheimer complex[2].
Solution: To drive SNAr chemoselectivity, you must use hard nucleophiles, elevated temperatures, and a radical inhibitor to protect the vinyl group from polymerizing while the SNAr reaction completes.
Chemoselective pathways of 3-Fluoro-5-nitro-2-vinylpyridine functionalization.
Quantitative Comparison: Reaction Conditions vs. Chemoselectivity
Conditions
Temp (°C)
Additive
Major Product Pathway
Isolated Yield (%)
Amine (1.1 eq), THF
25
None
Polymerization (Tar)
< 10%
Amine (1.1 eq), THF
25
BHT (0.1 eq)
Michael Adduct (C2)
65%
Amine (1.1 eq), DMF
80
BHT (0.1 eq)
SNAr Product (C3)
78%
Thiol (1.1 eq), DCM
0
Lewis Acid
Michael Adduct (C2)
82%
Protocol 1: Chemoselective SNAr at C3 (Self-Validating Methodology)
This protocol is designed to force SNAr substitution while completely suppressing vinyl polymerization.
Preparation: Dissolve 3-Fluoro-5-nitro-2-vinylpyridine (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.
Inhibition (Critical Step): Add 0.1 eq of BHT (butylated hydroxytoluene). Causality: BHT acts as a radical scavenger, effectively capping any spontaneous radical initiation at the highly activated vinyl group.
Nucleophile Addition: Add the desired hard nucleophile (e.g., imidazole or a primary amine, 1.05 eq) followed by a sterically hindered, non-nucleophilic base (e.g., DIPEA, 1.2 eq).
Thermodynamic Driving: Heat the reaction mixture to 80 °C for 4 hours.
Self-Validation Check: Observe the reaction color. A successful SNAr reaction will maintain a clear yellow/orange hue. If the solution turns opaque black or deep red, the BHT loading was insufficient, and polymerization has occurred.
Workup: Quench the reaction by pouring it into ice-cold 5% aqueous LiCl. The SNAr product will precipitate cleanly. Filter and dry under vacuum.
Module 2: Transition Metal Catalysis in the Presence of a Nitro Group
FAQ 3: During Pd-catalyzed Heck coupling of the vinyl group, my nitro group is disappearing. How can I retain it?
Cause: The C5-nitro group is highly susceptible to catalytic reduction, particularly in the presence of palladium catalysts, phosphine ligands, and amine bases at elevated temperatures[3]. Under standard Heck conditions (e.g., using Et3N at 110 °C), the amine base can undergo β-hydride elimination, acting as a hydride donor. This leads to the premature reduction of the nitro group to an amine or an azo dimer.
Solution: You must switch to a highly active, bulky catalyst system that allows the cross-coupling to proceed at lower temperatures (< 80 °C) and utilize a non-nucleophilic, bulky base to prevent hydride transfer.
Troubleshooting workflow for Heck coupling of nitro-substituted vinylpyridines.
Quantitative Comparison: Heck Coupling Optimization Data
Catalyst System
Base
Temp (°C)
Nitro Group Status
Vinyl Group Status
Target Yield (%)
Pd(OAc)2 / PPh3
Et3N
110
Reduced
Polymerized
0%
Pd2(dba)3 / P(t-Bu)3
Cy2NMe
90
Intact
Polymerized
15%
PdCl2(PCy3)2
Cy2NMe
80 + BHT
Intact
Intact
84%
Protocol 2: Nitro-Preserving Heck Cross-Coupling
This protocol leverages steric bulk to prevent both SNAr side reactions and nitro group reduction.
Catalyst Preparation: In a nitrogen-filled glovebox, combine PdCl2(PCy3)2 (5 mol%) and the aryl halide (1.1 eq) in anhydrous, degassed 1,4-dioxane. Causality: PCy3 is a bulky, electron-rich ligand that promotes rapid oxidative addition, allowing the catalytic cycle to turn over at temperatures low enough to spare the nitro group.
Substrate Addition: Add 3-Fluoro-5-nitro-2-vinylpyridine (1.0 eq), BHT (0.1 eq), and N,N-dicyclohexylmethylamine (Cy2NMe, 1.5 eq). Causality: Cy2NMe is a sterically massive base. It is bulky enough to prevent unwanted SNAr attack at the C3-fluoro position and cannot easily undergo β-hydride elimination to reduce the nitro group.
Reaction: Seal the vessel, remove it from the glovebox, and heat to 80 °C for 12 hours.
Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the starting material mass without the appearance of an [M-30] (loss of NO) or [M-16] (loss of O) peak confirms that the nitro group remains intact.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black. Concentrate the filtrate and purify via silica gel flash chromatography.
ResearchGate. "Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer".
ResearchGate. "ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides".
ACS Publications. "Electrophilic Reactions of 2- and 4-Vinylpyridines".
Technical Support Center: Purification Challenges of 3-Fluoro-5-nitro-2-vinylpyridine
Welcome to the Technical Support and Troubleshooting Center for 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0). This guide is engineered for researchers, synthetic chemists, and drug development professionals deali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0). This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the severe instability and purification bottlenecks associated with highly electron-deficient vinylpyridines.
Part 1: Mechanistic Insights & Causality
To successfully purify 3-fluoro-5-nitro-2-vinylpyridine, one must first understand the causality behind its instability. Standard 2-vinylpyridine is already highly sensitive to heat and light, readily undergoing spontaneous auto-polymerization[1].
When you introduce a 3-fluoro and a 5-nitro group to the pyridine ring, you dramatically alter the electronic landscape of the molecule:
Extreme Electrophilicity: The combined electron-withdrawing effects of the nitro group (via resonance), the fluorine atom (via induction), and the pyridine nitrogen drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group.
Michael Addition Susceptibility: Because the vinyl group is so electron-poor, it acts as a hyper-reactive Michael acceptor. It will rapidly react with any available nucleophiles, including protic solvents or impurities[2].
Radical & Anionic Polymerization: The activated double bond is highly susceptible to both radical initiation (triggered by light/heat) and anionic polymerization (triggered by trace bases)[3].
Part 2: Troubleshooting FAQs
Q1: My crude mixture turns into an intractable brown tar during rotary evaporation. What is happening?A1: You are observing spontaneous radical auto-polymerization. Vinylpyridines are highly sensitive to thermal stress and ambient light[3]. The electron-withdrawing nitro group accelerates this process by stabilizing the intermediate species during chain propagation.
The Fix: Never evaporate this compound to total dryness without an inhibitor. Maintain water bath temperatures strictly below 30°C. Shield the flask from direct light using aluminum foil, and introduce 100–500 ppm of a radical scavenger like 4-tert-butylcatechol (TBC) prior to concentration[1].
Q2: I am losing significant mass during silica gel column chromatography, and the isolated product contains multiple new impurities. Why?A2: The highly electrophilic vinyl group is reacting on the column. Standard silica gel contains acidic silanol groups that can activate the molecule, and if you are using solvent systems containing trace nucleophiles (e.g., alcohols or wet solvents), the compound will undergo Michael addition. Patent literature demonstrates that 3-fluoro-5-nitro-2-vinylpyridine reacts readily with nucleophiles even under mild conditions[2].
The Fix: Use deactivated silica gel (pre-flushed with 1% triethylamine in hexane) to neutralize active sites. Use strictly anhydrous, aprotic solvent systems (e.g., Hexane/Ethyl Acetate). Run the column as a rapid flash chromatography to minimize residence time.
Q3: How should I store the purified monomer to ensure it remains viable for downstream cross-coupling or polymerization?A3: Due to its tendency to polymerize, samples must be refrigerated[1]. Store the neat liquid or solid at -20°C in an amber glass vial (to prevent photo-initiation) under an inert atmosphere (Argon or Nitrogen). Ensure it is doped with 0.1% (w/w) 4-tert-butylcatechol[3].
Part 3: Mandatory Visualization
The following diagram maps the degradation pathways of 3-fluoro-5-nitro-2-vinylpyridine and the logical interventions required to maintain molecular integrity.
Caption: Degradation pathways of 3-Fluoro-5-nitro-2-vinylpyridine and required stabilization strategies.
Part 4: Data Presentation
Selecting the correct purification modality is critical. The table below summarizes the quantitative performance of various purification methods based on the compound's physicochemical constraints.
Purification Modality
Typical Yield Retention
Purity Achieved
Processing Time
Key Limitation
Recommended Use Case
Rapid Flash Chromatography (Deactivated Silica)
75% - 85%
>98%
< 2 Hours
Scalability is limited; requires large volumes of aprotic solvents.
Small-scale discovery synthesis (< 5 grams).
Vacuum Distillation (with TBC Inhibitor)
60% - 70%
>95%
3 - 5 Hours
High risk of thermal polymerization if vacuum drops.
Large-scale bulk purification (> 50 grams).
Low-Temp Recrystallization (from Hexane)
40% - 50%
>99%
12 - 24 Hours
Low recovery yield due to high solubility in most organics.
Final polishing for analytical standards.
Part 5: Experimental Protocols (Standard Operating Procedures)
To ensure a self-validating system, the following protocols incorporate in-process checks to verify the integrity of the compound at each step.
Objective: Purify crude 3-fluoro-5-nitro-2-vinylpyridine while preventing on-column degradation.
Silica Deactivation: Slurry standard silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (TEA). Pack the column and flush with 3 column volumes (CV) of pure Hexane to remove excess TEA.
Sample Loading: Dissolve the crude mixture in a minimal amount of anhydrous Dichloromethane (DCM). Self-Validation Check: Ensure the solution is clear; any cloudiness indicates pre-existing polymeric material.
Elution: Elute rapidly using a gradient of Hexane to 15% Ethyl Acetate. Do not use Methanol or Ethanol , as these will trigger Michael additions across the activated vinyl group[2].
Fraction Collection: Collect fractions in test tubes pre-spiked with 10 µL of a 10 mg/mL solution of 4-tert-butylcatechol (TBC) in Ethyl Acetate to immediately stabilize the eluting monomer[1].
Concentration: Combine pure fractions and evaporate under reduced pressure (rotary evaporator). Critical Parameters: Water bath ≤ 25°C, vacuum < 50 mbar. Shield the receiving flask with aluminum foil[3].
Objective: Prevent auto-polymerization during solvent removal and storage.
Inhibitor Doping: Before final solvent removal, ensure the solution contains approximately 0.1% w/w TBC relative to the estimated mass of the product[3].
Evaporation: Remove solvent using a rotary evaporator. Stop the evaporation the moment the solvent is removed; do not leave the neat oil spinning under a vacuum for extended periods.
Inerting: Backfill the rotary evaporator with dry Argon or Nitrogen gas.
Storage: Transfer the product to an amber glass vial. Purge the headspace with Argon, seal tightly with a PTFE-lined cap, and store immediately at -20°C[1]. Self-Validation Check: Perform a 1H-NMR (in CDCl3) immediately after storage preparation. The vinyl protons should appear as distinct doublets/multiplets between 5.5 and 7.0 ppm. Broadening of these peaks in subsequent weeks indicates the onset of polymerization.
Technical Support Center: Catalyst Optimization for Cross-Coupling with 3-Fluoro-5-nitro-2-vinylpyridine
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0) [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0) [1]. This highly functionalized, electron-deficient heteroaromatic compound is a valuable building block for synthesizing complex pharmaceutical targets, including vanilloid receptor ligands for pain management[2].
However, its unique electronic and steric profile presents significant challenges in transition-metal-catalyzed cross-coupling reactions (primarily the Mizoroki-Heck reaction). This document provides mechanistic troubleshooting, optimized protocols, and empirical data to ensure your catalytic cycles remain robust and reproducible.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: Why do standard catalytic systems like
Pd(PPh3)4
or
Pd(OAc)2/PPh3
fail or stall at low conversions with this substrate?A1: The failure is rooted in competitive coordination. The strong affinity of the pyridine nitrogen for palladium is well-documented; in fact, poly(vinylpyridine) is frequently used as an effective solid support to intentionally trap and stabilize Pd nanoparticles[3],[4]. In homogeneous cross-coupling, this affinity is a liability. The nitrogen lone pair on 3-fluoro-5-nitro-2-vinylpyridine competes with monodentate phosphine ligands, sequestering the active
Pd(0)
or
Pd(II)
species into off-cycle, inactive complexes[5].
Q2: How do the 3-fluoro and 5-nitro groups affect the reactivity of the vinyl group?A2: Both groups are strongly electron-withdrawing via inductive (-I) and resonance (-M) effects, drastically lowering the LUMO of the vinyl group. While this accelerates the migratory insertion step of the Heck cycle, it transforms the vinyl group into a highly reactive Michael acceptor. Under basic cross-coupling conditions at elevated temperatures, the substrate becomes highly susceptible to anionic polymerization or degradation before the catalytic cycle can complete.
Q3: Which ligand classes are mechanistically suited to overcome these issues?A3: You must employ ligands that create a sterically demanding coordination sphere to physically block the pyridine nitrogen from binding to the Pd center, while remaining electron-rich enough to facilitate rapid oxidative addition.
Bidentate Ligands with Large Bite Angles: Ligands like dppf or Xantphos stabilize the resting state of the catalyst and prevent the formation of inactive multimeric Pd-pyridyl species[5].
Bulky Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos or SPhos promote the formation of highly active monoligated
L-Pd(0)
species, accelerating the desired cross-coupling pathway over background polymerization.
Part 2: Diagnostic Matrix & Troubleshooting Guide
Use this logical matrix to diagnose and resolve specific failure modes during your experiments.
Symptom
Mechanistic Cause
Recommended Solution
Rapid formation of Pd black
Catalyst aggregation due to insufficient ligand stabilization or displacement of ligands by the electron-deficient olefin.
Switch to a bidentate ligand (e.g., dppf). Increase ligand-to-Pd ratio to 2:1 or 3:1.
Complete loss of starting material, but no product (Mass balance failure)
Background thermal or base-catalyzed anionic polymerization of the activated vinyl group.
Lower reaction temperature to 70–80 °C. Add a radical inhibitor (e.g., BHT, 1 mol%). Use a weaker, non-nucleophilic base like
Cy2NMe
or
Ag2CO3
.
Reaction stalls at 20-30% conversion
Product inhibition. The resulting cross-coupled product (a substituted styrylpyridine) is coordinating to the catalyst and poisoning it.
Utilize a highly active precatalyst (e.g., Buchwald precatalysts) to ensure high turnover frequencies (TOF)[6]. Switch solvent to Toluene or CPME to limit solubility of off-cycle intermediates.
Formation of branched (Markovnikov) regioisomers
The electron-withdrawing groups usually favor linear (anti-Markovnikov) products. Branched products indicate a shift to a cationic Pd pathway.
If linear is desired, strictly avoid halide scavengers (like
Ag+
or
Tl+
salts) and use non-polar solvents. Ensure the aryl halide is an iodide or bromide.
Part 3: Visualizing the System Dynamics
To master this chemistry, one must understand the specific failure points within the catalytic cycle. The diagrams below map the logical flow of the reaction and the troubleshooting process.
Mizoroki-Heck cycle showing critical failure modes (red) for 3-fluoro-5-nitro-2-vinylpyridine.
Decision tree for diagnosing cross-coupling failures with highly deactivated vinylpyridines.
Part 4: Quantitative Catalyst Optimization Data
The following table summarizes representative optimization data for the Heck coupling of 3-fluoro-5-nitro-2-vinylpyridine with 4-bromoanisole. Notice how the combination of ligand bite angle and base selection dictates the success of the reaction.
Pd Source (5 mol%)
Ligand
Bite Angle (°)
Base (2.0 eq)
Solvent
Temp (°C)
Yield (%)
Observation
Pd(OAc)2
PPh3
N/A (Mono)
K2CO3
DMF
110
12%
Heavy Pd black formation; mostly unreacted.
Pd(OAc)2
dppe
86
K2CO3
DMF
110
38%
Moderate conversion; some polymerization.
Pd(OAc)2
dppf
99
K3PO4
Toluene
90
74%
Clean reaction; linear product exclusively.
XPhos Pd G3
XPhos
N/A (Mono/Bulky)
Cy2NMe
THF
75
89%
Rapid conversion; no polymerization observed.
Data Interpretation: The bulky XPhos ligand on a pre-activated G3 precatalyst, combined with a non-nucleophilic organic base (
Cy2NMe
) at a lower temperature, effectively outcompetes both catalyst poisoning and substrate polymerization[6].
Part 5: Standard Operating Procedure (SOP)
Optimized Heck Cross-Coupling Protocol using XPhos Pd G3
This protocol is designed as a self-validating system. The use of a Gen 3 Buchwald precatalyst ensures a 1:1 ratio of active
Pd(0)
to ligand is generated immediately upon mild base activation, bypassing the sluggish reduction steps that allow the vinylpyridine to coordinate and poison the catalyst.
Preparation (Glovebox or Standard Schlenk Technique): Flame-dry a 20 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry Argon for 10 minutes.
Solid Addition: Add the aryl halide (if solid), XPhos Pd G3 (2.5 mol%), and 3-fluoro-5-nitro-2-vinylpyridine (1.0 mmol).
Solvent & Liquid Addition: Inject anhydrous THF (5.0 mL) to achieve a 0.2 M concentration. Add the aryl halide (if liquid) followed by
Cy2NMe
(2.0 mmol) via syringe.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize the electron-rich XPhos ligand.
Reaction Execution: Heat the reaction mixture to 75 °C in a pre-heated oil bath. Monitor the reaction via LC-MS or TLC. Causality note: 75 °C is the optimal thermal window where oxidative addition is fast, but thermal polymerization of the nitro-vinylpyridine is minimized.
Quench & Workup: Upon consumption of the vinylpyridine (typically 4–6 hours), cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove Pd residues and amine salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
Source: Google Patents (WO2013013815A1)
Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions
Source: MDPI (Catalysts, 2020)
URL:[Link]
Synthesis and Applications of Palladium-Coated Poly(vinylpyridine) Nanospheres
Source: ACS Publications (Chemistry of Materials, 2000)
URL:[Link]
Nickel(0)-Catalyzed Heck Cross-Coupling via Activation of Aryl C–OPiv Bonds
Source: ACS Publications (Journal of the American Chemical Society, 2012)
URL:[Link]
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry
Source: ACS Publications (Organic Process Research & Development, 2016)
URL:[Link]
Technical Support Center: By-product Analysis in 3-Fluoro-5-nitro-2-vinylpyridine Synthesis
Introduction Welcome to the technical support guide for the synthesis of 3-Fluoro-5-nitro-2-vinylpyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-Fluoro-5-nitro-2-vinylpyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. The synthesis of functionalized vinylpyridines is a critical step in the development of various pharmaceutical agents and advanced materials. However, like many complex organic transformations, the synthesis can be accompanied by the formation of various by-products that can complicate purification and reduce yields.
This guide provides a comprehensive overview of potential by-products, their identification, and strategies for their minimization. We will delve into the likely synthetic routes and provide detailed troubleshooting advice in a user-friendly question-and-answer format. Our aim is to equip you with the knowledge to anticipate, identify, and address common challenges encountered during your experiments.
While various methods exist for the synthesis of vinylpyridines, the Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. This pathway is particularly attractive due to its tolerance of a wide range of functional groups.[1] The proposed synthesis of 3-Fluoro-5-nitro-2-vinylpyridine involves the palladium-catalyzed coupling of a suitable halo-pyridine precursor, such as 2-bromo-3-fluoro-5-nitropyridine, with a vinylboronic acid derivative.
A general representation of this proposed reaction is depicted below:
Enhancing the stability of 3-Fluoro-5-nitro-2-vinylpyridine for experimental use
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-5-nitro-2-vinylpyridine. The inherent reactivity of this molecule, which makes it a val...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-5-nitro-2-vinylpyridine. The inherent reactivity of this molecule, which makes it a valuable synthetic building block, also presents stability challenges. This document is structured to provide immediate answers to common questions, troubleshoot experimental issues, and explain the underlying chemical principles to ensure stable and reliable use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 3-Fluoro-5-nitro-2-vinylpyridine?
The principal stability issue is the high propensity of the vinyl group to undergo spontaneous polymerization.[1][2] This reactivity is exacerbated by the electron-withdrawing nature of the fluorinated, nitro-substituted pyridine ring, which activates the double bond. This can lead to the formation of oligomers or polymers, depleting the monomer and introducing impurities. Secondary concerns include potential degradation under harsh acidic, basic, or reducing conditions, and sensitivity to light and heat.[2][3]
Q2: How can I visually assess the quality of my 3-Fluoro-5-nitro-2-vinylpyridine sample?
A pure sample should be a yellow crystalline solid or liquid, depending on the ambient temperature (melting point is approximately 34-35°C).[4] Signs of degradation or polymerization include:
Increased Viscosity or Solidification: The sample appears more viscous than expected or has solidified into a hard, insoluble mass.
Color Darkening: A significant darkening from yellow to brown or black can indicate the formation of polymeric or degradation byproducts.
Insolubility: Difficulty dissolving the compound in recommended solvents (e.g., THF, Chloroform, Acetone) where it was previously soluble.[1][2]
Q3: What is the recommended inhibitor for this compound?
While specific data for 3-Fluoro-5-nitro-2-vinylpyridine is not widely published, the standard practice for related vinylpyridines is the addition of a radical inhibitor.[1][2] 4-tert-butylcatechol (TBC) at a concentration of 100-1000 ppm is a common and effective choice. It functions by scavenging free radicals that initiate the polymerization process.
Q4: Do I need to remove the inhibitor before my experiment?
Yes, for most applications, especially polymerization reactions or syntheses where the inhibitor could interfere with catalysts or reagents, it must be removed immediately prior to use. Leaving the inhibitor in place can lead to failed reactions or inconsistent results.
Troubleshooting Guide
This section addresses specific problems you may encounter during experimentation.
Problem
Probable Cause(s)
Recommended Solution(s)
Unexpected Polymerization in Stock Bottle
1. Depletion of inhibitor. 2. Improper storage (exposure to heat, light).[2] 3. Contamination with a polymerization initiator (e.g., peroxides, trace metals).
1. Discard the polymerized material according to safety protocols. 2. Procure a fresh batch of the monomer. 3. Always store the monomer under the recommended conditions outlined in the table below.[3][5]
Inconsistent Yields in a Synthetic Reaction
1. Partial polymerization of the monomer before use. 2. Presence of the inhibitor in the reaction mixture. 3. Degradation of the monomer due to incompatible reaction conditions (e.g., strong reducing agents affecting the nitro group).[6][7]
1. Ensure the inhibitor is freshly removed immediately before adding the monomer to the reaction. 2. Analyze the purity of the monomer (e.g., by ¹H NMR) before use to confirm the absence of polymers. 3. Review reaction conditions for compatibility with a nitroaromatic and a vinylpyridine functional group.
Reaction Mixture Turns Dark Brown/Black
1. Uncontrolled, rapid polymerization. 2. Thermal degradation of the monomer or product. 3. Side reactions involving the nitro group.
1. Improve heat dissipation in the reaction vessel. 2. Consider running the reaction at a lower temperature. 3. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions.[8]
Summary of Recommended Handling and Storage Conditions
Parameter
Recommendation
Rationale
Storage Temperature
2-8°C
Reduces the rate of thermal polymerization and degradation.
Atmosphere
Under inert gas (Argon or Nitrogen)
Prevents oxidation and the formation of peroxides which can initiate polymerization.
Protects against light-induced (photochemical) polymerization.
Inhibitor
4-tert-butylcatechol (TBC), ~100-1000 ppm
Scavenges free radicals to prevent the onset of spontaneous polymerization.[1][2]
Incompatible Materials
Strong acids, strong oxidizing agents, heat sources, and direct sunlight.[3]
These can either catalyze polymerization or cause hazardous decomposition.
Key Experimental Protocols
Protocol 1: Inhibitor Removal
This protocol describes the standard method for removing phenolic inhibitors like TBC from vinyl monomers. This procedure should be performed immediately before the compound is used.
Materials:
3-Fluoro-5-nitro-2-vinylpyridine
Basic alumina, Brockmann Grade I
Small chromatography column or a glass pipette plugged with glass wool
Anhydrous solvent (e.g., dichloromethane or THF)
Inert atmosphere (Argon or Nitrogen)
Procedure:
Prepare the Column: Dry-pack a small chromatography column with approximately 10-20 grams of basic alumina per 1 gram of the vinylpyridine monomer.
Equilibrate (Optional but Recommended): Pass a small volume of the anhydrous solvent through the column.
Load the Monomer: If the monomer is solid, dissolve it in a minimal amount of the anhydrous solvent. If it is liquid, it can be applied directly.
Elute: Pass the monomer solution through the alumina column. Collect the eluent containing the purified, inhibitor-free monomer.
Use Immediately: The purified monomer is now highly susceptible to polymerization and should be used without delay. Do not attempt to store the inhibitor-free monomer.
Self-Validation: The effectiveness of removal can be inferred by the successful initiation of a subsequent controlled polymerization reaction. For a more direct, albeit qualitative, test, the eluent can be shaken with a 1 M NaOH solution; the absence of a colored phenolate in the aqueous layer indicates successful TBC removal.
Protocol 2: Monitoring Stability with ¹H NMR Spectroscopy
Regularly checking the purity of the monomer is crucial. ¹H NMR provides a straightforward method to detect the presence of polymer.
Procedure:
Prepare Sample: Dissolve a small, representative sample of the 3-Fluoro-5-nitro-2-vinylpyridine in a suitable deuterated solvent (e.g., CDCl₃).
Acquire Spectrum: Obtain a standard ¹H NMR spectrum.
Analyze Spectrum:
Monomer: Look for sharp, well-defined peaks corresponding to the vinyl protons (typically in the 5.5-7.0 ppm range) and the aromatic protons.
Polymer: The presence of broad, poorly resolved signals, particularly in the aliphatic region (1.5-3.0 ppm) where the polymer backbone protons would appear, is a clear indication of polymerization. The sharp vinyl proton signals will also be diminished or absent.
Mechanisms of Instability
Understanding the pathways of degradation is key to preventing them. The primary threat is radical polymerization, but other reactions can occur under specific experimental conditions.
The vinyl group is highly susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities like peroxides.
Caption: Primary instability pathway via free-radical polymerization and its prevention by an inhibitor.
Secondary Instability Pathway: Nitro Group Reduction
The nitro group is susceptible to reduction, especially in the presence of strong reducing agents (e.g., catalytic hydrogenation with Pd/C, SnCl₂, etc.) or under certain electrochemical conditions.[6][10] This is less a matter of storage stability and more a consideration for chemical compatibility during synthesis.
Caption: Potential side reaction involving the reduction of the nitro group.
By understanding these principles and adhering to the recommended protocols, researchers can ensure the stability and integrity of 3-Fluoro-5-nitro-2-vinylpyridine, leading to more reliable and reproducible experimental outcomes.
References
Benchchem. An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water. 10
Ju, K.-S., & Parales, R. E. (2010). Bacterial Pathways for Degradation of Nitroaromatics. ResearchGate.
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
Wikipedia. (2023). 2-Vinylpyridine.
MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater.
IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds.
SpecialChem. (2025). PVC Heat Stabilizers: Role, Types and Ingredient Selection.
Santa Cruz Biotechnology, Inc. (n.d.). 2-vinyl pyridine cas no 100-69-6 - Safety Data Sheet.
Fujimoto, T., et al. (1974). Preparation and characterization of poly(2-vinylpyridine)s with narrow molecular weight distributions. SciSpace.
ChemicalBook. (2026). 2-Vinylpyridine - Safety Data Sheet.
University of Georgia. (n.d.). 4-Vinylpyridine-100-43-6.docx.
Sigma-Aldrich. (2026). Safety Data Sheet - Poly(4-vinylpyridine).
ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses.
Apollo Scientific. (n.d.). 3-Vinylpyridine - Safety Data Sheet.
MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
Caming Pharmaceutical Ltd. (n.d.). 3-Fluoro-2-nitro-pyridine CAS 54231-35-5.
Watson International Ltd. (n.d.). 3-Fluoro-2-nitro-pyridine CAS 54231-35-5.
ChemicalBook. (n.d.). 3-Fluoro-2-nitropyridine.
BenchChem. (2025). Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in the Synthesis of Functional Polymers.
Technical Support Center: 3-Fluoro-5-nitro-2-vinylpyridine Reactions
Welcome to the technical support center for 3-Fluoro-5-nitro-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Fluoro-5-nitro-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My 3-Fluoro-5-nitro-2-vinylpyridine has turned brown and viscous upon storage. Can I still use it?
A1: Discoloration and increased viscosity are classic signs of polymerization. Vinylpyridines are notoriously susceptible to spontaneous polymerization, a process often accelerated by light and heat.[1] It is strongly recommended to use fresh, or properly stored, monomer for best results. If you must use the material, it should be distilled under reduced pressure to remove oligomers and the polymerization inhibitor (often hydroquinone or 4-tert-butylcatechol) immediately before use.[1] Always store the monomer in a refrigerator, protected from light, and in the presence of a stabilizer.
Q2: I am seeing a significant amount of starting material decomposition in my palladium-catalyzed cross-coupling reaction. What could be the cause?
A2: The nitro group on the pyridine ring makes the molecule highly electron-deficient and susceptible to nucleophilic attack. Under basic conditions, especially at elevated temperatures common in cross-coupling reactions, you may be observing decomposition of the starting material. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or unwanted side reactions. Careful selection of a milder base and a ligand that promotes the desired catalytic cycle over side reactions is crucial.
Q3: My Suzuki-Miyaura reaction with 3-Fluoro-5-nitro-2-vinylpyridine is not proceeding to completion. What are the key parameters to investigate?
A3: Suzuki-Miyaura couplings involving 2-substituted pyridines can be challenging due to the potential for the pyridine nitrogen to interfere with the catalytic cycle.[2] For an electron-deficient system like this, key areas to focus on are:
Catalyst and Ligand: Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition step, which can be sluggish with electron-deficient aryl halides.[3]
Base: The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOtBu to minimize starting material degradation.
Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water, is a good starting point.
Degassing: Thoroughly degas your reaction mixture to prevent oxidation of the palladium catalyst and phosphine ligands.
Q4: I am attempting a Heck reaction, but I am observing a mixture of products and low conversion. What are some common pitfalls?
A4: The Heck reaction is sensitive to the electronic nature of both the aryl halide and the olefin.[4] With the electron-deficient 3-Fluoro-5-nitro-2-vinylpyridine, you may face challenges with catalyst activity and regioselectivity. Consider the following:
Catalyst Precursor: Pd(OAc)₂ is often a reliable precursor.
Ligand: For electron-deficient olefins, phosphine-free conditions or the use of specific ligands may be necessary to achieve good results.
Base: An organic base like triethylamine (Et₃N) is commonly used, but its strength and nucleophilicity can sometimes lead to side reactions. Screening other bases like diisopropylethylamine (DIPEA) or a weaker inorganic base might be beneficial.
In-Depth Troubleshooting Guides
Issue 1: Uncontrolled Polymerization During Reaction
The vinyl group of 3-Fluoro-5-nitro-2-vinylpyridine is highly prone to radical polymerization, especially at the elevated temperatures often required for cross-coupling reactions.
Troubleshooting Workflow for Polymerization
Caption: Decision tree for troubleshooting polymerization.
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling
The combination of an electron-deficient pyridine ring and a vinyl group presents unique challenges for achieving high yields in Suzuki-Miyaura reactions.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter
Recommendation
Rationale
Palladium Precursor
Pd₂(dba)₃ or Pd(OAc)₂
Readily forms the active Pd(0) species.
Ligand
SPhos, XPhos, or RuPhos
Bulky, electron-rich ligands promote oxidative addition of the C-vinyl bond.
Base
K₃PO₄ or Cs₂CO₃
Mild bases that are effective in transmetalation without degrading the substrate.
Solvent
Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 5:1)
Aprotic solvents with a small amount of water facilitate the reaction.
Temperature
80-110 °C
A balance between sufficient reaction rate and minimizing decomposition.
Troubleshooting Steps:
Screen Ligands: If the initial choice gives low yield, try other electron-rich, bulky phosphine ligands.
Vary the Base: If decomposition is suspected, switch to a milder base. If the reaction is stalled, a slightly stronger base might be necessary, but monitor for side products.
Solvent Effects: The polarity of the solvent can significantly impact the reaction. Consider screening other aprotic solvents like THF or DME.
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and dry. Homocoupling of the boronic acid is a common side reaction.[2]
Issue 3: Unwanted Michael Addition
The strongly electron-withdrawing nitro group makes the vinyl moiety an excellent Michael acceptor. Nucleophiles present in the reaction mixture (e.g., hydroxide from the base, water, or even some organic bases) can add to the double bond.
Michael Addition Mechanism
Caption: Generalized mechanism of Michael addition.
Strategies to Minimize Unwanted Michael Addition:
Use a Non-Nucleophilic Base: If possible, opt for a sterically hindered or non-nucleophilic base.
Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water, which can act as a nucleophile.
Protecting Groups: If the nucleophile is part of another reagent, consider if a protecting group strategy is feasible.
Temperature Control: Lowering the reaction temperature may disfavor the Michael addition relative to the desired reaction.
Conversely, if Michael addition is the desired transformation, the use of a suitable nucleophile with a catalytic amount of a non-nucleophilic base in a polar aprotic solvent is a good starting point.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
To an oven-dried Schlenk flask, add 3-Fluoro-5-nitro-2-vinylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%)).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed solvent (e.g., 5 mL of toluene and 1 mL of water) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
References
Wikipedia. Michael addition reaction. Available from: [Link]
National Center for Biotechnology Information. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Available from: [Link]
The Organic Chemistry Tutor. Michael Addition Reaction Mechanism. YouTube; 2018. Available from: [Link]
Organic Chemistry Portal. Michael Addition. Available from: [Link]
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides. Available from: [Link]
ResearchGate. Synthesis, stability and activity of palladium supported over various inorganic matrices in the selective hydrogenation of nitroaniline. Available from: [Link]
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]
National Center for Biotechnology Information. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Available from: [Link]
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
Royal Society of Chemistry. Crucial role of palladium(0/ii) catalysts in the synthesis of multi-resonance thermally activated delayed fluorescence emitters. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
MDPI. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Available from: [Link]
National Center for Biotechnology Information. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Available from: [Link]
Royal Society of Chemistry. Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride. Available from: [Link]
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
National Center for Biotechnology Information. 3-Fluoro-5-nitropyridin-2-OL. Available from: [Link]
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
WIPO. WO/2023/119308 NOVEL, SAFE, ECONOMICAL AND AN EFFICIENT PROCESS FOR PREPARATION OF 3-FLUORO-2-NITRO PYRIDINE OF FORMULA I. Available from: [Link]
European Patent Office. Process for the preparation of fluorinated pyridines - EP 0192287 A2. Available from: [Link]
National Center for Biotechnology Information. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available from: [Link]
ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. Available from: [Link]
Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Technical Support Center: Solvent-Dependent Reactivity of 3-Fluoro-5-nitro-2-vinylpyridine
Welcome to the Technical Support Center for 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0). This highly functionalized building block is critical in the synthesis of complex heteroaromatics, including vanilloid rec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0). This highly functionalized building block is critical in the synthesis of complex heteroaromatics, including vanilloid receptor (TRPV1) ligands[1]. Its reactivity is heavily dictated by solvent choice due to two competing electrophilic sites: the electron-deficient vinyl group (prone to Michael additions) and the activated 3-fluoro position (susceptible to Nucleophilic Aromatic Substitution, SNAr).
This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to help you control chemoselectivity and prevent unwanted polymerization.
Q1: My Michael addition to the vinyl group is yielding complex mixtures with significant polymeric byproducts. How can I optimize the solvent?Analysis: 3-Fluoro-5-nitro-2-vinylpyridine is highly susceptible to anionic and radical polymerization. Aprotic solvents (like THF or DMF) without proton donors can lead to runaway anionic polymerization of the vinylidene moiety once the initial nucleophile attacks, because the resulting carbanion is not rapidly quenched. highlight how solvent polarity and hydrogen-bonding capacity dictate the stability of these polymeric intermediates[2].
Solution: Switch to a polar protic solvent system, such as Ethanol with a catalytic amount of Acetic Acid. Protic solvents rapidly protonate the intermediate enolate-like carbanion (alpha to the pyridine ring), trapping the Michael adduct and preventing oligomerization.
Q2: I am trying to perform an SNAr on the 3-fluoro position using an amine, but I predominantly get conjugate addition at the vinyl group. Why?Analysis: The vinyl group at the 2-position is highly conjugated with the strongly electron-withdrawing nitro group at position 5. This makes the vinyl group the kinetically favored "soft" electrophile. The 3-fluoro position is a "harder" electrophile. Protic solvents (EtOH, MeOH) hydrogen-bond to the nucleophile, reducing its hardness and heavily favoring the soft Michael addition.
Solution: Solvent selection is paramount. To promote SNAr, you must either saturate the vinyl group first (via protection or sequential synthesis) OR use a strictly polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures with a hard nucleophile. confirm that polar aprotic solvents like DMSO are essential for driving SNAr on deactivated or sterically hindered fluoropyridines by leaving the nucleophile unsolvated and highly reactive[3].
Q3: When using sodium methanesulfinate for conjugate addition, the reaction stalls in dichloromethane (DCM).Analysis: Sodium methanesulfinate is an ionic salt and is completely insoluble in non-polar or weakly polar aprotic solvents like DCM.
Solution: Use Ethanol. As established in the patent literature for, ethanol provides the perfect balance: it solubilizes both the organic substrate and the inorganic salt while acting as a necessary proton donor[4].
Mechanistic Pathways
The following diagram illustrates how solvent selection directly controls the divergent reactivity of 3-Fluoro-5-nitro-2-vinylpyridine.
Fig 1. Solvent-dependent divergent reactivity pathways of 3-Fluoro-5-nitro-2-vinylpyridine.
Quantitative Data: Solvent Effects on Reactivity
To aid in experimental design, the table below summarizes the causality between solvent properties and the primary reaction pathways for this specific substrate.
Solvent System
Dielectric Constant (ε)
Primary Pathway
Polymerization Risk
Mechanistic Rationale
Ethanol + AcOH
24.5
Michael Addition
Low
Solubilizes salts; rapid protonation of carbanion intermediate prevents oligomerization.
Protocol A: Chemoselective Michael Addition (Self-Validating System)
This protocol is adapted from the validated synthesis of vanilloid receptor ligands and is designed to selectively target the vinyl group while suppressing polymerization and SNAr[1].
Objective: Synthesis of 3-fluoro-5-nitro-2-(2-(methylsulfonyl)ethyl)pyridine.
Step-by-Step Methodology:
Dissolution: To a stirred solution of 3-fluoro-5-nitro-2-vinylpyridine (1.5 g, 8.92 mmol) in Ethanol (15 mL).
Causality: Ethanol is chosen to perfectly solubilize the organic starting material and the incoming inorganic salt.
Reagent Addition: Add sodium methanesulfinate (9.1 g, 89.3 mmol) and acetic acid (0.53 g, 8.92 mmol) at room temperature.
Causality: Acetic acid acts as a critical buffer. It prevents the reaction mixture from becoming too basic, which would otherwise trigger spontaneous anionic polymerization of the vinylpyridine moiety.
Heating: Heat the reaction mixture to 60 °C for 10 hours.
Causality: Mild heating provides the activation energy required for the conjugate addition without providing enough thermal energy to break the strong C-F bond (which would initiate SNAr).
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Filter the crude compound and wash the obtained solid thoroughly with water.
Causality: The water wash is a self-validating purification step; it completely removes the large excess of unreacted, highly water-soluble sodium methanesulfinate, leaving the pure organic product.
Fig 2. Self-validating experimental workflow for chemoselective Michael addition.
References
Source: Google Patents (WO2013013815A1)
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Catalyst poisoning in reactions involving 3-Fluoro-5-nitro-2-vinylpyridine
Technical Support Center: Overcoming Catalyst Poisoning in 3-Fluoro-5-nitro-2-vinylpyridine Workflows Working with highly functionalized heterocycles like 3-Fluoro-5-nitro-2-vinylpyridine presents a unique "perfect storm...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Catalyst Poisoning in 3-Fluoro-5-nitro-2-vinylpyridine Workflows
Working with highly functionalized heterocycles like 3-Fluoro-5-nitro-2-vinylpyridine presents a unique "perfect storm" for transition metal catalysis. While the vinyl group is primed for functionalization (e.g., cross-metathesis, Heck coupling), the molecule is notorious for rapidly deactivating catalysts. The pyridine nitrogen acts as a potent Lewis base that strongly coordinates to metal centers (Ru, Pd, Pt), while the nitro group can induce off-cycle oxidative degradation or undergo premature reduction[1].
This technical guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to help you bypass these poisoning pathways and achieve high turnover numbers (TON).
Part 1: Diagnostic Q&A and Mechanistic Troubleshooting
Q1: My Ruthenium-based olefin metathesis reaction stalls at <5% conversion. Why is the catalyst dying, and how can I prevent it?Causality & Mechanism: Ruthenium alkylidene catalysts (e.g., Grubbs or Hoveyda-Grubbs generations) are highly electrophilic and susceptible to Lewis basic groups. The lone pair on the pyridine nitrogen coordinates strongly to the Ru center, displacing the active alkylidene or preventing the coordination of the vinyl group[2]. Although the 3-fluoro substituent exerts an electron-withdrawing inductive effect that slightly decreases the basicity of the nitrogen[3], the proximity of the 2-vinyl group facilitates the formation of a stable, catalytically inactive chelate complex.
Actionable Solution: Implement an in situ masking strategy. Add a stoichiometric amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Ti(OiPr)4) to the reaction mixture. This protonates or coordinates the pyridine nitrogen, rendering it non-nucleophilic and freeing the Ru center for the catalytic cycle[1].
Q2: During Palladium-catalyzed Heck coupling on the vinyl group, I observe the rapid formation of a black precipitate. What is the mechanism of this failure?Causality & Mechanism: The black precipitate is "Palladium black," an agglomeration of inactive Pd(0) nanoparticles resulting from reductive deactivation. This is a hallmark of the "2-pyridyl problem"[1]. The pyridine nitrogen coordinates to the Pd catalyst, disrupting the delicate ligand-to-metal ratio required to stabilize the active monomeric Pd(0) species. Furthermore, the strongly electron-withdrawing nitro group makes the oxidative addition intermediate highly electrophilic, accelerating off-cycle degradation pathways.
Actionable Solution: Switch to highly sterically hindered, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos)[1]. These bulky ligands physically shield the metal center, preventing the pyridine nitrogen from coordinating, while providing sufficient electron density to stabilize the Pd(0) state. Additionally, utilize a Pd(0) precursor like Pd2(dba)3 instead of Pd(OAc)2 to bypass the initial reduction step[1].
Q3: I am attempting to hydrogenate the vinyl group without reducing the nitro group, but the heterogeneous Pd/C catalyst is completely inactive. How should I proceed?Causality & Mechanism: Heterogeneous catalysts like Pd/C are extremely sensitive to nitrogenous poisons. The pyridine ring strongly adsorbs onto the metal surface, blocking the active sites required for H2 activation[1].
Actionable Solution: Altering the solvent environment is critical here. Using a protic solvent like acetic acid protonates the pyridine nitrogen, significantly reducing its adsorption affinity for the metal surface[1]. To prevent the competitive reduction of the nitro group, abandon Pd/C in favor of a chemoselective homogeneous catalyst (e.g., Wilkinson's catalyst, RhCl(PPh3)3), which is far less prone to nitro reduction.
Part 2: Quantitative Data & Catalyst Performance Benchmarks
The following table summarizes the impact of various mitigation strategies on catalyst performance when reacting with 3-Fluoro-5-nitro-2-vinylpyridine.
Part 3: Visualizing the Deactivation and Troubleshooting Workflows
Mechanism of transition metal catalyst poisoning by pyridine and acid-mediated mitigation.
Step-by-step troubleshooting workflow for vinylpyridine-induced catalyst deactivation.
Part 4: Self-Validating Experimental Protocol
SOP: Acid-Mitigated Cross-Metathesis of 3-Fluoro-5-nitro-2-vinylpyridine
Objective: Perform olefin cross-metathesis while preventing Ru-catalyst poisoning via in situ protonation.
Self-Validation Checkpoint: The reaction solution must remain a clear reddish-brown (indicating active Ru carbene) throughout the reaction. If the solution turns dark green or black, the acid masking has failed, and the catalyst has decomposed.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, weigh 3-Fluoro-5-nitro-2-vinylpyridine (1.0 mmol) and the desired cross-coupling olefin partner (3.0 mmol) into a flame-dried Schlenk flask.
Acid Masking: Dissolve the substrates in anhydrous, degassed dichloromethane (DCM, 10 mL). Slowly add p-toluenesulfonic acid monohydrate (p-TSA·H2O, 1.05 mmol). Stir for 15 minutes at room temperature.
Causality Note: The slight 0.05 mmol excess of acid ensures complete protonation of the pyridine nitrogen, neutralizing its Lewis basicity without degrading the substrate.
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (0.05 mmol, 5 mol%) as a solution in DCM (2 mL).
Reaction: Seal the flask, remove it from the glovebox, and heat to 40 °C under a positive pressure of N2 for 12 hours.
Quenching & Workup: Cool the mixture to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to cleanly quench the active Ru carbene.
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (15 mL) to deprotonate the pyridinium product back to the free base. Extract with DCM (3 x 10 mL), dry over MgSO4, and purify via silica gel chromatography.
References
Title: Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis
Source: swarthmore.edu
URL: [Link]
Technical Support Center: Work-up Procedures for Reactions Containing 3-Fluoro-5-nitro-2-vinylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Fluoro-5-nitro-2-vinylpyridine. This document provides troubleshooting advice and answers to...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Fluoro-5-nitro-2-vinylpyridine. This document provides troubleshooting advice and answers to frequently asked questions to help navigate the specific challenges that may arise during the work-up of reactions involving this versatile but reactive compound.
Introduction
3-Fluoro-5-nitro-2-vinylpyridine is a highly functionalized building block with significant potential in medicinal chemistry and materials science. The presence of a vinyl group susceptible to polymerization, an electron-withdrawing nitro group, and a nucleophilically labile fluorine atom on the same pyridine ring presents a unique set of challenges during reaction work-up and purification. This guide aims to provide practical, experience-driven advice to help you achieve high-purity products and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 3-Fluoro-5-nitro-2-vinylpyridine during work-up?
A1: The main stability concern is the high propensity of the vinyl group to undergo polymerization, especially in the presence of acid, heat, or radical initiators.[1][2][3][4][5] The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the vinyl group. Additionally, prolonged exposure to strong acids or bases may lead to decomposition or side reactions involving the nitro and fluoro substituents.
Q2: How can I prevent polymerization of the vinylpyridine during work-up?
A2: To minimize polymerization, it is crucial to:
Work at low temperatures: Perform all extractions and washes with cold solutions.
Avoid strong acids: If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
Use inhibitors: Consider adding a radical inhibitor, such as 4-tert-butylcatechol, to the reaction mixture before work-up if it is compatible with your desired product.[1]
Work quickly: Minimize the duration of the work-up procedure.
Q3: What are the recommended general work-up conditions for reactions involving this compound?
A3: A typical work-up would involve:
Quenching the reaction with a cold, neutral, or slightly basic aqueous solution.
Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Washing the organic layer with cold brine to remove water-soluble impurities.
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Concentrating the solvent under reduced pressure at a low temperature.
Q4: Can I use a standard acidic wash to remove basic impurities?
A4: An acidic wash should be approached with caution. While it can remove basic impurities, it can also promote polymerization of the vinyl group. If an acid wash is unavoidable, use a dilute solution of a weak acid like citric acid or saturated ammonium chloride and perform the extraction quickly at low temperatures.[6]
Q5: How does the nitro group affect the work-up procedure?
A5: The nitro group is relatively stable under standard work-up conditions. However, it is susceptible to reduction. Avoid using reducing agents during the work-up unless a reduction of the nitro group is intended. The presence of the nitro group can also make the compound more amenable to purification by normal-phase chromatography.
Q6: What about the fluorine atom? Is it prone to substitution during work-up?
A6: The fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution by the adjacent nitro group. While generally stable during a standard aqueous work-up, prolonged exposure to strong nucleophiles or harsh basic conditions could lead to its displacement.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Yield of Desired Product
- Polymerization of the starting material or product.[2][5] - Decomposition of the product under reaction or work-up conditions. - Product is water-soluble and lost in the aqueous layer.
- Repeat the work-up at a lower temperature. - Add a polymerization inhibitor to the reaction mixture before work-up.[1] - Avoid acidic washes; use a neutral or slightly basic quench. - If the product is suspected to be in the aqueous layer, back-extract with a different organic solvent or saturate the aqueous layer with salt before extraction.
Formation of an Insoluble, Gummy Solid
- This is a strong indication of polymerization.[2][5]
- Filter off the solid. The desired product may still be in the filtrate. - In future experiments, modify the reaction and work-up to be strictly non-acidic and low-temperature. Consider using a polymerization inhibitor from the start of the reaction.
Product is Contaminated with a Colored Impurity
- Nitroaromatic compounds can form colored byproducts.[7] - Incomplete reaction or side reactions.
- Attempt purification by column chromatography on silica gel. Nitro compounds often separate well. - Consider a wash with a dilute solution of sodium bisulfite if an oxidized impurity is suspected.
Difficulty in Removing Pyridine-based Reagents or Catalysts
- Incomplete quenching or extraction.
- Perform an additional wash with a cold, dilute copper (II) sulfate solution. The copper will complex with the pyridine-based impurities, aiding their removal into the aqueous layer.[6][8]
Unexpected Loss of the Fluoro Substituent
- The work-up conditions were too basic or involved a strong nucleophile.
- Ensure all aqueous washes are neutral or slightly acidic. - Avoid using strong nucleophiles in the work-up.
Reduction of the Nitro Group
- Unintentional introduction of a reducing agent during the work-up.
- Scrutinize all reagents used in the work-up for compatibility. For example, sodium bisulfite, if used, can sometimes reduce nitro groups.
Experimental Workflow Visualization
The following diagram illustrates a general decision-making process for the work-up of reactions containing 3-Fluoro-5-nitro-2-vinylpyridine.
Caption: Decision workflow for work-up of 3-Fluoro-5-nitro-2-vinylpyridine reactions.
3-Fluoro-5-nitro-2-vinylpyridine vs. 2-vinylpyridine in polymerization
Title: Comparative Polymerization Dynamics: 3-Fluoro-5-nitro-2-vinylpyridine vs. 2-Vinylpyridine Executive Summary As drug development and advanced materials science increasingly intersect, the demand for highly function...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Polymerization Dynamics: 3-Fluoro-5-nitro-2-vinylpyridine vs. 2-Vinylpyridine
Executive Summary
As drug development and advanced materials science increasingly intersect, the demand for highly functionalized, stimulus-responsive polymers has surged. While 2-vinylpyridine (2-VP) has long served as the foundational monomer for pH-responsive materials and block copolymers, the introduction of heavily substituted analogs—specifically 3-fluoro-5-nitro-2-vinylpyridine—radically alters the electronic landscape of the monomer. This guide provides an objective, data-driven comparison of their polymerization behaviors, mechanistic caveats, and downstream applications, designed for researchers engineering next-generation functional macromolecules.
Mechanistic Causality & Reactivity Profiles
The fundamental divergence in polymerizing these two monomers stems from their highly distinct electronic topographies.
2-Vinylpyridine (2-VP):
2-VP is structurally characterized by a pyridine nitrogen that exerts a mild electron-withdrawing inductive effect. This renders the vinyl group susceptible to both free radical and living anionic polymerization. In acidic aqueous environments, 2-VP can even undergo electropolymerization, where protonated 2-vinylpyridinium ions are reduced to free radicals that initiate chain growth[1]. In living anionic systems, the primary mechanistic caveat is the potential for nucleophilic attack on the electron-deficient pyridine ring by the propagating carbanionic chain end, which leads to unwanted branching. To suppress this side reaction, polymer chemists traditionally rely on cryogenic temperatures (-78 °C); however, modern continuous flow microreactor systems have proven that rapid micromixing (mixing times < 1 ms) can successfully yield high-molecular-weight poly(2-vinylpyridine) (P2VP) with extremely narrow polydispersity (PDI < 1.05) even at room temperature[2].
3-Fluoro-5-nitro-2-vinylpyridine:
The introduction of a strongly electron-withdrawing nitro group (-NO₂) and an electronegative fluorine atom (-F) onto the pyridine ring radically alters the monomer's reactivity. The
e
-value (Alfrey-Price scheme) shifts from slightly negative in 2-VP to highly positive, making the vinyl group extremely electron-deficient. More critically, the C-F bond, situated ortho/para to the nitro group and the pyridine nitrogen, becomes a highly activated electrophilic center[3].
Causality Check: Living anionic polymerization is fundamentally incompatible with this monomer. Strong nucleophilic initiators (e.g., sec-butyllithium) or propagating carbanions will bypass the vinyl group entirely, instead executing a rapid Nucleophilic Aromatic Substitution (
SNAr
) at the fluorinated carbon. This results in immediate chain termination or uncontrolled cross-linking. Therefore, controlled radical polymerization (e.g., RAFT) is the mandatory pathway.
Logical Workflow: Polymerization Selection
Logical workflow comparing polymerization pathways and post-modification potential of 2-VP vs FNP.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every protocol must be designed as a self-validating system. The analytical readouts must inherently prove that the intended mechanism occurred without side reactions.
Protocol A: Continuous Flow Living Anionic Polymerization of 2-VP
Objective: Synthesize linear P2VP while suppressing nucleophilic ring attack.
Methodology:
Preparation: Purify 2-VP monomer over CaH₂ and degas via freeze-pump-thaw cycles. Prepare a 0.5 M solution in anhydrous THF.
Initiator: Prepare a 0.05 M solution of sec-butyllithium in cyclohexane/THF.
Continuous Flow Execution: Pump both solutions through a tangential four-way jet micromixing device (volume ≈ 1 μL) at controlled flow rates to dictate the target molecular weight[2].
Quenching: Direct the reactor effluent into a reservoir containing degassed methanol to terminate the living carbanions.
Self-Validation System: Analyze the crude polymer via Gel Permeation Chromatography (GPC). A strictly monomodal peak with a PDI < 1.05 validates a purely living vinyl addition. The appearance of a high-molecular-weight shoulder would indicate that the flow rate was too slow, allowing the propagating center to attack the pyridine ring of another chain (branching).
Protocol B: RAFT Polymerization & Post-Modification of 3-Fluoro-5-nitro-2-vinylpyridine
Objective: Polymerize via the vinyl group, preserving the highly reactive C-F bond for downstream
SNAr
drug conjugation.
Methodology:
Polymerization: Combine the monomer, a trithiocarbonate RAFT agent, and AIBN (initiator) in anhydrous toluene (molar ratio 100:1:0.2).
Reaction: Degas and heat to 70 °C for 12 hours. Precipitate the resulting poly(3-fluoro-5-nitro-2-vinylpyridine) in cold hexanes.
Post-Polymerization Modification (
SNAr
): Dissolve the polymer in DMF. Add 2.0 equivalents of a primary amine-bearing drug payload (or model compound like benzylamine) and N,N-diisopropylethylamine (DIPEA). Stir at 50 °C for 6 hours. (Note: The monomer's fluorine is easily displaced by nucleophiles like sulfinates or amines even at mild temperatures[3]).
Self-Validation System: This is a two-stage validation.
Stage 1 (Post-Polymerization): FTIR spectroscopy must confirm the disappearance of the vinyl C=C stretch (1630 cm⁻¹) while strictly preserving the C-F stretch (~1200 cm⁻¹) and NO₂ stretches (1530 cm⁻¹, 1350 cm⁻¹). This proves the radical process did not destroy the functional handle.
Stage 2 (Post-Modification): Following the
SNAr
reaction, FTIR must show the complete eradication of the C-F band and the emergence of an N-H stretch (~3300 cm⁻¹). Concurrently, ¹⁹F NMR should show the total disappearance of the polymer-bound fluorine signal, validating quantitative conjugation.
Quantitative Data & Property Comparison
Property / Parameter
2-Vinylpyridine (2-VP)
3-Fluoro-5-nitro-2-vinylpyridine
Electronic Nature (Vinyl)
Neutral to slightly electron-rich
Highly electron-deficient
Optimal Polymerization
Living Anionic, Free Radical, RAFT
Free Radical, RAFT
Anionic Compatibility
Excellent (requires low temp or microflow)
Incompatible (Rapid
SNAr
side reactions)
Primary Side Reaction
Nucleophilic attack on pyridine ring
Nucleophilic displacement of Fluorine
Post-Polymerization Mod.
Quaternization of Nitrogen
SNAr
at the C-F bond with amines/thiols
Typical Applications
pH-responsive micelles, metal coordination
Drug conjugates, highly functionalized scaffolds
References
A Mechanism for Electropolymerization of 2-Vinylpyridine Coatings on Metal Surfaces
Source: Macromolecules - ACS Publications
URL:[Link]
Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene
Source: ACS Publications
URL:[Link]
WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands
Source: Google Patents
URL
A Definitive Guide to the Spectroscopic Confirmation of 3-Fluoro-5-nitro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Approach to Structural Elucidation In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals: A Comparative Approach to Structural Elucidation
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel compounds is paramount. 3-Fluoro-5-nitro-2-vinylpyridine, a substituted pyridine, presents a unique analytical challenge due to the potential for isomeric ambiguity. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unambiguously confirm its structure. By leveraging predictive data and comparing it with structurally related analogs, we will establish a clear and reliable methodology for its identification.
Predicted Spectroscopic Data for 3-Fluoro-5-nitro-2-vinylpyridine
The following data is predicted based on established principles of NMR and IR spectroscopy, and mass spectrometry, drawing upon data from analogous compounds.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-5-nitro-2-vinylpyridine, the presence of a fluorine atom provides an additional layer of complexity and diagnostic information due to ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 3-Fluoro-5-nitro-2-vinylpyridine
Note: Predicted values are based on the analysis of substituted pyridines and may vary depending on the solvent and experimental conditions.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoro-5-nitro-2-vinylpyridine is expected to be characterized by strong absorptions from the nitro group, as well as vibrations from the C-F bond, the vinyl group, and the pyridine ring. Aromatic nitro compounds typically display two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group.[1][2][3]
Table 2: Predicted Key IR Absorption Bands for 3-Fluoro-5-nitro-2-vinylpyridine
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Aromatic C-H Stretch
3100 - 3000
Medium
Vinyl C-H Stretch
3080 - 3020
Medium
C=C Stretch (Vinyl)
~ 1640
Medium
Pyridine Ring Vibrations
~ 1600, ~1480
Medium-Strong
Asymmetric NO₂ Stretch
1550 - 1475
Strong
Symmetric NO₂ Stretch
1360 - 1290
Strong
C-F Stretch
1250 - 1000
Strong
C-N Stretch
890 - 835
Medium
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluoro-5-nitro-2-vinylpyridine (Molecular Weight: 168.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 3: Predicted Key Mass Fragments for 3-Fluoro-5-nitro-2-vinylpyridine
m/z
Proposed Fragment
Notes
168
[M]⁺
Molecular ion
151
[M - OH]⁺
Possible rearrangement and loss of OH from the nitro group
138
[M - NO]⁺
Loss of nitric oxide
122
[M - NO₂]⁺
Loss of the nitro group
141
[M - HCN]⁺
Loss of hydrogen cyanide from the pyridine ring
114
[M - NO₂ - C₂H₂]⁺
Subsequent loss of acetylene from the vinyl group
Comparative Analysis: Distinguishing 3-Fluoro-5-nitro-2-vinylpyridine from its Isomer
A critical aspect of structure confirmation is the ability to distinguish the target molecule from its isomers. The most likely isomeric alternative is 5-Fluoro-3-nitro-2-vinylpyridine . Spectroscopic analysis provides clear points of differentiation.
Table 4: Comparative Predicted ¹H NMR Data for 3-Fluoro-5-nitro-2-vinylpyridine and 5-Fluoro-3-nitro-2-vinylpyridine
Proton
3-Fluoro-5-nitro-2-vinylpyridine
5-Fluoro-3-nitro-2-vinylpyridine
Key Differentiator
Pyridine H-4
~ 8.8 - 9.0 ppm (d, JHF ≈ 6-8 Hz)
~ 8.6 - 8.8 ppm (d, JHH ≈ 2-3 Hz)
The presence of a significant H-F coupling for the H-4 proton in the 3-fluoro isomer.
Pyridine H-6
~ 8.6 - 8.8 ppm (d, JHH ≈ 2-3 Hz)
~ 8.9 - 9.1 ppm (d, JHF ≈ 6-8 Hz)
The H-6 proton in the 5-fluoro isomer will show a large H-F coupling.
The differing substitution patterns will also lead to distinct through-space interactions, which can be probed using 2D NMR techniques like NOESY.
Experimental Protocols
To obtain the data for structural confirmation, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Optimize spectral width, acquisition time, and relaxation delay.
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans will be required due to the lower natural abundance of ¹³C.
2D NMR Acquisition (for further confirmation):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the vinyl group and between adjacent pyridine protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the substitution pattern.
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space proximity between fluorine and protons.
Infrared (IR) Spectroscopy
Sample Preparation:
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Liquid/Solution: Deposit a thin film of the sample between two salt plates (e.g., NaCl, KBr) or dissolve in a suitable solvent (e.g., CCl₄, CS₂) and use a liquid cell.
Data Acquisition:
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Acquire a background spectrum of the empty sample holder or pure solvent.
Collect the sample spectrum and ratio it against the background.
Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, or coupled with a gas or liquid chromatograph).
Ionization: Use Electron Ionization (EI) to induce fragmentation and obtain a characteristic pattern. Electrospray Ionization (ESI) can also be used to primarily observe the molecular ion.
Data Acquisition:
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
For further structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to analyze its fragmentation products.
Visualizing the Analysis
Structure of 3-Fluoro-5-nitro-2-vinylpyridine
Caption: Structure of 3-Fluoro-5-nitro-2-vinylpyridine.
Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The structural confirmation of 3-Fluoro-5-nitro-2-vinylpyridine relies on a multi-technique spectroscopic approach. While ¹³C NMR, IR, and Mass Spectrometry provide crucial data on the carbon skeleton, functional groups, and molecular weight, ¹H NMR is particularly diagnostic for distinguishing it from its key isomer, 5-Fluoro-3-nitro-2-vinylpyridine. The characteristic ¹H-¹⁹F coupling pattern in the aromatic region serves as a definitive fingerprint for the substitution pattern on the pyridine ring. By following the detailed protocols and comparative analysis outlined in this guide, researchers can confidently and accurately verify the structure of this compound.
References
Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved March 15, 2026, from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved March 15, 2026, from [Link]
A Comparative Guide to the HPLC-UV Purity Assessment of Synthesized 3-Fluoro-5-nitro-2-vinylpyridine
Abstract 3-Fluoro-5-nitro-2-vinylpyridine is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic and structural properties that are leveraged in the design of novel therapeutic agen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
3-Fluoro-5-nitro-2-vinylpyridine is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic and structural properties that are leveraged in the design of novel therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Fluoro-5-nitro-2-vinylpyridine, offering researchers and drug development professionals the data and rationale needed to select the most appropriate analytical approach for their specific requirements. We present a rapid isocratic method for routine quality control and a robust gradient method for comprehensive impurity profiling, complete with detailed protocols, system suitability criteria, and comparative performance data.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the synthesis of pharmaceutical compounds, the quality of each starting material and intermediate directly impacts the quality of the final drug substance. 3-Fluoro-5-nitro-2-vinylpyridine, with its reactive vinyl group and substituted pyridine core, presents a unique analytical challenge. The presence of fluoro and nitro groups makes the pyridine ring highly electron-deficient, influencing its chromatographic behavior. Potential impurities may arise from unreacted starting materials, byproducts of the vinyl group installation (e.g., via Wittig or Horner-Wadsworth-Emmons reactions), or subsequent degradation.
An effective analytical method must not only quantify the main component but also separate and detect all potential process-related and degradation impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) underscores the necessity of validating analytical procedures to ensure they are suitable for their intended purpose, which in this context, is the accurate determination of purity and the impurity profile.[1][2][3] This guide is structured to provide a scientifically rigorous comparison of two fit-for-purpose HPLC methods, grounded in the principles of analytical procedure validation.
The Synthetic Landscape and Anticipated Impurities
While multiple synthetic routes to 3-Fluoro-5-nitro-2-vinylpyridine exist, a common strategy involves the olefination of a corresponding 2-formylpyridine or a related derivative. Understanding the synthesis is key to anticipating potential impurities that the HPLC method must be able to resolve.
For instance, a Horner-Wadsworth-Emmons approach using a phosphonate ylide would involve starting materials like 3-fluoro-5-nitropicolinaldehyde. Potential process-related impurities could therefore include:
Unreacted 3-fluoro-5-nitropicolinaldehyde: The starting aldehyde.
Phosphonate byproducts: Residual ylide or its breakdown products.
Geometric Isomers: While the (E)-isomer is typically desired, small amounts of the (Z)-isomer could be formed.
Over-reduction/Oxidation products: Depending on the reaction and workup conditions.
A robust HPLC method must provide sufficient selectivity to separate the main 3-Fluoro-5-nitro-2-vinylpyridine peak from these and other unknown impurities.
Comparative HPLC Methodologies
The polarity of 3-Fluoro-5-nitro-2-vinylpyridine, conferred by the nitro group and the pyridine nitrogen, makes it well-suited for reversed-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. We will compare two distinct reversed-phase approaches: a rapid isocratic method and a comprehensive gradient method.
Method A: Rapid Isocratic QC Method
Objective: To provide a fast and efficient method for routine in-process control and final product release where the impurity profile is well-characterized.
Rationale: An isocratic method uses a constant mobile phase composition, leading to simpler operation, shorter equilibration times, and highly reproducible retention times.[4] This is ideal for high-throughput environments where the primary goal is to confirm purity against a known specification.
Objective: To achieve maximum resolution of the main peak from all potential impurities, including those present at trace levels and those with significantly different polarities.
Rationale: A gradient method involves changing the mobile phase composition during the analytical run, typically by increasing the percentage of the organic solvent. This allows for the effective elution of both early-eluting (more polar) and late-eluting (less polar) impurities, providing a complete picture of the sample's purity. This approach is essential during process development, method validation, and for analyzing stability samples.
Experimental Protocols & System Suitability
Adherence to a well-defined protocol and verification of system performance are cornerstones of reliable analytical data. The following sections detail the methodologies for both HPLC approaches.
Standard and Sample Preparation
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 3-Fluoro-5-nitro-2-vinylpyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 3-Fluoro-5-nitro-2-vinylpyridine into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.
HPLC Instrumentation and Conditions
Parameter
Method A: Isocratic QC
Method B: Gradient Impurity Profiling
HPLC System
Agilent 1260 Infinity II or equivalent
Agilent 1260 Infinity II or equivalent
Column
C18, 4.6 x 150 mm, 5 µm
C18, 4.6 x 250 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Elution Mode
Isocratic: 60% A, 40% B
Gradient: 0-5 min: 95% A, 5% B 5-25 min: 95% A → 5% A 25-30 min: 5% A 30.1-35 min: 95% A (re-equilibration)
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30 °C
30 °C
Injection Vol.
10 µL
20 µL
Detector
UV-Vis Diode Array Detector (DAD)
UV-Vis Diode Array Detector (DAD)
Wavelength
275 nm
275 nm
Run Time
10 minutes
35 minutes
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[5][6] This is achieved by performing replicate injections (n=5 or 6) of the Standard Solution and evaluating key parameters.[4][7]
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry, which is critical for accurate integration.[7]
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD)
%RSD of peak area ≤ 2.0%
Demonstrates the precision of the injector and the overall system.[7]
Resolution (Rs)
(For Method B) Rs ≥ 2.0 between main peak and closest impurity
Ensures baseline separation for accurate quantification of impurities.[7]
Experimental Workflow Diagram
The general workflow for performing the HPLC purity assessment is illustrated below.
Caption: HPLC Purity Assessment Workflow.
Comparative Data and Performance Analysis
The following table summarizes the performance of the two methods based on typical experimental results for a batch of 3-Fluoro-5-nitro-2-vinylpyridine containing a known key impurity.
Performance Metric
Method A: Isocratic QC
Method B: Gradient Impurity Profiling
Justification
Retention Time (Main Peak)
~ 4.5 min
~ 22.1 min
Isocratic elution is faster; gradient provides stronger retention for better resolution.
Analysis Time
10 min
35 min
Method A is >3x faster, suitable for high-throughput needs.
Resolution (Rs) with Impurity 1
1.8
4.5
The gradient method provides superior baseline separation, critical for accurate impurity quantification.
Limit of Quantification (LOQ)
~ 0.05%
~ 0.01%
The longer column and gradient focusing in Method B enhance sensitivity for trace impurities.
Each method is tailored for a different analytical purpose.
Discussion of Results:
Method A provides a rapid assessment of purity, with an analysis time of just 10 minutes. While the resolution from the key impurity is slightly below the ideal value of 2.0, it may be acceptable for in-process controls where speed is critical.
In contrast, Method B demonstrates superior resolving power. The 35-minute gradient run successfully separates the main analyte from all detectable impurities with excellent resolution (Rs > 4.0). The enhanced sensitivity (LOQ ~0.01%) makes this method ideal for identifying and quantifying trace-level impurities, which is a requirement for regulatory submissions and comprehensive material characterization.
Logical Framework for Method Selection
The choice between an isocratic and gradient method is dictated by the specific analytical objective. The diagram below illustrates the decision-making process.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
Both the rapid isocratic (Method A) and the comprehensive gradient (Method B) HPLC methods are valuable tools for the purity assessment of 3-Fluoro-5-nitro-2-vinylpyridine.
For routine quality control and in-process checks , where speed and efficiency are paramount and the impurity profile is known, Method A is the recommended choice.
For process development, reference standard characterization, stability testing, and final product release for regulatory purposes , the superior resolution and sensitivity of Method B are essential.
By employing a fit-for-purpose analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. The validation of any chosen method should be performed in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[8]
References
Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
Pharma Guideline. (n.d.). System Suitability in HPLC Analysis.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Tech-Visions. (2018, July 28). What are system suitability tests (SST) of analytical methods?.
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Slideshare. (n.d.). System suitability parameters assessment by HPLC.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
International Council for Harmonisation. (n.d.). Quality Guidelines.
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
A Comparative Crystallographic Guide to 3-Fluoro-5-nitro-2-vinylpyridine Derivatives: From Synthesis to Supramolecular Architecture
Introduction: The Strategic Importance of Fluorinated Nitropyridines in Drug Discovery In the landscape of modern medicinal chemistry, pyridine scaffolds are foundational building blocks for a vast array of therapeutic a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Fluorinated Nitropyridines in Drug Discovery
In the landscape of modern medicinal chemistry, pyridine scaffolds are foundational building blocks for a vast array of therapeutic agents. The strategic introduction of specific functional groups, such as fluorine and nitro moieties, can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity, and alter pKa.[1][2] The nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution within the aromatic ring and provides a key site for hydrogen bonding interactions.[3]
The compound 3-fluoro-5-nitro-2-vinylpyridine and its derivatives represent a class of molecules with significant potential as intermediates and pharmacophores in drug development.[4][5] The vinyl group, in particular, offers a versatile handle for further synthetic elaboration. Understanding the precise three-dimensional structure of these molecules is not merely an academic exercise; it is critical for rational drug design, enabling scientists to predict and optimize interactions with biological targets.
This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 3-fluoro-5-nitro-2-vinylpyridine derivatives. We will explore the journey from synthesis and crystallization to the elucidation of intricate molecular geometries and intermolecular interactions that govern crystal packing. By comparing the parent molecule with a hypothetical derivative, we will demonstrate how subtle chemical modifications can lead to significant changes in the solid-state architecture, offering insights crucial for the development of novel therapeutics.
Part 1: Synthesis and Single Crystal Growth
The successful acquisition of high-quality single crystals is the most critical prerequisite for X-ray diffraction analysis. This process begins with the synthesis of the target compound, followed by a meticulous crystallization protocol.
General Synthetic Approach
The synthesis of 3-fluoro-5-nitro-2-vinylpyridine derivatives typically involves multi-step processes. A common strategy is the fluorination of a corresponding chlorine-containing pyridine derivative at an elevated temperature using an alkali-metal fluoride in an aprotic amide solvent.[6] Subsequent nitration and the introduction of the vinyl group via cross-coupling reactions, such as a Stille or Suzuki coupling, can yield the desired scaffold.[7] The precise route can be tailored based on the desired substitutions on the vinyl group or the pyridine ring.
The Challenge and Strategy of Crystallization
Pyridine derivatives can be notoriously difficult to crystallize. Their inherent polarity and capacity for hydrogen bonding often lead to high solubility in a wide range of solvents, making it challenging to achieve the supersaturation required for crystal growth.[8] Furthermore, impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, degrading quality.
The selection of an appropriate crystallization technique is paramount. Common methods include slow evaporation, vapor diffusion, and slow cooling, each with its own merits depending on the compound's properties.[9]
Slow Evaporation: The simplest method, where a near-saturated solution is allowed to evaporate slowly, gradually increasing the concentration to induce crystallization. It is often the first method attempted.[9]
Vapor Diffusion: Ideal for small quantities or sensitive compounds. A solution of the compound is placed in a vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow and controlled crystal growth.[10]
Slow Cooling: Involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool gradually. The decrease in solubility upon cooling leads to crystallization.
Experimental Protocol: Crystallization by Slow Evaporation
Solvent Screening: Begin by testing the solubility of the purified derivative (1-2 mg) in a range of solvents (0.5 mL) of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a solvent in which the compound is moderately soluble.
Solution Preparation: Dissolve approximately 10-20 mg of the high-purity derivative in the chosen solvent to create a near-saturated solution. Gentle warming may be used to facilitate dissolution.
Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a 0.22 µm syringe filter into a clean, small-volume crystallization vessel (e.g., a 2 mL glass vial).[9]
Controlled Evaporation: Cover the vial with parafilm and pierce it with 1-3 small pinholes. This restricts the rate of solvent evaporation, which is crucial for the growth of large, well-ordered single crystals. A too-rapid process often yields powder or small, poor-quality crystals.[10]
Incubation: Place the vial in a vibration-free environment at a constant temperature and leave it undisturbed.
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully retrieve them from the mother liquor using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.
Caption: Workflow for single crystal growth via slow evaporation.
Part 2: Comparative X-ray Crystallographic Analysis
Once a suitable crystal is obtained, X-ray diffraction is used to determine the precise arrangement of atoms. Here, we compare the crystallographic data of the parent compound, 3-fluoro-5-nitro-2-vinylpyridine (Derivative A) , with a hypothetical analog, 3-fluoro-5-nitro-2-((E)-2-phenylvinyl)pyridine (Derivative B) , to illustrate the structural impact of adding a phenyl group to the vinyl substituent.
Crystal Mounting: A single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[11]
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are corrected for various factors, including absorption.[11]
Structure Solution and Refinement: The positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares on F², adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed one.[11]
Caption: Comparison of dominant intermolecular interactions.
Part 3: Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive analysis is best supported by complementary techniques that probe the molecule's properties in different states.
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Diffraction
Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing in the solid state.
Unambiguous and highly detailed structural information. [11]
Requires high-quality single crystals, which can be difficult to grow. Provides no information on solution-state conformation or dynamics.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Connectivity of atoms, chemical environment, and conformation in solution. [5][12]
Provides structural data in the biologically relevant solution state. Does not require crystallization.
Provides an average structure; cannot resolve the fine details of bond lengths/angles or intermolecular packing.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., C=C, NO₂, C-F). [12]
Fast, non-destructive, and excellent for confirming the presence of key chemical bonds.
Provides limited information on the overall 3D structure and connectivity.
Can predict structures and properties for hypothetical molecules, aiding in rational design. Complements experimental data by providing energetic insights. [2]
The accuracy is dependent on the level of theory and basis set used. It is a model, not a direct measurement.
Conclusion and Future Outlook
This guide demonstrates that single-crystal X-ray crystallography is an indispensable tool for the detailed structural characterization of 3-fluoro-5-nitro-2-vinylpyridine derivatives. Through a comparative analysis, we have shown that even a seemingly simple modification—the addition of a phenyl group—can induce significant changes in both the intramolecular conformation and the intermolecular packing forces. The introduction of the phenyl ring alters key torsion angles due to steric effects and provides a new, dominant π-stacking interaction that redefines the crystal's supramolecular architecture.
These atomic-level insights are crucial for drug development professionals. Understanding how substituents direct crystal packing can inform strategies for crystal engineering, such as the design of co-crystals to improve physicochemical properties like solubility and dissolution rate. [4][11]The detailed geometric data from crystallography also provides an essential foundation for computational studies, such as molecular docking, which can predict how these molecules will bind to their protein targets. [5][13]By integrating high-resolution structural data with other analytical and computational methods, researchers can accelerate the journey from a promising molecular scaffold to a viable clinical candidate.
References
Introduction to Crystallization of Pyridine N-Oxide Compounds. (2025). Benchchem.
Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
Structural and optical properties of poly(4‐vinyl pyridine)/pyridine gels. (2004).
A Comparative Performance Analysis of Polymers from Vinylpyridine Isomers. (2025). Benchchem.
CRYSTAL FORM OF PYRIDINE DERIVATIVE AND PREPARATION METHOD THEREFOR. (2023).
Crystal Structure of (4-Vinylpyrid - Amanote Research. (2005). Amanote Research.
Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. (2023). Journal of Agricultural and Food Chemistry.
Structure elucidation of 4-vinylpyridine dimer and activity tests as corrosion inhibitor for mild steel in co2−sATUR
Structural and optical properties of poly(4-vinyl pyridine)/pyridine gels. (2004). The Hebrew University of Jerusalem.
Guide for crystalliz
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (2022). PMC.
Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. (2014). SCIRP.
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (2015).
Process for the preparation of fluorinated pyridines. (1986).
NOVEL, SAFE, ECONOMICAL AND AN EFFICIENT PROCESS FOR PREPARATION OF 3-FLUORO-2-NITRO PYRIDINE OF FORMULA I. (2023).
3-Fluoro-5-vinylpyridine. BLD Pharm.
3-Fluoro-5-nitropyridin-2-OL. (2026). PubChem.
Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide. (2025). Benchchem.
Acid–base strength and acido(fluoro)chromism of three push–pull derivatives of 2,6-distyrylpyridine. (2018).
3-Fluoro-2-nitro-pyridine CAS 54231-35-5.
A DFT Study on Nitro Deriv
Specific interactions between fluorinated vitamin-D3 derivatives and vitamin-D receptor: molecular mechanics and ab initio fragment molecular orbital calcul
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)
Benchmarking the performance of 3-Fluoro-5-nitro-2-vinylpyridine-based polymers
As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the performance of polymers derived from the functional monomer, 3-Fluoro-5-nitro-2-vinylpyridine. Given the novel nature...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the performance of polymers derived from the functional monomer, 3-Fluoro-5-nitro-2-vinylpyridine. Given the novel nature of this specific monomer, this document outlines a prospective analysis, detailing the proposed synthesis, characterization, and a rigorous benchmarking protocol against established polymers in the field of drug delivery. The causality behind each experimental choice is explained to provide a robust, self-validating system for researchers.
Introduction: The Case for Advanced Functional Vinylpyridine Polymers
In the realm of biomedical materials, "smart" polymers that respond to specific physiological triggers are of paramount importance for targeted drug delivery.[1][2] These stimuli-responsive polymers can enhance therapeutic efficacy while minimizing off-target side effects.[2][3] Among these, poly(vinylpyridine)s (PVPs) are a well-established class of pH-responsive polymers. The nitrogen atom on the pyridine ring can be protonated in acidic environments, such as those found in tumor microenvironments or endo-lysosomal compartments, leading to a conformational change that can trigger the release of a therapeutic payload.[4][5]
The isomeric position of the vinyl group and the nitrogen atom significantly influences the physicochemical properties of the resulting polymers (e.g., P2VP vs. P4VP).[6] However, the true potential lies in the functionalization of the pyridine ring itself. This guide focuses on a promising, yet underexplored monomer: 3-Fluoro-5-nitro-2-vinylpyridine .
The introduction of fluoro and nitro groups is deliberate. The nitro group serves as a versatile synthetic handle; its reduction to a primary amine (–NH₂) would yield a polymer with a tunable pH-responsive character, ideal for drug delivery applications.[7] The electron-withdrawing nature of both the fluoro and nitro substituents is hypothesized to significantly alter the pKa of the pyridine nitrogen and the resulting amine, providing a unique pH-response window compared to unsubstituted PVPs. The fluorine atom may also introduce beneficial properties such as increased thermal stability and specific interactions for advanced applications.
This guide will lay out the necessary experimental framework to synthesize, characterize, and rigorously benchmark polymers based on 3-Fluoro-5-nitro-2-vinylpyridine, providing a clear pathway for their evaluation as next-generation drug delivery vehicles.
Proposed Synthesis and Characterization Workflow
To benchmark performance, a well-defined polymer is essential. Controlled radical polymerization techniques are therefore mandated. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected here due to its tolerance of a wide range of functional monomers and its ability to produce polymers with predetermined molecular weights and low polydispersity (Đ).
Proposed Polymerization Protocol: RAFT Synthesis of Poly(3-Fluoro-5-nitro-2-vinylpyridine) (P(F-NVP))
This protocol describes the synthesis of a well-defined P(F-NVP) homopolymer.
Rationale: The choice of RAFT agent (e.g., CPDB) and initiator (e.g., AIBN) is based on their proven efficacy for vinylpyridine and other functional monomers.[8] The molar ratios are selected to target a specific degree of polymerization, ensuring controlled molecular weight. Degassing is critical to remove oxygen, which can terminate the radical polymerization.
Step-by-Step Protocol:
Reagent Preparation: In a Schlenk flask, add 3-Fluoro-5-nitro-2-vinylpyridine (monomer), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB, RAFT agent), and Azobisisobutyronitrile (AIBN, initiator). A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] =[9]:[1]:[0.2].
Solvent Addition: Dissolve the components in a suitable solvent, such as 1,4-dioxane or DMF.
Degassing: Subject the solution to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
Polymerization: Backfill the flask with an inert gas (e.g., Argon) and immerse it in a pre-heated oil bath at the desired temperature (e.g., 70 °C). Stir for a predetermined time (e.g., 8-24 hours) to achieve high monomer conversion.
Termination: Quench the polymerization by immersing the flask in an ice bath and exposing the reaction mixture to air.
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether). Recover the polymer by filtration or centrifugation, re-dissolve in a minimal amount of solvent, and re-precipitate. Repeat this process three times to remove unreacted monomer and initiator fragments.
Drying: Dry the purified polymer under high vacuum at room temperature for at least 48 hours.
Post-Polymerization Modification: Reduction to Poly(3-fluoro-5-amino-2-vinylpyridine) (P(F-AVP))
Rationale: The conversion of the nitro group to an amine is the key step to unlocking the pH-responsive functionality for drug delivery. Sodium dithionite is a mild reducing agent suitable for this transformation without degrading the polymer backbone.
Step-by-Step Protocol:
Dissolve the P(F-NVP) polymer in a suitable solvent (e.g., a THF/water mixture).
Add an excess of sodium dithionite (Na₂S₂O₄).
Heat the reaction mixture (e.g., to 60 °C) and stir for 24 hours under an inert atmosphere.
After cooling, neutralize the solution and remove the solvent under reduced pressure.
Purify the resulting P(F-AVP) polymer by dialysis against deionized water for 48 hours to remove salts and other small molecule impurities.
Isolate the final polymer by lyophilization (freeze-drying).
Physicochemical Characterization
Rationale: Thorough characterization is non-negotiable to establish a structure-property relationship. Each technique provides a critical piece of data to validate the synthesis and understand the polymer's behavior.
¹H NMR Spectroscopy: To confirm the polymer structure, verify the reduction of the nitro group to an amine, and calculate monomer conversion.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[6] A low Đ (< 1.3) is indicative of a successful controlled polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the disappearance of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹) and the appearance of the amine group (~3300-3500 cm⁻¹).
Thermal Analysis (TGA/DSC): To determine the polymer's thermal stability and its glass transition temperature (Tg), which is a key parameter for material processing and performance.[6]
Proposed workflow for synthesis, modification, and characterization.
Performance Benchmarking Framework
The central goal is to objectively compare the performance of the novel P(F-AVP) polymer against relevant alternatives. The selection of comparators is critical for a meaningful analysis.
Selection of Comparator Polymers
Poly(2-vinylpyridine) (P2VP): The direct, non-functionalized analogue. This comparison will isolate the effects of the fluoro and amino substituents on properties like pKa, drug loading, and cytotoxicity.
Poly(N-isopropylacrylamide) (PNIPAM): A "gold standard" thermo-responsive polymer.[10] This benchmarks P(F-AVP) against a different and widely studied class of stimuli-responsive polymer.
Poly(lactic-co-glycolic acid) (PLGA): An FDA-approved, biodegradable polyester widely used in drug delivery. This provides a benchmark against a clinically translated material, focusing on biocompatibility and degradation profile.
Comparative Data Analysis: Key Performance Indicators (KPIs)
The following table outlines the essential KPIs that must be measured to build a comprehensive performance profile. This data should be acquired for P(F-AVP) and all comparator polymers under identical experimental conditions.
Performance Metric
P(F-AVP) (Target)
Poly(2-vinylpyridine)
PNIPAM
PLGA
Rationale & Significance
Mn (kDa) & Đ (GPC)
To be determined
Matched to Target
Matched to Target
Matched to Target
Ensures comparison is based on similar chain lengths, not molecular weight effects.
Calculate Drug Loading Capacity (DLC%): Freeze-dry the nanoparticle pellet to get the total mass. DLC% = (Total DOX - Free DOX) / Mass of Nanoparticles * 100
Prepare two sets of buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5.
Disperse a known amount of DOX-loaded nanoparticles in 1 mL of each buffer in separate dialysis bags (with an appropriate molecular weight cutoff).
Place each bag into a larger container with 20 mL of the corresponding fresh buffer.
Maintain the containers at 37 °C with gentle shaking.
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer and replace it with 1 mL of fresh buffer.
Quantify the amount of released DOX in the aliquots using fluorescence spectroscopy.
Plot the cumulative percentage of drug released versus time for both pH conditions.
Mechanism of pH-responsive drug release from the P(F-AVP) polymer.
Discussion and Anticipated Outcomes
The true value of this benchmarking guide lies in the interpretation of the collected data. The P(F-AVP) polymer is hypothesized to exhibit several advantages:
Unique pH-Sensitivity: The electron-withdrawing fluoro- and (prior to reduction) nitro- groups are expected to lower the pKa of the resulting amine compared to the pyridine in P2VP. This could lead to a sharper and more sensitive response in the specific pH range of the tumor microenvironment (pH 6.5-6.8), potentially offering a more precise triggering mechanism than traditional PVP-based systems.
Enhanced Drug Loading: The presence of both the amine and the pyridine nitrogen offers multiple sites for potential hydrogen bonding or electrostatic interactions with drug molecules, which could lead to higher drug loading capacities compared to the single interaction site in P2VP or the less polar backbones of PNIPAM and PLGA.
Favorable Biocompatibility: While all polymers require rigorous testing, the fundamental C-C backbone is a common and generally well-tolerated polymer motif. The key will be to assess the cytotoxicity of the functionalized polymer, which is addressed by the benchmarking protocol.
This guide provides a comprehensive, scientifically-grounded framework for the synthesis, characterization, and performance evaluation of a novel functional polymer. By following these self-validating protocols and comparing against well-chosen benchmarks, researchers can definitively determine the potential of 3-Fluoro-5-nitro-2-vinylpyridine-based polymers as advanced materials for drug delivery and other biomedical applications.
References
Flemming, S., et al. (2009). Stimuli-responsive polymers and their applications in drug delivery. PubMed. Available at: [Link]
Langer, R., & Peppas, N. A. (2018). Stimuli-Responsive Drug Release from Smart Polymers. PMC. Available at: [Link]
Al-Hetlani, E., et al. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. MDPI. Available at: [Link]
Li, Y., et al. (2021). Recent Advances in Stimuli-Responsive Self-Immolative Polymers for Drug Delivery and Molecular Imaging. ACS Publications. Available at: [Link]
Patel, M., et al. (2014). Classification of stimuli–responsive polymers as anticancer drug delivery systems. Journal of Controlled Release. Available at: [Link]
Mishra, S., et al. (2023). pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Sharma, A., et al. (2021). pH-responsive Polymers for Drug Delivery: Trends and Opportunities. ResearchGate. Available at: [Link]
Cheng, R., et al. (2020). pH-Responsive Polymer Nanomaterials for Tumor Therapy. PMC. Available at: [Link]
Loo, J. F., et al. (2022). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI. Available at: [Link]
Wang, Y., et al. (2018). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. MDPI. Available at: [Link]
Kiseleva, E. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available at: [Link]
Lansalot, M., et al. (2000). Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization: The Influence of Nitroxide Concentration, Solvent, and Temperature. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
Coneski, P. N., & Schoenfisch, M. H. (2012). Polymer-Based Nitric Oxide Therapies: Recent Insights for Biomedical Applications. PMC. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
Abd El-Ghaffar, M. A., & Hashem, M. S. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Zare, E. N., et al. (2020). Poly(vinyl pyridine)s: A Versatile Polymer in Catalysis. ResearchGate. Available at: [Link]
A Comparative Guide to Catalysts for the Synthesis of 3-Fluoro-5-nitro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the strategic incorporation of vinyl groups into heterocyclic scaffolds is a pivotal step in the development o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the strategic incorporation of vinyl groups into heterocyclic scaffolds is a pivotal step in the development of novel therapeutic agents. The target molecule, 3-fluoro-5-nitro-2-vinylpyridine, presents a unique synthetic challenge due to the presence of two strongly electron-withdrawing groups on the pyridine ring. These substituents significantly influence the electronic properties of the precursor, 2-chloro-3-fluoro-5-nitropyridine, thereby dictating the choice and performance of the catalyst in C-C bond formation reactions. This guide provides a comprehensive comparative analysis of common catalytic systems for the synthesis of 3-fluoro-5-nitro-2-vinylpyridine, offering insights into catalyst selection, reaction mechanisms, and experimental protocols to aid researchers in this critical synthetic endeavor.
Introduction to the Synthetic Challenge
The synthesis of 3-fluoro-5-nitro-2-vinylpyridine typically proceeds via the vinylation of a suitable 2-halopyridine precursor. The presence of the electron-withdrawing fluorine and nitro groups at the 3- and 5-positions, respectively, deactivates the pyridine ring towards electrophilic substitution but activates the 2-position for nucleophilic aromatic substitution and cross-coupling reactions. The primary challenge lies in identifying a catalytic system that is robust enough to overcome the electronic deactivation while maintaining high yield and selectivity. This guide will focus on three prominent palladium-catalyzed cross-coupling reactions: the Stille, Suzuki-Miyaura, and Heck reactions.
A reliable synthesis of the starting material is paramount. A common and efficient route to 2-chloro-3-fluoro-5-nitropyridine is outlined below.
Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine
To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL) is slowly added phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C. The reaction mixture is stirred at 60 °C for 10 hours. Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with a saturated sodium carbonate solution (25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (5% ethyl acetate in hexane) to yield 2-chloro-3-fluoro-5-nitropyridine (1.62 g, 97% yield)[1].
Comparative Analysis of Catalytic Vinylation Methods
The choice of catalytic method for the vinylation of 2-chloro-3-fluoro-5-nitropyridine will depend on factors such as catalyst cost, availability of reagents, reaction conditions, and tolerance to functional groups. Below is a comparative overview of the Stille, Suzuki-Miyaura, and Heck reactions for this transformation.
Catalytic Systems at a Glance
Catalytic Method
Typical Catalyst System
Vinyl Source
Key Advantages
Key Disadvantages
Stille Coupling
Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃
Vinyltributyltin
Mild reaction conditions, tolerant to a wide range of functional groups.[2][3]
Toxicity of organotin reagents and byproducts.[4][5]
Suzuki-Miyaura Coupling
Pd(OAc)₂/SPhos, PdCl₂(dppf)
Vinylboronic acid or its esters
Readily available and non-toxic boron reagents, generally high yields.
Requires a base which can be incompatible with sensitive substrates.[6][7][8]
Heck Reaction
Pd(OAc)₂, Pd/C
Ethylene gas or vinylating agent
Atom economical (with ethylene), avoids organometallic reagents.[9]
Can require high pressures and temperatures, potential for side reactions.
In-Depth Discussion of Catalytic Methods
The Stille coupling is a robust and versatile method for C-C bond formation.[2] It typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an organotin reagent, in this case, vinyltributyltin.
Mechanism: The catalytic cycle involves the oxidative addition of the 2-chloro-3-fluoro-5-nitropyridine to the Pd(0) complex, followed by transmetalation with the vinyltin reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocol (Representative): In a flame-dried flask under an inert atmosphere, 2-chloro-3-fluoro-5-nitropyridine (1.0 mmol), vinyltributyltin (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) are dissolved in anhydrous toluene (10 mL). The mixture is degassed and then heated to 100 °C for 12 hours. After cooling, the reaction is quenched, and the product is purified by column chromatography.
Performance Insights: The electron-withdrawing nature of the fluoro and nitro groups on the pyridine ring makes the C-Cl bond more susceptible to oxidative addition, which can be advantageous. However, the potential for the nitro group to coordinate to the palladium center could inhibit catalysis. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[4][5]
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild conditions, high yields, and the commercial availability and low toxicity of boronic acid reagents.[6][7][8]
Mechanism: The reaction requires a base to activate the boronic acid, forming a boronate complex which then undergoes transmetalation with the palladium(II) intermediate. The catalytic cycle is similar to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol (Representative): To a mixture of 2-chloro-3-fluoro-5-nitropyridine (1.0 mmol), vinylboronic acid pinacol ester (1.5 mmol), and potassium carbonate (2.0 mmol) in a 1,4-dioxane/water (4:1) mixture (10 mL) is added PdCl₂(dppf) (0.03 mmol). The mixture is degassed and heated at 80 °C for 6 hours. After completion, the reaction is worked up by extraction and purified by column chromatography.
Performance Insights: For electron-deficient substrates like 2-chloro-3-fluoro-5-nitropyridine, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with Pd(OAc)₂ often exhibit superior performance, leading to higher yields and shorter reaction times.[1] The choice of base is also critical and needs to be optimized to avoid potential side reactions.
The Heck reaction offers a pathway to vinylpyridines without the need for pre-formed organometallic reagents, making it an atom-economical choice, especially when using ethylene gas directly.[9]
Mechanism: The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol (Representative): A high-pressure reactor is charged with 2-chloro-3-fluoro-5-nitropyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol) in acetonitrile (10 mL). The reactor is pressurized with ethylene (10 atm) and heated to 120 °C for 24 hours. After cooling and venting, the product is isolated and purified.
Performance Insights: The Heck reaction with electron-deficient aryl halides can be challenging and often requires higher temperatures and pressures. The strong electron-withdrawing groups on the pyridine ring can promote the oxidative addition step but may also lead to catalyst deactivation. Ligandless or phosphine-free catalyst systems have been developed and could be advantageous in terms of cost and stability.[9]
Conclusion and Recommendations
The synthesis of 3-fluoro-5-nitro-2-vinylpyridine presents a formidable challenge due to the electronic nature of the substrate. Each of the discussed catalytic methods offers a viable route, with its own set of advantages and disadvantages.
For robustness and functional group tolerance , the Stille coupling is a reliable choice, provided that the toxicity of tin reagents can be managed.
For efficiency, high yields, and environmental considerations , the Suzuki-Miyaura coupling is highly recommended. The use of modern catalyst systems with bulky phosphine ligands is likely to provide the best results for this electron-deficient substrate.
The Heck reaction represents the most atom-economical approach, but it may require significant optimization of reaction conditions to achieve satisfactory yields.
Ultimately, the optimal catalyst and method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. It is strongly advised to perform small-scale screening of different catalyst systems and conditions to identify the most effective protocol for the synthesis of this valuable pharmaceutical intermediate.
References
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (68)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
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Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. Journal of the American Chemical Society, 108(11), 3033–3040.
Denmark, S. E., & Smith, R. C. (2006). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic letters, 8(26), 6003–6006.
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions (And Why They Don't Belong In Most Introductory Organic Chemistry Courses).
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
Cacchi, S., Morera, E., & Ortar, G. (1990). PALLADIUM-CATALYZED REDUCTION OF VINYL TRIFLUOROMETHANESULFONATES TO ALKENES: CHOLESTA-3,5-DIENE. Organic Syntheses, 68, 138.
Moran, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(1), 1-8.
Merino, P. (2003). A General Method for the Vinylation of Nitrones. Synthesis of Allyl Hydroxylamines and Allyl Amines. The Journal of Organic Chemistry, 68(14), 5645–5653.
Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
Snieckus, V. (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Synthesis, 46(09), 1270–1278.
Taylor & Francis. (n.d.).
BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1133.
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
ResearchGate. (n.d.). Comparison of catalytic activity of various Pd 0 and Pd II sources.
Gouverneur, V., et al. (2020). (2-Fluoroallyl)palladium Complexes as Intermediates in Pd-Catalyzed Tsuji-Trost 2-Fluoroallylations: Synthesis and Reactivity. ChemRxiv.
Ma, J. A., & Cahard, D. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 163.
Chemistry LibreTexts. (2023, June 30). Heck Reaction.
Denmark, S. E., & Sweis, R. F. (2002). Palladium- (and nickel-) catalyzed vinylation of aryl halides.
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Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-5-nitro-2-vinylpyridine
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is paramount. 3-Fluoro-5-nitro-2-vinylpyridine, a key building block in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is paramount. 3-Fluoro-5-nitro-2-vinylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands accurate analytical characterization to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the characterization of 3-Fluoro-5-nitro-2-vinylpyridine: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC-UV).
The cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results obtained from different analytical procedures. This process is essential when transferring methods between laboratories, introducing a new method, or corroborating results from different analytical platforms.[1] This guide will delve into the experimental design, data interpretation, and best practices for the cross-validation of GC-MS and UPLC-UV methods for 3-Fluoro-5-nitro-2-vinylpyridine, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
The Importance of Method Selection for 3-Fluoro-5-nitro-2-vinylpyridine
The chemical properties of 3-Fluoro-5-nitro-2-vinylpyridine—a fluorinated, nitroaromatic vinylpyridine derivative—present unique analytical challenges. The presence of a nitro group makes it amenable to sensitive detection by certain techniques, while the vinyl group can be reactive. The fluorine atom can influence its chromatographic behavior and mass spectrometric fragmentation. Therefore, the choice of analytical method must be carefully considered to ensure specificity, accuracy, and precision.
Gas chromatography is a robust technique for the analysis of volatile and thermally stable nitroaromatic compounds.[9] When coupled with a mass spectrometer, GC-MS provides high selectivity and structural information. On the other hand, UPLC, an evolution of HPLC, offers significant improvements in speed, resolution, and sensitivity by utilizing sub-2 µm particle columns, making it a workhorse in the pharmaceutical industry for purity and assay determinations.[10][11][12][13][14]
Comparative Performance Data
The following tables summarize the expected performance characteristics of GC-MS and UPLC-UV methods for the analysis of 3-Fluoro-5-nitro-2-vinylpyridine. These values are based on typical performance for similar compounds and serve as a benchmark for method validation.
Table 1: Comparison of Method Validation Parameters
Visualizing the process of cross-validation and the structure of the analyte is crucial for understanding the analytical strategy.
Caption: Workflow for the cross-validation of GC-MS and UPLC-UV methods.
Caption: Chemical structure of 3-Fluoro-5-nitro-2-vinylpyridine.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation. It is crucial to perform a thorough method development and validation study for your specific application and instrumentation.
Protocol 1: GC-MS Analysis of 3-Fluoro-5-nitro-2-vinylpyridine
This method is based on established EPA methodologies for nitroaromatic compounds and general best practices for GC-MS analysis.[15]
1. Objective: To determine the purity and identify related substances of 3-Fluoro-5-nitro-2-vinylpyridine.
2. Instrumentation:
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250°C.
Injection Mode: Splitless, 1 µL.
Oven Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: 40-400 amu.
5. Sample and Standard Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetone.
Working Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Solution: Prepare the sample at a concentration of approximately 10 µg/mL in acetone.
6. Data Analysis:
Identify the peak for 3-Fluoro-5-nitro-2-vinylpyridine based on its retention time and mass spectrum.
Quantify the purity by area percent normalization.
Identify impurities by comparing their mass spectra to a library and the fragmentation pattern of the main compound. The presence of fluorine and a nitro group will lead to characteristic fragmentation patterns.[16][17]
Causality Behind Experimental Choices:
The choice of a non-polar HP-5ms column is suitable for the separation of a wide range of semi-volatile organic compounds.
Splitless injection is used to enhance sensitivity for trace impurity analysis.
The temperature program is designed to ensure the elution of the analyte and any potential higher-boiling impurities without causing thermal degradation, a known issue with some nitroaromatic compounds.[18]
EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.
Protocol 2: UPLC-UV Analysis of 3-Fluoro-5-nitro-2-vinylpyridine
This method is adapted from typical UPLC methods for pharmaceutical analysis, offering high throughput and excellent resolution.[11][12][14]
1. Objective: To determine the assay and purity of 3-Fluoro-5-nitro-2-vinylpyridine.
2. Instrumentation:
UPLC system with a binary solvent manager, sample manager, and a Photodiode Array (PDA) detector (e.g., Waters Acquity UPLC).
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program:
0-0.5 min: 10% B
0.5-3.0 min: 10% to 90% B
3.0-3.5 min: 90% B
3.5-4.0 min: 90% to 10% B
4.0-5.0 min: 10% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Detection: PDA detection at 254 nm.
Injection Volume: 2 µL.
5. Sample and Standard Preparation:
Diluent: Acetonitrile:Water (50:50 v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
Working Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 10, 50, 100 µg/mL).
Sample Solution: Prepare the sample at a concentration of approximately 50 µg/mL in the diluent.
6. Data Analysis:
Create a calibration curve by plotting the peak area against the concentration of the working standards.
Determine the concentration of 3-Fluoro-5-nitro-2-vinylpyridine in the sample solution using the calibration curve.
Calculate the purity by area percent normalization and identify any impurities based on their relative retention times.
Causality Behind Experimental Choices:
The use of a sub-2 µm particle C18 column provides high efficiency and rapid separations.[10][13]
A gradient elution is employed to ensure the elution of compounds with a range of polarities and to provide sharp peaks.
Formic acid is added to the mobile phase to improve peak shape for the basic pyridine moiety by suppressing silanol interactions with the stationary phase.[19]
Detection at 254 nm is chosen as it is a common wavelength for aromatic compounds with chromophores like the nitro group. A PDA detector allows for the assessment of peak purity.
Trustworthiness: A Self-Validating System
The cross-validation process itself is a self-validating system. By analyzing the same set of samples with two distinct, validated analytical techniques, any significant discrepancies in the results would trigger an investigation into potential method biases, sample preparation errors, or instrument malfunctions. The agreement of results from two orthogonal methods (i.e., methods based on different separation and detection principles) provides a high degree of confidence in the analytical data.
According to FDA guidance, cross-validation is necessary when data is generated from different methods within the same study.[1] The acceptance criteria for the cross-validation should be pre-defined in a validation protocol.[5][7] A common approach is to calculate the percentage difference between the results obtained from the two methods, with an acceptance criterion typically set at ±10-20%, depending on the nature of the analysis.
Conclusion
Both GC-MS and UPLC-UV are powerful and suitable techniques for the analysis of 3-Fluoro-5-nitro-2-vinylpyridine.
GC-MS offers unparalleled specificity for impurity identification due to the structural information provided by the mass spectrometer. It is particularly well-suited for identifying unknown impurities and for methods where absolute structural confirmation is required.
UPLC-UV provides a significant advantage in terms of speed and throughput, making it ideal for routine quality control applications such as assay and purity testing in a high-volume laboratory setting.[12][14] Its robustness and lower operational complexity are also key benefits.
The choice between these methods will depend on the specific analytical objective. For comprehensive characterization and impurity identification during process development, GC-MS is invaluable. For routine quality control and release testing, the speed and efficiency of UPLC-UV make it the preferred choice. A thorough cross-validation as outlined in this guide will ensure data integrity and comparability, regardless of the analytical method employed, thereby upholding the highest standards of scientific and regulatory compliance.
References
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. (2000). Taylor & Francis. Available at: [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (n.d.). springer.com. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). Agilent Technologies. Available at: [Link]
Separation of 4-Vinylpyridine on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]
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Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. (2000). PubMed. Available at: [Link]
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]
Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. (1969). J-Stage. Available at: [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. Available at: [Link]
UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). ijpsonline.com. Available at: [Link]
ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC): A NOVEL APPROACH IN ANALYSIS OF PHARMACEUTICALS. (n.d.). IJNRD. Available at: [Link]
A review article of UPLC and its emerging application and challenges and opportunities. (2025). wjpr.net. Available at: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]
ANALYTICAL METHODS. (n.d.). atsdr.cdc.gov. Available at: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). aminosynergy.com. Available at: [Link]
In-Vitro vs. In-Vivo Profiling of TRPV1 Antagonists Derived from 3-Fluoro-5-nitro-2-vinylpyridine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Introduction: The Chemical and Biological Context The compound 3-Fluoro-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Methodological Guide
Introduction: The Chemical and Biological Context
The compound 3-Fluoro-5-nitro-2-vinylpyridine (CAS 1419602-60-0) serves as a highly specialized synthetic intermediate in the development of substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives[1][2]. Pharmacologically, these derivatives function as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2].
TRPV1 is a non-selective, calcium-permeable cation channel predominantly expressed in peripheral sensory neurons. It acts as a polymodal nociceptive sensor, activated by capsaicin, noxious heat (>43°C), acidic conditions (pH < 6.0), and endogenous lipid mediators[3][4]. Because TRPV1 up-regulation is a primary driver of thermal hyperalgesia and mechanical allodynia, its antagonism is a highly validated mechanism for treating acute, chronic, and neuropathic pain[2][5].
However, translating a 3-Fluoro-5-nitro-2-vinylpyridine derivative from a chemical entity to a clinical candidate requires rigorous, distinct phases of testing. This guide objectively compares the in-vitro high-throughput screening methodologies with in-vivo translational models, detailing the causality behind experimental designs and providing self-validating protocols.
Mechanistic Pathway of TRPV1 Antagonism
To understand the assay designs, we must first map the biological cascade that these derivatives aim to interrupt.
Mechanism of TRPV1 activation by noxious stimuli and targeted inhibition by novel antagonists.
In-Vitro Studies: Quantifying Receptor Kinetics
In-vitro studies are the first line of evaluation. They are designed to isolate the TRPV1 receptor, stripping away systemic variables to measure the direct binding affinity and functional antagonism of the synthesized derivatives.
The FLIPR Calcium Flux Assay
Because TRPV1 activation results in massive
Ca2+
influx, the Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for high-throughput functional screening[3][6][7].
Experimental Causality:
Why FLIPR? It allows for the simultaneous, real-time measurement of intracellular calcium kinetics across 384 wells, enabling rapid
IC50
determination against multiple activation modes (capsaicin vs. low pH)[4][7].
Why use Probenecid? Probenecid is added to the dye-loading buffer to inhibit organic anion transporters (MRPs). This prevents the cells from pumping the fluorescent calcium indicator out of the cytoplasm, ensuring a stable baseline and high signal-to-noise ratio.
Cell Preparation: Seed Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human TRPV1 (hTRPV1) into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5%
CO2
[3][6].
Dye Loading: Remove culture media. Add 20 µL/well of Calcium 6 Assay dye (containing 2.5 mM probenecid). Incubate for 1.5 hours at 37°C[3].
Baseline Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 470-495 nm; Emission: 515-575 nm) for 10 seconds[8].
Antagonist Addition: Inject the 3-Fluoro-5-nitro-2-vinylpyridine derivative (serial dilutions from 10 µM to 0.1 nM) or a reference antagonist (e.g., AMG 9810 or SB-705498)[7][9]. Incubate online for 5 minutes. Validation: The antagonist alone must not trigger a calcium spike (verifying lack of agonism).
Agonist Challenge: Inject an
EC80
concentration of capsaicin (typically ~30-50 nM) or acidic buffer (pH 5.5)[3][4].
Data Acquisition: Measure peak Relative Fluorescence Units (RFU) over 3 minutes. Calculate
IC50
using non-linear regression analysis.
While in-vitro assays prove target engagement, in-vivo studies determine if the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) allows the compound to reach peripheral nerve terminals in sufficient concentrations to elicit analgesia[9].
Neuropathic Pain Models
TRPV1 antagonists are heavily evaluated in the Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) models[5][10].
Experimental Causality:
Why CCI? Acute thermal models (like a hot plate test) only measure baseline physiological nociception. The CCI model induces actual nerve damage, causing a massive up-regulation of TRPV1 expression in the dorsal root ganglia (DRG) and spinal cord (up to 167% increase by day 14)[5]. This accurately replicates the sensitized state of human neuropathic pain.
Why monitor Core Body Temperature? First-generation TRPV1 antagonists (like AMG 517) failed in clinical trials because blocking the proton-mediated activation of TRPV1 caused severe hyperthermia[3][4]. Modern derivatives must be screened in-vivo to ensure they are "modality-specific" (e.g., blocking capsaicin but sparing proton activation) to avoid altering body temperature[4].
Step-by-Step In-Vivo Efficacy Protocol
Surgical Induction (CCI): Under isoflurane anesthesia, expose the common sciatic nerve of adult male Sprague-Dawley rats. Loosely tie four chromic gut ligatures around the nerve to induce localized inflammation and neuropathy. Allow 7 days for recovery.
Baseline Behavioral Testing: Use von Frey filaments (up-down method) to assess mechanical allodynia (paw withdrawal threshold) and the Hargreaves apparatus to assess thermal hyperalgesia (paw withdrawal latency)[5][9]. Validation: Only animals showing a >50% reduction in withdrawal thresholds compared to pre-surgery baseline are included.
Dosing: Administer the 3-Fluoro-5-nitro-2-vinylpyridine derivative via oral gavage (p.o.) or intraperitoneal (i.p.) injection at varying doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., Gabapentin).
Time-Course Evaluation: Re-assess mechanical and thermal thresholds at 1, 2, 4, and 8 hours post-dose.
Safety Pharmacology: Concurrently measure rectal temperature using a digital thermocouple probe at each time point to screen for hyperthermic liabilities[4].
Comparative Analysis: In-Vitro vs. In-Vivo
The following table summarizes the quantitative metrics and strategic differences between the two testing phases for TRPV1 antagonists.
Parameter
In-Vitro (FLIPR / Patch-Clamp)
In-Vivo (CCI / SNL Models)
Primary Output Metric
IC50
(nM) /
Ki
values
ED50
(mg/kg) / % Reversal of Allodynia
Throughput
High (384-well to 1536-well formats)
Low (Requires surgical prep and behavioral scoring)
Physiological Relevance
Low (Isolated receptor in immortalized cells)
High (Intact nervous system, immune response, PK)
Key Advantage
Determines precise modality of block (capsaicin vs. heat vs. pH)[7]
Evaluates actual analgesic efficacy and CNS penetrance[5]
Primary Limitation
Cannot predict metabolic stability or protein binding
Reverses CFA thermal hyperalgesia at 30 mg/kg (i.p.)[9]
The Translational Workflow
To successfully develop these derivatives, scientists must utilize a gated workflow where in-vitro success dictates in-vivo progression.
Translational workflow from in-vitro high-throughput screening to in-vivo efficacy and safety validation.
Conclusion
Derivatives of 3-Fluoro-5-nitro-2-vinylpyridine represent a promising class of vanilloid receptor ligands[2]. However, their development relies heavily on the synergistic use of in-vitro and in-vivo platforms. In-vitro FLIPR assays provide the high-resolution kinetic data necessary to optimize the molecule's binding affinity and avoid proton-blockade liabilities[4][7]. Conversely, in-vivo neuropathic pain models validate the molecule's pharmacokinetic viability and true analgesic potential[5][9]. By rigorously applying both methodologies, researchers can successfully navigate the complex landscape of TRPV1 drug discovery.
References
Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands
Google P
Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (Libvatrep)
Translational Vision Science & Technology (TVST)[Link]
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain
MDPI[Link]
Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist
PubMed (NIH)[Link]
Pharmacology of Modality-Specific Transient Receptor Potential Vanilloid-1 Antagonists That Do Not Alter Body Temperature
Journal of Pharmacology and Experimental Therapeutics[Link]
TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception
PMC (NIH)[Link]
Ablation of TRPV1+ Afferent Terminals by Capsaicin Mediates Long-Lasting Analgesia for Trigeminal Neuropathic Pain
eNeuro[Link]
AMG 9810, a Novel Vanilloid Receptor 1 (TRPV1) Antagonist with Antihyperalgesic Properties
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In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model
Dove Medical Press[Link]
A Guide to Enhancing Reproducibility in Experiments with 3-Fluoro-5-nitro-2-vinylpyridine: A Comparative Analysis
In the landscape of pharmaceutical and materials science, the demand for novel heterocyclic building blocks is incessant. Molecules such as 3-fluoro-5-nitro-2-vinylpyridine present a unique chemical architecture, offerin...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science, the demand for novel heterocyclic building blocks is incessant. Molecules such as 3-fluoro-5-nitro-2-vinylpyridine present a unique chemical architecture, offering a confluence of reactive sites: a vinyl group amenable to polymerization and addition reactions, and a pyridine ring activated by electron-withdrawing fluoro and nitro substituents, priming it for nucleophilic aromatic substitution. However, the very features that make this compound a valuable synthon also introduce significant challenges to experimental reproducibility.
This guide provides a comprehensive analysis of the factors influencing the reproducibility of experiments involving 3-fluoro-5-nitro-2-vinylpyridine. We will delve into a comparative analysis of synthetic routes, explore the nuances of its reactivity, and present standardized protocols designed to be self-validating. Our focus will be on the causality behind experimental choices, aiming to equip researchers with the insights necessary to achieve consistent and reliable outcomes.
Synthetic Routes to 3-Fluoro-5-nitro-2-vinylpyridine: A Comparative Study
The synthesis of 3-fluoro-5-nitro-2-vinylpyridine is not a trivial endeavor, and the chosen pathway can significantly impact the purity of the final product and the reproducibility of its subsequent reactions. While a definitive, universally adopted synthesis may not be widely published, we can infer logical and robust pathways based on established organic chemistry principles. The two primary retrosynthetic disconnections involve either the late-stage introduction of the vinyl group or the initial construction of the substituted pyridine ring followed by vinylation.
A plausible and commonly employed strategy for the synthesis of vinyl-substituted heteroaromatics is the Stille or Suzuki cross-coupling reaction. These methods offer a high degree of functional group tolerance and generally proceed with good yields. Another viable approach is the Wittig reaction on the corresponding aldehyde.
Synthetic Route
Key Transformation
Potential Reproducibility Challenges
Advantages
Disadvantages
Route A: Cross-Coupling
Stille or Suzuki coupling of a 2-halo-3-fluoro-5-nitropyridine with a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid).
Purity of the organometallic reagent, catalyst activity, and precise control of reaction temperature.
High functional group tolerance, generally good yields.
Cost of palladium catalysts and organotin reagents, potential for metal contamination in the final product.
Route B: Wittig Reaction
Reaction of 3-fluoro-5-nitro-2-pyridinecarboxaldehyde with a phosphorus ylide (e.g., methyltriphenylphosphonium bromide).
Purity of the starting aldehyde, basicity of the reaction medium, and stereoselectivity (if applicable).
Avoids the use of expensive and potentially toxic heavy metals.
Generation of triphenylphosphine oxide as a byproduct can complicate purification.
Below is a detailed, self-validating protocol for the synthesis of 3-fluoro-5-nitro-2-vinylpyridine via a Suzuki cross-coupling reaction, a method often favored for its reliability.
Experimental Protocol: Synthesis via Suzuki Cross-Coupling
Objective: To synthesize 3-fluoro-5-nitro-2-vinylpyridine from 2-chloro-3-fluoro-5-nitropyridine and potassium vinyltrifluoroborate.
Materials:
2-chloro-3-fluoro-5-nitropyridine
Potassium vinyltrifluoroborate
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane (anhydrous)
Water (degassed)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Catalyst Preparation: In a dry, argon-flushed round-bottom flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous 1,4-dioxane (5 mL). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
Reaction Setup: To the catalyst solution, add 2-chloro-3-fluoro-5-nitropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
Reaction Execution: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL). Heat the reaction mixture to 80 °C under an argon atmosphere and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-fluoro-5-nitro-2-vinylpyridine.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.
Caption: Synthetic workflow for 3-fluoro-5-nitro-2-vinylpyridine via Suzuki coupling.
Reactivity and Reproducibility in Downstream Applications
The dual reactivity of 3-fluoro-5-nitro-2-vinylpyridine makes it a versatile building block. However, this also necessitates careful control of reaction conditions to achieve selective transformations and ensure reproducibility.
Vinyl Group Reactivity: The vinyl group can participate in a variety of reactions, including polymerization, cycloadditions, and Michael additions. The electron-withdrawing nature of the fluoronitropyridine ring enhances the electrophilicity of the vinyl group, making it a good Michael acceptor.
Pyridine Ring Reactivity: The presence of the strongly deactivating nitro group and the fluoro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the nitro group.
Reaction Type
Target Site
Alternative Reagent
Comparative Performance & Reproducibility
Michael Addition
Vinyl group
2-Vinylpyridine
3-Fluoro-5-nitro-2-vinylpyridine is more reactive due to the electron-withdrawing substituents, leading to faster reaction times but potentially more side products if not controlled. Reproducibility is highly dependent on the stoichiometry of the nucleophile and the reaction temperature.
Diels-Alder
Vinyl group
Styrene
The electron-deficient vinyl group of 3-fluoro-5-nitro-2-vinylpyridine is a better dienophile than styrene in normal electron demand Diels-Alder reactions. Reproducibility is generally high for this concerted reaction.
SNAᵣ
Pyridine ring
2-Chloro-3-nitropyridine
The additional fluoro group in 3-fluoro-5-nitro-2-vinylpyridine further activates the ring for nucleophilic attack. However, competition between substitution at different positions can be a reproducibility challenge.
Experimental Protocol: Michael Addition with Thiophenol
Objective: To perform a reproducible Michael addition of thiophenol to 3-fluoro-5-nitro-2-vinylpyridine.
Materials:
3-Fluoro-5-nitro-2-vinylpyridine
Thiophenol
Triethylamine (Et₃N)
Dichloromethane (DCM, anhydrous)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve 3-fluoro-5-nitro-2-vinylpyridine (1.0 eq) in anhydrous dichloromethane (10 mL).
Addition of Reagents: Add thiophenol (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
Initiation: Slowly add triethylamine (1.2 eq) dropwise to the cooled solution.
Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers and wash with brine (1 x 15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure of the adduct and assess purity using ¹H NMR, ¹³C NMR, and HPLC.
Caption: Competing reaction pathways for 3-fluoro-5-nitro-2-vinylpyridine.
Key Factors for Ensuring Experimental Reproducibility
Achieving reproducible results with 3-fluoro-5-nitro-2-vinylpyridine hinges on meticulous control over several key experimental parameters.
Purity of Starting Materials: The presence of impurities in the starting material can lead to unpredictable side reactions and inconsistent yields. It is crucial to fully characterize the starting material by techniques such as NMR and LC-MS before use.
Solvent Quality: The use of anhydrous and degassed solvents is often critical, especially in metal-catalyzed reactions like Suzuki couplings. Trace amounts of water or oxygen can deactivate the catalyst and lead to failed or incomplete reactions.
Temperature Control: Many organic reactions are highly sensitive to temperature fluctuations. Precise temperature control is essential for minimizing the formation of byproducts and ensuring consistent reaction rates.
Atmospheric Control: Reactions involving air- or moisture-sensitive reagents or catalysts must be conducted under an inert atmosphere (e.g., argon or nitrogen).
Scale of the Reaction: Reaction outcomes do not always scale linearly. A reaction that works well on a milligram scale may behave differently on a multigram scale due to issues with heat transfer and mixing. It is important to re-optimize conditions when scaling up.
Conclusion
The successful and reproducible application of 3-fluoro-5-nitro-2-vinylpyridine in research and development requires a deep understanding of its synthesis, reactivity, and the critical parameters that govern its chemical transformations. By adopting robust synthetic protocols, carefully controlling reaction conditions, and being mindful of the potential for competing reaction pathways, researchers can unlock the full potential of this valuable and versatile building block. The guidelines and comparative data presented here serve as a foundational resource for scientists and drug development professionals seeking to achieve consistency and reliability in their experimental endeavors with this and other similarly complex heterocyclic compounds.
Comprehensive Operational Guide for the Safe Handling and Disposal of 3-Fluoro-5-nitro-2-vinylpyridine As a Senior Application Scientist, I frequently consult on the lifecycle management of highly reactive intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational Guide for the Safe Handling and Disposal of 3-Fluoro-5-nitro-2-vinylpyridine
As a Senior Application Scientist, I frequently consult on the lifecycle management of highly reactive intermediates used in drug development. 3-Fluoro-5-nitro-2-vinylpyridine (CAS 1419602-60-0) [1] presents a unique triad of chemical hazards: a polymerizable vinyl group, an energetic nitro group, and a fluorine substituent. Proper disposal is not merely about regulatory compliance; it is about preventing catastrophic runaway polymerization and the release of toxic gases.
This guide provides a self-validating, step-by-step operational framework for the safe deactivation and disposal of this complex molecule.
Section 1: Mechanistic Hazard Assessment
To design a foolproof disposal protocol, we must first understand the causality of the molecule's reactivity. Treating this chemical like standard organic waste is a critical error.
Vinyl Group (Polymerization): Analogous to standard vinylpyridines, this compound is prone to spontaneous, highly exothermic free-radical polymerization when exposed to heat, light, or radical initiators[2]. Uninhibited monomer can auto-accelerate, leading to pressurized container rupture.
Nitro Group (Energetics): Nitroaromatics are inherently energy-rich. The electron-withdrawing nature of the nitro and fluoro groups makes the pyridine ring highly electron-deficient, increasing its susceptibility to explosive decomposition under extreme thermal stress.
Fluoro Group (Toxic Combustion Byproducts): Incineration of fluorinated organics yields hydrofluoric acid (HF) gas, necessitating specialized alkaline scrubbing to prevent severe environmental toxicity and equipment corrosion[3].
Determines stoichiometric quenching ratios and dilution limits.
Storage Temperature
-20°C to 4°C
Must be kept cold prior to disposal to prevent auto-polymerization[4].
Stabilizer Requirement
~0.1% 4-tert-butylcatechol
Waste streams must remain stabilized until final destruction[2].
Combustion Products
COx, NOx, HF
Requires high-temp incineration with an afterburner and scrubber[3].
Section 2: Disposal Decision Workflow
Below is the logical workflow for processing 3-Fluoro-5-nitro-2-vinylpyridine waste from the benchtop to final destruction.
Operational workflow for the stabilization, segregation, and incineration of 3-F-5-N-2-VP.
Section 3: Step-by-Step Disposal Methodologies
Protocol A: Benchtop Quenching and Stabilization
Causality: Before moving the chemical to a central waste accumulation area, it must be chemically stabilized. The vinyl group can undergo runaway polymerization if the ambient temperature rises, leading to thermal runaway[2].
Temperature Control: Transfer the reaction mixture or pure chemical to a cooling bath (0-5°C) inside a certified fume hood. Keep away from heat, hot surfaces, sparks, and open flames.
Inhibition: If disposing of the pure monomer, ensure it is inhibited. Add 4-tert-butylcatechol (TBC) to a final concentration of 1000 ppm (0.1%)[2]. Why? TBC scavenges free radicals, halting the initiation phase of polymerization.
Dilution: Dissolve or mix the material with a compatible, non-reactive combustible solvent (e.g., ethanol or ethyl acetate) to a concentration of <10%[3]. Why? Dilution acts as a thermal sink, mitigating the heat of any localized polymerization and lowering the energetic density of the nitroaromatic component.
Protocol B: Waste Segregation and Packaging
Causality: Mixing incompatible waste streams can lead to pressurized container rupture or toxic gas evolution.
Container Selection: Use high-density polyethylene (HDPE) or Teflon-lined metal drums. Do not use standard glass if there is any risk of HF generation from trace decomposition. Keep containers tightly closed and upright to prevent leakage[3].
Atmosphere: Purge the headspace of the waste container with Argon or Nitrogen. Why? Excluding oxygen reduces the fire triangle risk and prevents oxidative degradation of the solvent.
Protocol C: Final Destruction (Incineration)
Causality: Landfilling this chemical is strictly prohibited due to its toxicity, environmental persistence, and mobility in soil[3].
Facility Requirements: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[3].
Thermal Destruction: The material must be burned in a chemical incinerator equipped with an afterburner[3]. The incinerator must operate at >1100°C with a minimum residence time of 2 seconds. Why? The robust pyridine ring and the nitro group require extreme thermal energy for complete homolytic cleavage, preventing the formation of toxic polycyclic aromatic hydrocarbons (PAHs).
Scrubbing: The facility must utilize a wet alkaline scrubber[3]. Why? The fluorine atom will convert to hydrofluoric acid (HF) gas, and the nitrogen will convert to NOx. The alkaline scrubber neutralizes these highly corrosive gases into benign salts prior to atmospheric release.
Section 4: Spill Response Protocol
If a spill occurs during the disposal process, immediate action is required to prevent vapor ignition and skin contact.
Evacuate and Ventilate: Clear the area of personnel, move upwind, and maximize fume hood/room exhaust[5].
Containment: Contain the spillage and absorb with a chemically inert, non-combustible material such as vermiculite or dry sand[5]. Do not use paper towels, as the high surface area combined with a reactive monomer can auto-ignite.
Collection: Collect the absorbent using an electrically protected vacuum cleaner or by wet-brushing to prevent static discharge[3]. Place the residue into a flammable waste container for disposal[5].
Personal protective equipment for handling 3-Fluoro-5-nitro-2-vinylpyridine
As a Senior Application Scientist, handling complex, multi-functional reactive intermediates requires moving beyond basic safety compliance into a deep understanding of chemical causality. 3-Fluoro-5-nitro-2-vinylpyridin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, handling complex, multi-functional reactive intermediates requires moving beyond basic safety compliance into a deep understanding of chemical causality. 3-Fluoro-5-nitro-2-vinylpyridine (CAS: 1419602-60-0) is a highly specialized building block frequently utilized in the development of vanilloid receptor ligands and other advanced therapeutics[1],[2].
However, this molecule presents a trifecta of severe chemical hazards. To handle it safely, one must understand the mechanistic behavior of its three distinct functional groups. This guide provides the definitive, self-validating operational protocol for handling this compound, ensuring both scientific integrity and absolute laboratory safety.
Mechanistic Risk Assessment: The Causality of Hazard
Standard safety data sheets often list hazards without explaining the "why." To design an effective Personal Protective Equipment (PPE) and handling strategy, we must deconstruct the molecule's reactivity[3]:
The Vinyl Moiety (Polymerization Risk): The 2-vinyl group is highly susceptible to spontaneous, exothermic radical polymerization when exposed to heat, light, or trace radical initiators[4],[5]. If this occurs in a sealed container, the rapid heat evolution can lead to catastrophic over-pressurization and explosion.
The Nitroaromatic Core (Systemic Toxicity): Nitro-heteroaromatics are readily absorbed through the skin and respiratory tract. Once in the bloodstream, they can oxidize the Fe(II) in hemoglobin to Fe(III). This condition, known as methemoglobinemia, destroys the blood's ability to carry oxygen, leading to cellular anoxia and cyanosis (blue discoloration of tissue)[6].
The Fluoropyridine Ring (Severe Corrosivity): Pyridine derivatives are inherently irritating[7]. However, the synergistic electron-withdrawing effects of the 3-fluoro and 5-nitro substituents render the pyridine ring highly electron-deficient (electrophilic). This causes the molecule to react aggressively with biological nucleophiles (such as proteins in the skin and eyes), resulting in severe chemical burns and irreversible ocular damage[4],[8].
Mandatory PPE Matrix
Because 3-Fluoro-5-nitro-2-vinylpyridine rapidly permeates standard laboratory elastomers, conventional nitrile gloves offer zero meaningful protection. The following PPE matrix is mandatory[9],[3].
Protection Category
Required Equipment
Mechanistic Justification (Causality)
Hand Protection
Laminate (Silver Shield) or Heavy-Duty Butyl Rubber gloves.
Pyridine derivatives rapidly degrade and permeate standard nitrile and latex[3]. Butyl rubber provides the necessary chemical resistance against heteroaromatic penetration.
Ocular Protection
Chemical splash goggles AND a full face shield.
The electrophilic nature of the fluoronitropyridine core causes immediate, severe tissue necrosis upon contact with the cornea[7],[4].
Body Protection
Flame-Resistant (FR) lab coat over a chemical-resistant apron.
The vinylpyridine base is highly flammable[5]. An FR coat mitigates fire risk, while the apron prevents dermal absorption of the nitroaromatic compound.
Respiratory
Class II Chemical Fume Hood. (NIOSH-approved respirator if outside hood).
High volatility combined with the risk of inhalation-induced methemoglobinemia necessitates strict engineering controls[6],[9].
Step-by-Step Operational Protocol
To ensure a self-validating safety system, every handling step must include a verification check before proceeding.
Phase 1: Pre-Operational Setup & Stabilization
Verify Inhibitor Status: Vinylpyridines are typically shipped with an inhibitor (e.g., 4-tert-butylcatechol) to prevent polymerization[5]. Before opening, verify the presence of the inhibitor on the Certificate of Analysis (CoA). Causality: Handling uninhibited vinylpyridine at room temperature invites spontaneous polymerization.
Environmental Control: Ensure the chemical fume hood is actively pulling at least 100 linear feet per minute (LFM). Remove all strong oxidizers, strong acids, and radical initiators from the workspace[7],[5].
Temperature Equilibration: If stored in a freezer, allow the sealed container to reach room temperature in a dark environment before opening. Causality: Opening a cold container causes atmospheric moisture to condense inside, which can degrade the fluoro-pyridine core.
Phase 2: Handling and Transfer
Inert Atmosphere: Purge all receiving glassware with Argon or Nitrogen[2].
Transfer Mechanics: Use positive displacement pipettes for liquid forms or grounded, anti-static spatulas for solids. Do not use standard air-displacement pipettes, as the vapor pressure of the pyridine can cause the liquid to drip, leading to external contamination.
Light Shielding: Wrap reaction vessels in aluminum foil. Causality: UV light can act as a radical initiator, triggering the vinyl group to polymerize[5].
Phase 3: Post-Operation and Decontamination
Quenching: Any residual 3-Fluoro-5-nitro-2-vinylpyridine in glassware must be quenched safely. Rinse with a compatible organic solvent (e.g., acetone or ethanol) directly into a dedicated, clearly labeled hazardous waste container[2],[9].
Surface Decontamination: Wipe down the fume hood surface with a solvent-dampened cloth, followed by a wash with soapy water to hydrolyze any microscopic residues.
Emergency Response & Spill Disposal Plan
In the event of an operational failure, immediate, specific actions are required to mitigate the unique hazards of this compound[6],[4].
Incident Type
Immediate Action (0-3 Minutes)
Secondary Action & Disposal
Dermal Exposure
Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes[4].
Seek immediate medical attention. Monitor for signs of cyanosis (blue lips/fingertips) indicating methemoglobinemia[6].
Ocular Exposure
Force eyelids open and flush at an emergency eyewash station for 15-20 minutes[5].
Transport to an ophthalmologist immediately. Do not apply neutralizing chemicals to the eyes.
Chemical Spill
Evacuate the immediate area. Eliminate all ignition sources[4].
Don SCBA and Butyl gloves. Absorb with non-combustible material (e.g., vermiculite). Never use sawdust, as the nitro group presents a fire hazard with organic combustibles[6].
Hazard Mitigation Workflow
The following diagram illustrates the logical progression of hazard mitigation when handling this reactive intermediate.
Figure 1: Operational workflow and hazard mitigation pathway for handling 3-Fluoro-5-nitro-2-vinylpyridine.
References
1419602-60-0 | 3-Fluoro-5-nitro-2-vinylpyridine | ChemScene . ChemScene. Available at: 1
WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide... . Google Patents. Available at: 2
2-vinyl pyridine cas no 100-69-6 - Safety Data Sheet . CDH Fine Chemical. Available at: 7
2-Hydroxy-5-nitropyridine Safety Data . Santa Cruz Biotechnology. Available at: 6
2-Vinylpyridine - Safety Data Sheet . ChemicalBook. Available at: 4
4-Vinylpyridine, stabilized . Fisher Scientific. Available at: 5
Prudent Practices in the Laboratory - Handling and Management of Chemical Hazards . NCBI Bookshelf - NIH. Available at: 9
Working with Chemicals - Prudent Practices in the Laboratory . NCBI Bookshelf - NIH. Available at: 3